molecular formula C13H12FNO B1336161 1-[2-(4-Fluorophenoxy)phenyl]methanamine CAS No. 869945-30-2

1-[2-(4-Fluorophenoxy)phenyl]methanamine

Cat. No.: B1336161
CAS No.: 869945-30-2
M. Wt: 217.24 g/mol
InChI Key: FCOKAHQJFXLPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Fluorophenoxy)phenyl]methanamine is a useful research compound. Its molecular formula is C13H12FNO and its molecular weight is 217.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-fluorophenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOKAHQJFXLPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393881
Record name 1-[2-(4-fluorophenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869945-30-2
Record name 2-(4-Fluorophenoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869945-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-fluorophenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-[2-(4-Fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-[2-(4-Fluorophenoxy)phenyl]methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two main stages: the formation of a diaryl ether intermediate, 2-(4-fluorophenoxy)benzaldehyde, via an Ullmann condensation, followed by its conversion to the target primary amine through reductive amination. This guide delves into the mechanistic underpinnings of each reaction, offering detailed, step-by-step protocols and field-proven insights to ensure reproducibility and high yields. The content is structured to provide researchers and drug development professionals with the necessary information to successfully synthesize and utilize this important chemical entity.

Introduction: Significance of this compound

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active compounds. The diaryl ether motif is a common scaffold in molecules targeting a range of therapeutic areas, including oncology, inflammation, and central nervous system disorders.[1][2] The presence of a fluorine atom can enhance metabolic stability and binding affinity, making fluorinated analogues particularly attractive in drug design.[3] The primary amine functionality serves as a versatile handle for further chemical modifications, allowing for the construction of diverse compound libraries for screening and lead optimization.

This guide focuses on a logical and well-established synthetic route that is both scalable and adaptable, making it suitable for laboratory-scale research and potential scale-up operations.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach. The primary amine can be installed via the reductive amination of a corresponding aldehyde. This key intermediate, 2-(4-fluorophenoxy)benzaldehyde, can be synthesized through a diaryl ether formation reaction, specifically the Ullmann condensation of 2-halobenzaldehyde and 4-fluorophenol.

G Target This compound Intermediate 2-(4-Fluorophenoxy)benzaldehyde Target->Intermediate Reductive Amination Ammonia Ammonia Target->Ammonia Reductive Amination Starting_Material_1 2-Halobenzaldehyde Intermediate->Starting_Material_1 Ullmann Condensation Starting_Material_2 4-Fluorophenol Intermediate->Starting_Material_2 Ullmann Condensation

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous as it utilizes readily available starting materials and employs well-understood, high-yielding reactions.

Synthetic Pathway and Experimental Protocols

The overall synthetic pathway is depicted below:

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Reductive Amination 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Intermediate 2-(4-Fluorophenoxy)benzaldehyde 2-Chlorobenzaldehyde->Intermediate + 4-Fluorophenol 4-Fluorophenol 4-Fluorophenol->Intermediate + CuI / Ligand CuI / Ligand CuI / Ligand->Intermediate Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Intermediate Intermediate_2 2-(4-Fluorophenoxy)benzaldehyde Final_Product This compound Intermediate_2->Final_Product + Ammonia Ammonia Ammonia->Final_Product + Reducing Agent (e.g., NaBH3CN) Reducing Agent (e.g., NaBH3CN) Reducing Agent (e.g., NaBH3CN)->Final_Product Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Final_Product

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-(4-Fluorophenoxy)benzaldehyde via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[4][5] While traditionally requiring harsh conditions, modern modifications with the use of ligands can facilitate the reaction at lower temperatures.[6]

3.1.1. Mechanistic Insight

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) catalyst undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate then reacts with the phenoxide, followed by reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst. The base is crucial for the deprotonation of the phenol to form the more nucleophilic phenoxide.

3.1.2. Detailed Experimental Protocol

Reagent/SolventMolar Equiv.Amount
2-Chlorobenzaldehyde1.0(Specify amount)
4-Fluorophenol1.2(Calculate amount)
Copper(I) Iodide (CuI)0.1(Calculate amount)
N,N'-Dimethylethylenediamine (DMEDA)0.2(Calculate amount)
Potassium Carbonate (K₂CO₃)2.0(Calculate amount)
N,N-Dimethylformamide (DMF)-(Specify volume)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzaldehyde, 4-fluorophenol, copper(I) iodide, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous N,N-dimethylformamide (DMF) and N,N'-dimethylethylenediamine (DMEDA) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-fluorophenoxy)benzaldehyde.

Causality Behind Experimental Choices:

  • Excess 4-Fluorophenol: Using a slight excess of the phenol helps to drive the reaction to completion.

  • Copper(I) Iodide and DMEDA: The combination of a copper(I) salt and a chelating ligand like DMEDA forms a more active catalyst, allowing for lower reaction temperatures and improved yields compared to traditional Ullmann conditions.[6]

  • Potassium Carbonate: A moderately strong base is required to deprotonate the phenol without causing unwanted side reactions.

  • DMF: A high-boiling polar aprotic solvent is ideal for this reaction as it effectively dissolves the reactants and facilitates the desired reactivity.

Step 2: Synthesis of this compound via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[7] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

3.2.1. Mechanistic Insight

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. A reducing agent, such as sodium cyanoborohydride, then selectively reduces the imine to the primary amine.

3.2.2. Detailed Experimental Protocol

Reagent/SolventMolar Equiv.Amount
2-(4-Fluorophenoxy)benzaldehyde1.0(Specify amount)
Ammonium Acetate10.0(Calculate amount)
Sodium Cyanoborohydride (NaBH₃CN)1.5(Calculate amount)
Methanol (MeOH)-(Specify volume)

Procedure:

  • Dissolve 2-(4-fluorophenoxy)benzaldehyde and a large excess of ammonium acetate in methanol in a round-bottom flask.

  • Stir the solution at room temperature for 30-60 minutes to facilitate imine formation.

  • Slowly add sodium cyanoborohydride to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the careful addition of dilute hydrochloric acid until the solution is acidic (pH ~2).

  • Stir for an additional 30 minutes to hydrolyze any remaining imine and destroy excess reducing agent.

  • Basify the solution with aqueous sodium hydroxide (pH ~10-12).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or crystallization to yield this compound.

Causality Behind Experimental Choices:

  • Ammonium Acetate: Serves as the ammonia source and also helps to buffer the reaction mixture, maintaining a slightly acidic pH which is optimal for imine formation.

  • Sodium Cyanoborohydride: A mild and selective reducing agent that is stable in protic solvents like methanol and preferentially reduces the imine in the presence of the aldehyde.[8]

  • Methanol: An excellent solvent for this reaction as it dissolves the reactants and is compatible with the reducing agent.

  • Acidic Workup: Ensures the complete hydrolysis of any unreacted imine and neutralizes the reaction.

  • Basic Workup: Deprotonates the ammonium salt of the product, allowing for its extraction into an organic solvent.

Characterization and Data

The final product and intermediate should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
2-(4-Fluorophenoxy)benzaldehydeC₁₃H₉FO₂216.21White to light yellow solid
This compoundC₁₃H₁₂FNO217.24Colorless to pale yellow oil or solid

Data sourced from PubChem and other chemical databases.[9][10][11]

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and compared with expected values.

Safety Considerations

  • 2-Chlorobenzaldehyde: Lachrymator, handle in a well-ventilated fume hood.

  • 4-Fluorophenol: Toxic and corrosive, handle with appropriate personal protective equipment (PPE).

  • Copper(I) Iodide: Harmful if swallowed or inhaled.

  • DMF: A potential teratogen, handle with care.

  • Sodium Cyanoborohydride: Highly toxic, handle with extreme caution. The acidic workup should be performed in a fume hood as it can release hydrogen cyanide gas.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step sequence, involving an Ullmann condensation followed by a reductive amination, utilizes well-established and high-yielding reactions. By understanding the underlying mechanisms and the rationale behind the chosen experimental conditions, researchers can confidently synthesize this valuable building block for applications in drug discovery and development.

References

  • SynArchive. Ullmann Condensation. [Link]

  • ResearchGate. The Ullmann Ether Condensation. [Link]

  • PubChem. 1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine. [Link]

  • SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • National Institutes of Health. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

  • LookChem. This compound. [Link]

  • National Institutes of Health. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • Google Patents.
  • Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • Wikipedia. Reductive amination. [Link]

  • PubChem. Cyclopropyl-[4-(4-fluorophenoxy)phenyl]methanamine. [Link]

  • CaltechAUTHORS. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • Scilit. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • PubChemLite. [2-(4-fluorophenoxy)phenyl]methanamine (C13H12FNO). [Link]

  • National Institutes of Health. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. [Link]

  • ResearchGate. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • National Institutes of Health. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Journal of Pharmacology and Experimental Therapeutics. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. [Link]

  • European Journal of Medicinal Chemistry. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. [Link]

  • Journal of Medicinal Chemistry. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. [Link]

  • ChemMedChem. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. [Link]

  • National Institutes of Health. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. [Link]

  • National Institutes of Health. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. [Link]

  • European Journal of Medicinal Chemistry. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • Drug Research. Synthesis and Anticonvulsant Activity Evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in Various Experimental Seizure Models in Mice. [Link]

Sources

An In-Depth Technical Guide to 1-[2-(4-Fluorophenoxy)phenyl]methanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[2-(4-Fluorophenoxy)phenyl]methanamine, also known as 2-(4-Fluorophenoxy)benzylamine, is a key building block in medicinal chemistry. Its unique structural motif, featuring a diaryl ether linkage and a benzylamine moiety, makes it a valuable intermediate in the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile compound, with a focus on providing practical insights for researchers in drug discovery and development.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The 4-fluorophenoxy group in this compound can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity. The benzylamine functional group serves as a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures. This guide will delve into the essential chemical data, synthetic methodologies, and the role of this compound as a precursor to various therapeutic agents.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueSource
Chemical Name This compoundIUPAC
Synonyms 2-(4-Fluorophenoxy)benzylamine-
CAS Number 869945-30-2 (free base)LookChem[2]
Molecular Formula C₁₃H₁₂FNOLookChem[2]
Molecular Weight 217.24 g/mol LookChem[2]
Appearance White solid or powder (Hydrochloride salt)Chem-Impex[1]
Boiling Point (Predicted) 306.2 ± 32.0 °CLookChem[2]
pKa (Predicted) 9.18 ± 0.10LookChem[2]
LogP (Predicted) 3.777LookChem[2]
Storage Conditions 0-8°C (Hydrochloride salt)Chem-Impex[1]

Note: The properties for the free base are largely predicted and should be used as an estimation. The hydrochloride salt is the more commonly documented form.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, typically involving the formation of a diaryl ether followed by the introduction of the aminomethyl group. A common and effective strategy involves the Ullmann condensation to create the 2-(4-fluorophenoxy)benzonitrile intermediate, which is then reduced to the desired benzylamine.

Synthesis_Workflow A 2-Chlorobenzonitrile C 2-(4-Fluorophenoxy)benzonitrile A->C Ullmann Condensation (CuI, K2CO3, DMF) B 4-Fluorophenol B->C D This compound C->D Reduction (e.g., LiAlH4 or H2/Catalyst)

Figure 1: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-(4-Fluorophenoxy)benzonitrile via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers.[1] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzonitrile (1.0 eq), 4-fluorophenol (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (CuI, ~10 mol%).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-150°C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-(4-fluorophenoxy)benzonitrile.

Experimental Protocol: Reduction of 2-(4-Fluorophenoxy)benzonitrile to this compound

The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a powerful and effective choice for laboratory-scale synthesis. Catalytic hydrogenation is another viable, and often more scalable, option.

Step-by-Step Methodology (using LiAlH₄):

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (excess, typically 2-3 eq) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0°C in an ice bath. Slowly add a solution of 2-(4-fluorophenoxy)benzonitrile (1.0 eq) in the same dry solvent to the suspension. Caution: The reaction is highly exothermic and generates hydrogen gas.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction. Monitor the reaction by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to quench the excess hydride and precipitate the aluminum salts, making filtration easier.

  • Purification: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the mixture and wash the solid with additional solvent. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Spectral Characterization

Table 2: Predicted Spectral Data for this compound

Technique Expected Features
¹H NMR - Aromatic protons (m, 8H) in the range of δ 6.8-7.5 ppm. - Singlet for the -CH₂- group at approximately δ 3.8-4.0 ppm. - Broad singlet for the -NH₂ protons, which is D₂O exchangeable.
¹³C NMR - Multiple signals in the aromatic region (δ 110-160 ppm). - Signal for the benzylic carbon (-CH₂-) around δ 40-45 ppm.
IR (Infrared) - N-H stretching vibrations (two bands for primary amine) in the region of 3300-3500 cm⁻¹. - C-H stretching of the aromatic rings around 3000-3100 cm⁻¹. - C-O-C (ether) stretching around 1200-1250 cm⁻¹. - C-F stretching around 1150-1250 cm⁻¹.
MS (Mass Spec.) - Molecular ion peak (M⁺) at m/z = 217. - Common fragmentation patterns include loss of the aminomethyl group and cleavage of the ether bond.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.[1] The 2-phenoxyphenylamine scaffold is a recurring motif in a variety of biologically active molecules.

Applications cluster_B Kinase Inhibitors cluster_C CNS-active Agents A This compound B Oncology A->B C Neurology A->C D Other Therapeutic Areas A->D B1 c-Met Inhibitors B->B1 C1 Anticonvulsants C->C1 C2 Antidepressants C->C2

Figure 2: Key application areas of this compound in drug discovery.

The primary amine of this compound allows for its facile incorporation into larger molecules through reactions such as amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. Researchers have utilized this intermediate to explore structure-activity relationships in the development of selective inhibitors and modulators of various biological targets.[1]

Conclusion

This compound is a synthetically accessible and highly versatile intermediate with significant potential in drug discovery. Its unique combination of a fluorinated diaryl ether and a reactive benzylamine moiety provides a valuable platform for the design and synthesis of novel therapeutic agents. The synthetic protocols and chemical data provided in this guide are intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry.

References

[2] LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

1-[2-(4-Fluorophenoxy)phenyl]methanamine CAS number 869945-30-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 1-[2-(4-Fluorophenoxy)phenyl]methanamine

Introduction

This compound, identified by CAS Number 869945-30-2, is a fluorinated diaryl ether derivative that represents a key structural motif in modern medicinal chemistry.[1][2][3] While not extensively characterized as a final drug product itself, its core scaffold is prevalent in a multitude of biologically active agents. The strategic placement of a flexible aminomethyl group on a rigid diaryl ether backbone makes it a valuable building block for creating libraries of compounds aimed at diverse biological targets. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, properties highly sought after in drug development.

This guide provides a comprehensive overview of this compound, focusing on a robust and logical synthetic strategy, its physicochemical properties, and its potential applications as a pivotal intermediate in drug discovery. The methodologies described herein are grounded in established, peer-reviewed chemical transformations, providing researchers with a reliable framework for its preparation and use.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's properties is foundational to its application in research. The key identifiers and computed physicochemical properties for this compound are summarized below.

Diagram 1: Chemical Structure

Caption: Structure of this compound.

Table 1: Chemical Identifiers and Properties
PropertyValueSource
CAS Number 869945-30-2[2][3]
Molecular Formula C₁₃H₁₂FNO[2][4]
Molecular Weight 217.24 g/mol [2][3]
IUPAC Name [2-(4-Fluorophenoxy)phenyl]methanamine[2]
Synonyms 2-(4-Fluorophenoxy)benzylamine[1]
Predicted Boiling Point 306.2 ± 32.0 °C[1]
Predicted pKa 9.18 ± 0.10[1]
Predicted LogP 2.4[1][4]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bond Count 3[1]

Proposed Synthetic Strategy

A robust synthesis of the target compound can be logically achieved via a two-step sequence. This approach involves the initial formation of the diaryl ether bond followed by the introduction of the primary amine functionality.

Diagram 2: Retrosynthetic Analysis

Retrosynthesis target This compound (Target) disconnection1 C-N Disconnection (Reductive Amination) target->disconnection1 intermediate 2-(4-Fluorophenoxy)benzaldehyde (Intermediate) disconnection1->intermediate precursor3 Ammonia Source (e.g., NH₄OAc) disconnection1->precursor3 disconnection2 C-O Disconnection (Ullmann Condensation) precursor1 2-Bromobenzaldehyde disconnection2->precursor1 precursor2 4-Fluorophenol disconnection2->precursor2 intermediate->disconnection2

Caption: Retrosynthetic pathway for the target molecule.

Part A: Synthesis of 2-(4-Fluorophenoxy)benzaldehyde via Ullmann Condensation

The formation of the diaryl ether linkage is the critical first step. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is the classic method for this transformation.[5][6] While modern palladium-catalyzed methods exist, the Ullmann coupling remains a cost-effective and reliable choice, particularly for electron-deficient aryl halides. The reaction proceeds via the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether.[6]

Diagram 3: Ullmann Condensation Workflow

Ullmann_Condensation A 4-Fluorophenol Mix Combine Reactants, Base, Catalyst, Solvent A->Mix B 2-Bromobenzaldehyde B->Mix Base Base (e.g., K₂CO₃) Base->Mix Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Mix Solvent High-Boiling Solvent (e.g., DMF, Toluene) Solvent->Mix Heat Heat to Reflux (120-160 °C) Mix->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product 2-(4-Fluorophenoxy)benzaldehyde Purify->Product

Caption: Experimental workflow for the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or a non-polar solvent like toluene, to the flask.[7] The choice of solvent can significantly impact yield and reaction time.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add 2-bromobenzaldehyde (1.2 eq.) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to a reflux temperature (typically 120-160 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 2-(4-fluorophenoxy)benzaldehyde.

Part B: Synthesis of this compound via Reductive Amination

Reductive amination is a highly efficient method for converting aldehydes or ketones into amines.[8] The reaction proceeds in two stages: the initial reaction between the aldehyde and an amine source (here, ammonia) to form an intermediate imine, followed by the in-situ reduction of this imine to the corresponding amine.[9]

The choice of reducing agent is critical for success. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde. A superior choice is Sodium Triacetoxyborohydride (NaBH(OAc)₃) , a milder and more selective reagent that preferentially reduces the protonated iminium ion intermediate over the carbonyl group, leading to higher yields and fewer side products.[10][11]

Diagram 4: Reductive Amination Workflow

Reductive_Amination Aldehyde 2-(4-Fluorophenoxy)benzaldehyde Mix Dissolve Aldehyde & Amine Source in Solvent Aldehyde->Mix AmineSource Amine Source (e.g., NH₄OAc) AmineSource->Mix ReducingAgent Reducing Agent (NaBH(OAc)₃) Reduce Add Reducing Agent (Portion-wise) ReducingAgent->Reduce Solvent Solvent (e.g., DCE, MeOH) Solvent->Mix Mix->Reduce Stir Stir at Room Temp (2-12 h) Reduce->Stir Quench Quench with Sat. NaHCO₃ Stir->Quench Extract Extract & Purify Quench->Extract Product This compound Extract->Product

Caption: Experimental workflow for reductive amination.

Experimental Protocol: Reductive Amination

  • Reactor Setup: To a round-bottom flask, add 2-(4-fluorophenoxy)benzaldehyde (1.0 eq.) and ammonium acetate (NH₄OAc, 5-10 eq.) as the ammonia source.

  • Solvent Addition: Dissolve the reagents in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).[11]

  • Stirring: Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture portion-wise over 15 minutes, controlling any potential exotherm.

  • Reaction: Continue stirring the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC until the starting aldehyde is fully consumed.

  • Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography or by an acid-base extraction to yield the final product.

Potential Applications in Drug Discovery

The 2-(fluorophenoxy)phenyl structural motif is a "privileged scaffold" in medicinal chemistry, appearing in compounds targeting a wide array of diseases. The title compound, this compound, serves as an ideal starting point for synthesizing more complex molecules that leverage this scaffold. The primary amine handle allows for facile derivatization through amide bond formation, reductive amination with other carbonyls, or incorporation into heterocyclic systems.

Table 2: Bioactivity of Structurally Related (Fluorophenoxy)phenyl Analogs
Compound ClassBiological Target / ActivityTherapeutic AreaReference
Pyrimidine CarboxamidesState-dependent sodium channel blockerNeuropathic Pain[12]
PyrrolotriazinesVEGFR-2 Kinase InhibitorOncology[13]
Phenoxypyridinesc-Met Kinase InhibitorOncology[14]
Oxadiazoles & TriazolesAnticonvulsant ActivityNeurology (Epilepsy)[15]

The compounds listed in Table 2 demonstrate the versatility of the (fluorophenoxy)phenyl core. For instance, the work by Ilyin et al. (2006) on pyrimidine carboxamides showed that this scaffold is key for potent sodium channel blockade, an important mechanism for treating chronic pain.[12] Similarly, research in oncology has identified derivatives as potent inhibitors of crucial kinases like VEGFR-2 and c-Met, which are involved in tumor growth and metastasis.[13][14]

Safety and Handling

This compound should be handled with standard laboratory safety precautions. As an aromatic amine, it should be considered potentially toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a synthetically accessible and highly valuable building block for drug discovery and development. The proposed two-step synthesis, involving a robust Ullmann condensation followed by a selective reductive amination, provides a reliable and scalable route to this key intermediate. The demonstrated prevalence of its core structure in a range of potent, biologically active molecules underscores its importance for research scientists aiming to develop novel therapeutics in areas such as oncology, neurology, and pain management. This guide provides the foundational knowledge and practical protocols necessary to synthesize and utilize this compound in advanced research programs.

References

  • Wikipedia. Reductive amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. The Ullmann Ether Condensation. [Link]

  • Arkat USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. [Link]

  • Correa, R., & Valderrama, J. A. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • PubChem. 1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine. [Link]

  • LookChem. This compound. [Link]

  • Google Patents.
  • Appchem. [2-(4-Fluorophenoxy)phenyl]methanamine. [Link]

  • Google Patents.
  • PubChemLite. [2-(4-fluorophenoxy)phenyl]methanamine (C13H12FNO). [Link]

  • Ilyin, V. I., et al. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1083-93. [Link]

  • Cai, Z. W., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][9][10][16]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-8. [Link]

  • Liu, J., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 194, 112244. [Link]

  • PubChem. Cyclopropyl-[4-(4-fluorophenoxy)phenyl]methanamine. [Link]

  • Tozkoparan, B., et al. (2000). Synthesis and anticonvulsant activity of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. Arzneimittelforschung, 50(7), 652-6. [Link]

  • S. S. K. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Szychowski, K. A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(16), 3589. [Link]

Sources

The Definitive Guide to the Structural Elucidation of 1-[2-(4-Fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical reasoning required for the complete structural elucidation of the novel small molecule, 1-[2-(4-Fluorophenoxy)phenyl]methanamine. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the real-world process of structural determination. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-ray Crystallography, presenting not just the "how" but the critical "why" behind each experimental choice. Every protocol is detailed as a self-validating system, grounded in authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Imperative of Unambiguous Structural Verification

The precise three-dimensional arrangement of atoms in a molecule dictates its function, reactivity, and interaction with biological systems. For a novel compound such as this compound, a potential pharmacophore, absolute certainty in its structure is paramount before any further development can proceed. This guide will systematically build a case for the proposed structure, integrating data from multiple orthogonal analytical techniques to leave no room for ambiguity.

The hypothesized structure, compliant with IUPAC graphical representation standards[1][2][3][4][5], is presented below:

Caption: Hypothesized structure of this compound.

Our analytical journey will follow a logical progression, beginning with techniques that provide broad-stroke information and progressively moving to those that offer fine-detail and definitive confirmation.

Elucidation_Workflow HRMS High-Resolution Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (Connectivity & Environment) HRMS->NMR Provides Formula Constraint XRAY X-ray Crystallography (Absolute 3D Structure) NMR->XRAY Confirms Connectivity for Crystal Model Conclusion Structure Confirmed XRAY->Conclusion Unambiguous Proof

Caption: Overall workflow for the structure elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS): Establishing the Molecular Formula

Rationale: Before attempting to piece together the molecular puzzle, we must first know all the pieces we have. HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm)[6]. This level of accuracy allows for the unambiguous determination of the elemental composition, a critical first step in structure elucidation[7].

Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid aids in protonation for positive ion mode electrospray ionization (ESI).

    • Further dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent system to avoid detector saturation[8].

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Calibration:

    • Calibrate the mass spectrometer across the desired mass range using a well-characterized calibration solution appropriate for the instrument (e.g., a sodium trifluoroacetate solution for positive ion mode). This is a vital step to ensure high mass accuracy[3].

  • Data Acquisition:

    • Instrument: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is required.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is chosen due to the presence of the basic amine group, which is readily protonated.

    • Acquisition Mode: Full scan mode over a mass range of m/z 50-500.

    • Resolution: Set to a minimum of 60,000 FWHM (Full Width at Half Maximum) to ensure sufficient mass accuracy for formula determination.

  • Data Analysis:

    • Process the raw data using the instrument's software to obtain the accurate mass of the protonated molecule, [M+H]⁺.

    • Utilize a formula calculator tool within the software to generate a list of possible elemental compositions that fit the measured m/z value within a narrow mass tolerance (e.g., ± 5 ppm).

    • The predicted formula should be constrained by chemical reasonability (e.g., nitrogen rule, degree of unsaturation).

Hypothetical HRMS Data and Interpretation

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₄H₁₄FNO
Theoretical [M+H]⁺ (m/z)232.1132
Measured [M+H]⁺ (m/z)232.1135
Mass Error (ppm)1.3
Degree of Unsaturation8

The HRMS data provides the first critical piece of evidence. The measured m/z of 232.1135 for the protonated molecule is an excellent match (1.3 ppm error) to the theoretical m/z of 232.1132 for the molecular formula C₁₄H₁₄FNO[6]. The calculated degree of unsaturation of 8 is consistent with the two phenyl rings (4 degrees each) in the proposed structure. This result strongly supports our hypothesized elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Connectivity

Rationale: With the molecular formula established, NMR spectroscopy will be employed to determine the chemical environment of each atom and to piece together the connectivity of the molecular framework. A suite of 1D and 2D NMR experiments will be used to build a complete picture of the molecule's structure[9].

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules[10][11].

    • Ensure the sample is fully dissolved to create a homogenous solution. The presence of solid particles can degrade the quality of the NMR spectrum[12].

    • Transfer the solution to a clean, high-quality 5 mm NMR tube[12][13].

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or greater) is recommended for better signal dispersion and resolution.

    • Experiments:

      • ¹H NMR: Provides information on the number and chemical environment of protons.

      • ¹³C NMR: Provides information on the number and chemical environment of carbons.

      • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ carbons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH)[14].

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds (²JCH, ³JCH), revealing longer-range connectivity[14][15].

      • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically over two or three bonds[16].

  • Data Processing:

    • Process the raw data using appropriate NMR software (e.g., Mnova, TopSpin)[2][15].

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Reference the spectra to the internal standard (TMS).

    • Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Pick peaks for all spectra to identify their chemical shifts.

Hypothetical NMR Data and Interpretation

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound (500 MHz, CDCl₃)

Atom(s)¹H δ (ppm), Multiplicity, J (Hz), Integration¹³C δ (ppm)DEPT-135
1, 1'-158.2 (d, J=240.5 Hz)C
2, 2'7.05 (t, J=8.5 Hz, 2H)116.5 (d, J=23.0 Hz)CH
3, 3'7.15 (dd, J=8.5, 4.5 Hz, 2H)121.0 (d, J=8.0 Hz)CH
4-153.5C
5-125.8C
66.95 (d, J=8.0 Hz, 1H)119.5CH
77.20 (td, J=8.0, 1.5 Hz, 1H)124.0CH
87.35 (td, J=8.0, 1.5 Hz, 1H)130.5CH
97.50 (dd, J=8.0, 1.5 Hz, 1H)131.0CH
10-148.0C
114.05 (s, 2H)42.5CH₂
12 (NH₂)1.80 (s, 2H)--

Interpretation:

  • ¹H NMR: The aromatic region (δ 6.9-7.5 ppm) integrates to 8 protons, consistent with the two phenyl rings. The signals at δ 7.05 and 7.15 ppm, each integrating to 2H, suggest a para-substituted ring. The presence of two triplets and two doublets of doublets, each integrating to 1H, is characteristic of a 1,2-disubstituted (ortho) phenyl ring. A singlet at δ 4.05 ppm integrating to 2H is indicative of a methylene (-CH₂-) group adjacent to an electronegative atom and not coupled to other protons. The broad singlet at δ 1.80 ppm integrating to 2H is characteristic of a primary amine (-NH₂) group.

  • ¹³C NMR & DEPT-135: The spectrum shows 11 distinct carbon signals, which is fewer than the 14 carbons in the molecular formula. This suggests symmetry in one of the phenyl rings. The DEPT-135 experiment confirms the presence of one CH₂ group (negative phase), seven CH groups (positive phase), and therefore three quaternary carbons (absent in DEPT-135). The large coupling constant (J = 240.5 Hz) for the signal at δ 158.2 ppm is characteristic of a carbon directly bonded to fluorine.

  • 2D NMR (HSQC, HMBC, COSY):

    Caption: Key 2D NMR correlations confirming the connectivity of this compound.

    • HSQC would confirm the direct one-bond correlations listed in Table 2 (e.g., H-11 at δ 4.05 ppm correlates with C-11 at δ 42.5 ppm).

    • COSY correlations (H-6 with H-7, H-7 with H-8, H-8 with H-9) would establish the spin system of the 1,2-disubstituted aromatic ring. Similarly, a correlation between H-2/2' and H-3/3' would confirm the para-substituted ring's spin system.

    • HMBC is the key to connecting the fragments. A crucial correlation from the methylene protons (H-11) to the aromatic carbons C-9 and C-5 would place the methanamine group on the 1,2-disubstituted ring. Furthermore, a correlation from H-6 to the quaternary carbon C-10, and from H-2/2' to the quaternary carbon C-4, would strongly suggest the ether linkage between C-10 and C-4.

The collective NMR data provides a robust, self-consistent structural assignment that perfectly matches the proposed structure of this compound.

Single Crystal X-ray Crystallography: The Definitive Proof

Rationale: While NMR and HRMS provide powerful evidence for the proposed structure, they describe the molecule in a solution state and rely on interpretation. Single Crystal X-ray Crystallography provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional coordinates of each atom in the solid state[17][18].

Experimental Protocol: X-ray Crystallography
  • Crystal Growth:

    • This is often the most challenging step. The goal is to grow a single, high-quality crystal free of defects.

    • A common method is slow evaporation. Dissolve the purified compound in a suitable solvent (or solvent mixture, e.g., ethanol/water) to near saturation.

    • Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

    • Other methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal (typically 0.1-0.3 mm in all dimensions) under a microscope and mount it on a goniometer head.

    • Place the mounted crystal on the diffractometer.

    • A stream of cold nitrogen gas (e.g., 100 K) is typically used to protect the crystal from radiation damage and improve data quality.

    • The instrument, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal while collecting a large number of diffraction images from different orientations[6][19].

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using direct methods or Patterson methods to obtain an initial electron density map.

    • A molecular model is built into the electron density map and refined against the experimental data using specialized software (e.g., SHELXL, Olex2)[20]. This iterative process adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Expected Results and Interpretation

A successful X-ray crystallographic analysis would yield a final structural model with low R-factors (a measure of the agreement between the model and the data), typically below 5%. The output would be a definitive 3D representation of the molecule, confirming:

  • The elemental composition.

  • The precise connectivity of all atoms, including the ether linkage and the position of the methanamine and fluoro-phenoxy substituents.

  • Bond lengths, bond angles, and torsion angles, providing insight into the molecule's conformation in the solid state.

This crystallographic data would serve as the final, irrefutable confirmation of the structure elucidated by HRMS and NMR.

Conclusion

Through a systematic and multi-faceted analytical approach, the structure of this compound has been unequivocally determined. High-Resolution Mass Spectrometry established the correct molecular formula of C₁₄H₁₄FNO. A comprehensive suite of 1D and 2D NMR experiments provided a detailed map of the atomic connectivity, confirming the presence of a 1,2-disubstituted phenyl ring linked via an ether bridge to a para-fluorophenoxy group, with a methanamine substituent at the 2-position of the first ring. Finally, the proposed structure is definitively confirmed by Single Crystal X-ray Crystallography, which provides an unambiguous three-dimensional model of the molecule. This rigorous, self-validating workflow ensures the highest level of confidence in the structural assignment, providing a solid foundation for future research and development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

  • ResearchGate. (2015). HRMS speculated molecular formula did not match with the NMR spectral data. What is the reason behind? Retrieved from [Link]

  • Brecher, J. (2008). Graphical representation standards for chemical structure diagrams (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(2), 277-410.
  • Lab Manager. (2025). Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals. Retrieved from [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • ISIC-EPFL. (n.d.). Online Mass Spectrometry Tools. Retrieved from [Link]

  • Shimadzu. (2025). Formula Prediction in HRMS Analysis on LC Q TOF. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Queen Mary University of London. (2025). Graphical Representation Standards for Chemical Structure Diagrams. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Laboratory General Safety Information. Retrieved from [Link]

  • Leigh, J. (2013). Drawing Chemical Structures.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Automated LC-HRMS(/MS) Approach for the Annotation of Fragment Ions Derived from Stable Isotope Labeling-Assisted Untargeted Metabolomics. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • YouTube. (2022). Qualitative LC MS HRMS - interpreting mass accuracy and isotope patterns. Retrieved from [Link]

  • Columbia University. (n.d.). Safety in NMR Laboratory. Retrieved from [Link]

  • Profex. (n.d.). Open Source XRD and Rietveld Refinement. Retrieved from [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • IUPAC. (2013). Drawing Chemical Structures. Retrieved from [Link]

  • CompOmics. (n.d.). fragmentation-analyzer. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Basic NMR Training – Part 2. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.5: IUPAC Nomenclature. Retrieved from [Link]

  • Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • UWPR. (n.d.). Data Analysis Tools. Retrieved from [Link]

  • Colorado State University. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Online MS Tools for Mass Spec Users. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-[2-(4-Fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 1-[2-(4-Fluorophenoxy)phenyl]methanamine is a synthetic intermediate primarily utilized in the development of novel therapeutics targeting neurological disorders.[1][2] While comprehensive pharmacological data for this specific molecule is not extensively available in public-domain literature, its distinct chemical architecture, particularly the benzylamine core, allows for a scientifically grounded hypothesis of its mechanism of action. This guide posits that this compound functions as a competitive inhibitor of Monoamine Oxidase B (MAO-B). We will explore the foundational biochemistry of this mechanism, delineate the structure-activity relationships that support this hypothesis, and provide a detailed framework of experimental protocols required for its validation.

Part 1: Deconstruction of the Molecular Structure and a Hypothesized Mechanism

The structure of this compound features two key components that inform its likely biological target:

  • The Benzylamine Core: The unsubstituted benzylamine moiety is a classic substrate for Monoamine Oxidase (MAO), particularly the B isoform.[3] The enzyme catalyzes the oxidative deamination of monoamines, and molecules sharing this structural motif are prime candidates for competitive interaction with the enzyme's active site.

  • The 2-(4-Fluorophenoxy) Substituent: This large, lipophilic group attached at the ortho-position of the phenyl ring is critical. In medicinal chemistry, such substitutions on a primary pharmacophore are strategically employed to enhance binding affinity and selectivity for the target. The fluorine atom can increase metabolic stability and alter electronic properties to improve interactions within the binding pocket.

Based on this structural analysis, the primary hypothesized mechanism of action is the selective inhibition of Monoamine Oxidase B (MAO-B) . By binding to the active site of MAO-B, the compound would prevent the breakdown of key neurotransmitters, most notably dopamine. This leads to an increase in synaptic dopamine concentrations, a therapeutic strategy central to the management of Parkinson's disease and other neurological conditions.

The MAO-B Inhibition Pathway

Inhibition of MAO-B by this compound is proposed to occur within the presynaptic terminals of dopaminergic neurons. The compound competes with endogenous substrates like dopamine for access to the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. This reversible inhibition leads to a downstream accumulation of dopamine, enhancing dopaminergic signaling.

MAO_B_Inhibition_Pathway DA_vesicle Dopamine (DA) in Vesicles DA_synapse Synaptic Dopamine DA_vesicle->DA_synapse Release DA_receptor Postsynaptic Dopamine Receptors DA_synapse->DA_receptor Binding DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake Signal Enhanced Dopaminergic Signaling DA_receptor->Signal MAO_B Monoamine Oxidase B (MAO-B) DAT->MAO_B Cytosolic DA DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Metabolism Compound 1-[2-(4-Fluorophenoxy) phenyl]methanamine Compound->MAO_B Inhibition

Caption: Hypothesized MAO-B inhibition by this compound, leading to reduced dopamine metabolism and enhanced signaling.

Part 2: Experimental Validation Framework

To rigorously test the hypothesis of MAO-B inhibition, a tiered experimental approach is necessary. The following protocols describe the self-validating systems required to confirm the mechanism of action and quantify the compound's potency and selectivity.

Experiment 1: In Vitro MAO-A and MAO-B Inhibition Assay

This initial screen is designed to determine if the compound inhibits MAO enzymes and to quantify its selectivity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for both MAO-A and MAO-B.

Methodology:

  • Source Enzymes: Utilize recombinant human MAO-A and MAO-B enzymes for clean, reproducible results.

  • Prepare Reagents:

    • Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 pM).

    • Enzyme Solutions: Dilute MAO-A and MAO-B in a phosphate buffer (pH 7.4) to a working concentration determined by initial titration experiments.

    • Substrate: Use a fluorogenic substrate cocktail (e.g., containing Amplex Red reagent, horseradish peroxidase, and a non-selective MAO substrate like p-tyramine).

    • Controls: Include a known selective MAO-A inhibitor (e.g., Clorgyline) and a selective MAO-B inhibitor (e.g., Selegiline) as positive controls. Include a no-inhibitor control (DMSO vehicle).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of diluted compound or control to appropriate wells.

    • Add 50 µL of the MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 30 µL of the substrate cocktail.

    • Monitor the increase in fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) every 2 minutes for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.

    • Normalize the rates relative to the no-inhibitor control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

Inhibition_Assay_Workflow start Start: Prepare Reagents add_compound Dispense Compound/ Control Series to Plate start->add_compound add_enzyme Add MAO-A or MAO-B Pre-incubate (15 min, 37°C) add_compound->add_enzyme add_substrate Initiate Reaction: Add Fluorogenic Substrate add_enzyme->add_substrate read_plate Kinetic Read: Measure Fluorescence (30 min) add_substrate->read_plate analyze Calculate Reaction Rates Normalize Data read_plate->analyze plot Plot % Inhibition vs. [Compound] Fit Curve analyze->plot end Determine IC₅₀ Calculate Selectivity Index plot->end

Caption: Workflow for the in vitro MAO-A/B fluorometric inhibition assay.

Hypothetical Data Summary

The following table represents the expected data output from the initial validation experiments, assuming the hypothesis is correct.

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (A/B)
This compound 15.2 1,850 121.7
Selegiline (Control)10.598093.3
Clorgyline (Control)2,5008.10.003

This data is illustrative and serves as a template for expected results.

Experiment 2: Radioligand Binding Assay

This experiment determines the compound's binding affinity (Kᵢ) for MAO-B, confirming direct physical interaction.

Objective: To determine the Kᵢ of the test compound at the human MAO-B active site.

Methodology:

  • Prepare Membranes: Use cell membranes prepared from a stable cell line overexpressing human MAO-B.

  • Reagents:

    • Radioligand: A high-affinity MAO-B radioligand, such as [³H]-Selegiline.

    • Test Compound: Serial dilutions as prepared in Experiment 1.

    • Non-specific Binding Control: A high concentration of a known MAO-B inhibitor (e.g., 10 µM Pargyline) to saturate all specific binding sites.

  • Assay Procedure:

    • In a 96-well filter plate, combine the cell membranes, a fixed concentration of [³H]-Selegiline (approximating its Kₑ), and varying concentrations of the test compound.

    • Incubate for 60 minutes at room temperature to reach binding equilibrium.

    • Rapidly harvest the membranes onto a filter mat using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

    • Allow filters to dry, then add scintillation cocktail and count the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the bound radioactivity (counts per minute) against the log of the test compound concentration.

    • Determine the IC₅₀ from the resulting competition curve.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Part 3: Concluding Remarks and Future Directions

The structural features of this compound provide a strong rationale for its hypothesized role as a selective MAO-B inhibitor. The proposed experimental framework offers a clear and robust path to validating this mechanism of action. Confirmation of this activity would position this compound as a valuable scaffold for the development of next-generation therapeutics for neurodegenerative disorders, particularly Parkinson's disease. Subsequent investigations should focus on determining the mode of inhibition (reversible vs. irreversible), characterizing its pharmacokinetic profile, and evaluating its efficacy in in vivo models of dopaminergic neurodegeneration.

References

  • Binda, C., et al. (2007). The structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders. FEBS Letters, 581(29), 5639-5643. [Link]

  • Edmondson, D. E., et al. (2005). Structure and mechanism of monoamine oxidase. Current Medicinal Chemistry, 11(15), 1983-1993. [Link]

  • Shih, J. C., et al. (1999). Monoamine oxidase: from genes to behavior. Annual Review of Neuroscience, 22, 197-217. [Link]

  • Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. [Link]

Sources

Spectroscopic Data for 2-(4-Fluorophenoxy)benzylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)benzylamine is a molecule of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Its structural architecture, featuring a benzylamine moiety linked to a fluorophenoxy group, presents a unique combination of functionalities that can be fine-tuned to modulate biological activity. Accurate structural elucidation and characterization are paramount for any research and development endeavor involving this compound. This guide provides a comprehensive overview of the expected spectroscopic data for 2-(4-Fluorophenoxy)benzylamine, offering a predictive analysis based on established principles and data from analogous structures. The methodologies and interpretations detailed herein are designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this and related molecules.

Molecular Structure and Spectroscopic Workflow

The structural framework of 2-(4-Fluorophenoxy)benzylamine forms the basis for interpreting its spectroscopic data. Understanding the connectivity of the atoms and the electronic environment of each functional group is crucial for assigning spectral features.

Figure 1: Chemical structure of 2-(4-Fluorophenoxy)benzylamine.

A typical workflow for the comprehensive spectroscopic characterization of a novel compound like 2-(4-Fluorophenoxy)benzylamine is outlined below. This systematic approach ensures that all necessary structural information is obtained and cross-validated.

G cluster_workflow Spectroscopic Analysis Workflow A Synthesis & Purification B ¹H NMR Spectroscopy A->B Sample C ¹³C NMR Spectroscopy A->C Sample D Mass Spectrometry (MS) A->D Sample E Infrared (IR) Spectroscopy A->E Sample F Data Integration & Structural Elucidation B->F Spectral Data C->F Spectral Data D->F Spectral Data E->F Spectral Data

Figure 2: General workflow for spectroscopic analysis.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 6.8m8HAromatic Protons (Ar-H)
~ 3.8s2HBenzylic Protons (-CH₂-NH₂)
~ 1.5br s2HAmine Protons (-NH₂)

Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Fluorophenoxy)benzylamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for adequate resolution.

    • Tune and shim the instrument to ensure homogeneity of the magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Interpretation of the Predicted Spectrum

The aromatic region (δ 6.8-7.4 ppm) is expected to be complex due to the overlapping signals of the eight protons on the two benzene rings.[2][3][4] The electron-withdrawing nature of the ether oxygen and the fluorine atom will influence the chemical shifts of the adjacent protons. The benzylic protons (-CH₂-NH₂) are anticipated to appear as a singlet around δ 3.8 ppm, shifted downfield due to the proximity of the aromatic ring and the nitrogen atom.[2] The amine protons (-NH₂) typically appear as a broad singlet around δ 1.5 ppm, and their chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 160 - 155C-F
~ 155 - 150C-O (phenoxy)
~ 140 - 135C-O (benzyl)
~ 130 - 115Aromatic C-H & C-C
~ 45Benzylic Carbon (-CH₂)

Experimental Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Switch the spectrometer probe to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

    • Set the spectral width to cover the typical range for organic molecules (0-200 ppm).

    • A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

Interpretation of the Predicted Spectrum

The aromatic carbons are expected to resonate in the δ 115-160 ppm region.[2][3] The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling and at a downfield chemical shift. The carbons attached to the ether oxygen will also be significantly deshielded. The benzylic carbon (-CH₂) is predicted to appear around δ 45 ppm.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Data

m/zInterpretation
217[M]⁺, Molecular Ion
200[M-NH₃]⁺
121[M-C₆H₄FO]⁺
91[C₇H₇]⁺, Tropylium ion

Experimental Protocol

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Ionization:

    • ESI: The sample is sprayed into the source, and a high voltage is applied to create charged droplets. The solvent evaporates, leaving charged molecular ions. This is a soft ionization technique that often leaves the molecular ion intact.

    • EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and extensive fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Predicted Spectrum

The molecular ion peak ([M]⁺) is expected at m/z 217, corresponding to the molecular weight of 2-(4-Fluorophenoxy)benzylamine. Common fragmentation pathways for benzylamines include the loss of ammonia ([M-NH₃]⁺), leading to a peak at m/z 200.[5][6] Cleavage of the ether bond could result in a fragment at m/z 121. The formation of the stable tropylium ion ([C₇H₇]⁺) at m/z 91 is a characteristic fragmentation pattern for benzyl derivatives.[7][8]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, SharpN-H Stretch (primary amine, two bands)
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
1600-1450StrongAromatic C=C Bending
1250-1200StrongAryl-O Stretch
1100-1000StrongC-N Stretch

Experimental Protocol

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

    • A background spectrum should be recorded and subtracted from the sample spectrum.

Interpretation of the Predicted Spectrum

The IR spectrum is expected to show characteristic absorption bands for the functional groups present. The N-H stretch of the primary amine should appear as two sharp bands in the 3400-3300 cm⁻¹ region.[9][10][11] The aromatic C-H stretching vibrations will be observed between 3100 and 3000 cm⁻¹. The strong absorption band around 1250-1200 cm⁻¹ is characteristic of the aryl-O (ether) stretching vibration.[12][13] The C-N stretching vibration is expected in the 1100-1000 cm⁻¹ region.[11]

Conclusion

The comprehensive spectroscopic analysis of 2-(4-Fluorophenoxy)benzylamine through ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a detailed and validated structural characterization. The predicted data, based on established chemical principles and comparison with analogous structures, offers a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. The integration of these techniques, as outlined in this guide, ensures a high degree of confidence in the structural elucidation, which is a critical foundation for its application in drug discovery and development.

References

  • Bouchoux, G., & Salpin, J. Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 36(10), 1081-1092. [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1389-1398. [Link]

  • He, X., et al. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1546-1556. [Link]

  • ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. [Link]

  • ResearchGate. (2025). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

  • YouTube. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • YouTube. (2020). IR Spectroscopy - Basic Introduction. [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

Sources

Purity Analysis of 1-[2-(4-Fluorophenoxy)phenyl]methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the purity analysis of 1-[2-(4-Fluorophenoxy)phenyl]methanamine, a critical process in ensuring the quality, safety, and efficacy of this pharmaceutical intermediate. As a molecule incorporating a diaryl ether linkage and a primary amine, its analysis requires a nuanced approach to identify and quantify potential process-related impurities and degradation products. This document will delve into the rationale behind the analytical strategy, from understanding the synthetic pathway and potential impurities to the development and validation of a robust analytical method.

Understanding the Molecule: Synthetic Pathway and Impurity Profile

A robust purity analysis begins with a thorough understanding of the synthetic route, as this is the primary source of process-related impurities. A plausible synthesis of this compound involves two key transformations: the formation of the diaryl ether and the introduction and subsequent reduction of a nitrile group to the primary amine.

A likely synthetic approach is outlined below:

Synthetic_Pathway 2-Bromobenzonitrile 2-Bromobenzonitrile Ullmann_Coupling Ullmann Coupling (CuI, Base) 2-Bromobenzonitrile->Ullmann_Coupling 4-Fluorophenol 4-Fluorophenol 4-Fluorophenol->Ullmann_Coupling Intermediate 2-(4-Fluorophenoxy)benzonitrile Ullmann_Coupling->Intermediate Reduction Reduction (e.g., Raney Nickel, H2) Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Figure 1: Plausible synthetic pathway for this compound.

Based on this pathway, a profile of potential process-related impurities can be postulated.

Table 1: Potential Process-Related Impurities

Impurity TypePotential ImpuritiesRationale for Presence
Starting Materials 2-BromobenzonitrileIncomplete reaction during the Ullmann coupling.
4-FluorophenolIncomplete reaction during the Ullmann coupling.
Intermediates 2-(4-Fluorophenoxy)benzonitrileIncomplete reduction to the primary amine.
By-products Secondary Amine: Bis({2-(4-fluorophenoxy)phenyl}methyl)amineDimerization during the reduction of the nitrile.[1]
Tertiary Amine: Tris({2-(4-fluorophenoxy)phenyl}methyl)amineFurther reaction of the secondary amine during nitrile reduction.[1]
2-HydroxybenzonitrileHydrolysis of the starting material or side reaction.
Reagents/Catalysts Residual Copper or PalladiumFrom the Ullmann or other cross-coupling reactions.[2][3]

Analytical Method Development: A Stability-Indicating HPLC Approach

A stability-indicating analytical method is crucial for resolving the active pharmaceutical ingredient (API) from its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for such analyses in the pharmaceutical industry.

Rationale for Method Selection

Given the aromatic nature of this compound and its potential impurities, a reversed-phase HPLC method is the logical choice. The presence of the primary amine group necessitates careful control of the mobile phase pH to ensure good peak shape and retention.

Proposed HPLC Method

The following HPLC conditions are proposed as a starting point for method development and optimization.

Table 2: Proposed HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve the peak shape of the amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% BA gradient is necessary to elute both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 225 nmA wavelength where the analyte and potential impurities are likely to have significant absorbance.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies are essential to establish the intrinsic stability of the drug substance and to ensure the analytical method is stability-indicating.[4][5][6] These studies involve subjecting the analyte to stress conditions more severe than those it would encounter during storage.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, solid state) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis API_Sample This compound (in solution or solid state) API_Sample->Acid API_Sample->Base API_Sample->Oxidation API_Sample->Thermal API_Sample->Photolytic Results Impurity Profile Peak Purity Analysis Mass Balance Analysis->Results

Figure 2: Workflow for forced degradation studies.
Experimental Protocols for Forced Degradation

Acid Hydrolysis:

  • Prepare a solution of the analyte in the proposed diluent at a concentration of approximately 1 mg/mL.

  • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Heat the solution at 60°C for 24 hours.

  • Cool, neutralize with an appropriate amount of 0.2 M NaOH, and dilute to the working concentration for HPLC analysis.

Base Hydrolysis:

  • Prepare a solution of the analyte in the proposed diluent at a concentration of approximately 1 mg/mL.

  • Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Heat the solution at 60°C for 24 hours.

  • Cool, neutralize with an appropriate amount of 0.2 M HCl, and dilute to the working concentration for HPLC analysis.

Oxidative Degradation:

  • Prepare a solution of the analyte in the proposed diluent at a concentration of approximately 1 mg/mL.

  • Add an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.

  • Store the solution at room temperature for 24 hours, protected from light.

  • Dilute to the working concentration for HPLC analysis.

Thermal Degradation:

  • Place a known amount of the solid analyte in a controlled temperature oven at 80°C for 48 hours.

  • Dissolve the stressed solid in the diluent to the working concentration for HPLC analysis.

Photolytic Degradation:

  • Expose the solid analyte and a solution of the analyte (1 mg/mL in diluent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Prepare the samples to the working concentration for HPLC analysis.

Method Validation: Ensuring Reliability and Robustness

The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8][9][10][11]

Table 3: Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), analyte, and spiked samples with known impurities. Perform forced degradation studies.The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity of the analyte in stressed samples should pass.
Linearity Analyze a minimum of five concentrations of the analyte and each known impurity over the range of LOQ to 150% of the specification level.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Accuracy Perform recovery studies by spiking the analyte with known impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification level).The mean recovery for each impurity should be within 90.0% to 110.0%.
Precision Repeatability: Six replicate injections of a sample spiked with known impurities. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.Repeatability: RSD ≤ 5.0% for each impurity. Intermediate Precision: The overall RSD between the two sets of data should be ≤ 10.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1 or based on the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1 or based on the standard deviation of the response and the slope of the calibration curve.The LOQ should be precise and accurate (RSD ≤ 10.0% and recovery within 80.0% to 120.0%).
Robustness Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).The system suitability parameters should remain within the acceptance criteria. The peak resolution between critical pairs should be maintained.
Solution Stability Analyze the standard and sample solutions at regular intervals (e.g., 0, 6, 12, 24 hours) at room temperature and refrigerated conditions.The change in the concentration of the analyte and impurities should be within ±5.0% of the initial value.

Conclusion

The purity of this compound is a critical attribute that directly impacts the quality and safety of the final drug product. The analytical strategy outlined in this guide, which encompasses an understanding of the synthetic process, a robust stability-indicating HPLC method, and comprehensive method validation, provides a solid foundation for ensuring the purity of this important pharmaceutical intermediate. Adherence to these principles will enable researchers and drug development professionals to confidently assess the quality of this compound and make informed decisions throughout the drug development lifecycle.

References

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • Bari, S. B., et al. (2011). HPLC method validation for pharmaceuticals: a review.
  • ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Wikipedia. (n.d.). Nitrile reduction.
  • Patel, R., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Lunn, G., & Hellwig, L. C. (Eds.). (2011). Handbook of derivatization reactions for HPLC. John Wiley & Sons.
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Alagić-Džambić, L., et al. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. International Journal of Pharmacy Teaching & Practices, 5(3), 997-1001.
  • Liu, Y., & Zhang, S. (2011). A Practical and Efficient Synthesis of Diaryl Ethers Catalyzed by CuI/Fe(acac)3. Synlett, 2011(02), 268-272.
  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). A General and Mild Method for the Palladium-Catalyzed Synthesis of Diaryl Ethers.
  • Chemguide. (n.d.). Reducing nitriles to primary amines.
  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry).
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Organic Chemistry Portal. (n.d.).
  • Journal of Synthetic Chemistry. (2024).
  • Schareina, T., & Zapf, A. (2008). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 4, 122.
  • Ley, S. V., & Thomas, A. W. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.

Sources

stability of 1-[2-(4-Fluorophenoxy)phenyl]methanamine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 1-[2-(4-Fluorophenoxy)phenyl]methanamine

Executive Summary

The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the predicted stability of this compound, a molecule with structural motifs common in contemporary drug discovery. In the absence of specific published stability data for this compound, this document outlines a robust, scientifically-grounded framework for assessing its stability under various stress conditions, as mandated by international regulatory standards.[1][2][3] We will explore the theoretical underpinnings of its potential degradation pathways and present detailed, field-proven protocols for conducting forced degradation studies. This guide is intended for researchers, scientists, and drug development professionals to establish a comprehensive stability profile for this and structurally related molecules.

Introduction: The Imperative of Stability Assessment

The purpose of stability testing is to furnish evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[2] This is not merely a regulatory formality but a scientific necessity to ensure that the patient receives a product that is both safe and effective throughout its lifecycle. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a harmonized framework for these studies.[1][3][4][5]

Forced degradation, or stress testing, is a important component of this process.[6][7] It involves subjecting the API to conditions more severe than accelerated stability testing to identify the likely degradation products.[8][9] This information is instrumental in developing and validating stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and elucidating degradation pathways.[7][10]

Molecular Profile of this compound

The chemical structure of this compound comprises three key functional groups that will dictate its stability:

  • A Primary Benzylamine: The benzylic carbon-nitrogen bond can be susceptible to oxidation and certain thermal stresses.[11][12]

  • A Diaryl Ether Linkage: Ether bonds, particularly aromatic ones, can undergo hydrolytic cleavage under acidic or basic conditions, although they are generally more stable than esters.[13][14]

  • A Fluorinated Aromatic Ring: The carbon-fluorine bond is generally very stable. However, the presence of fluorine can influence the electronic properties of the aromatic ring, potentially affecting its susceptibility to photodegradation.[15]

This guide will systematically address the anticipated stability of the molecule with respect to each of these functionalities.

Proposed Forced Degradation Study: A Proactive Approach

A forced degradation study should be designed to achieve a target degradation of 5-20%.[6][8][16] This range is sufficient to generate and identify degradation products without leading to secondary degradation that might not be relevant to real-world storage conditions.

Experimental Workflow: A Self-Validating System

The following diagram illustrates a comprehensive workflow for the forced degradation study of this compound.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome API API Solution (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Expose to Stress Neutral Neutral Hydrolysis (e.g., Water, 60°C) API->Neutral Expose to Stress Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Expose to Stress Thermal Thermal Stress (Solid & Solution, 80°C) API->Thermal Expose to Stress Photo Photostability (ICH Q1B Light Conditions) API->Photo Expose to Stress HPLC Stability-Indicating HPLC-UV Acid->HPLC Analyze Samples at Time Points Base->HPLC Analyze Samples at Time Points Neutral->HPLC Analyze Samples at Time Points Oxidation->HPLC Analyze Samples at Time Points Thermal->HPLC Analyze Samples at Time Points Photo->HPLC Analyze Samples at Time Points LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Profile Degradation Profile & Pathway Elucidation LCMS->Profile

Caption: Proposed workflow for forced degradation studies.

Detailed Protocols and Predicted Degradation Pathways

The following sections provide detailed protocols for each stress condition and discuss the likely degradation products based on the chemical nature of this compound.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals containing labile functional groups.[13] For the target molecule, the diaryl ether linkage is the most probable site of hydrolytic attack.

Experimental Protocol:

  • Prepare solutions of the API in 0.1 M HCl, water, and 0.1 M NaOH at a concentration of approximately 1 mg/mL.

  • Incubate the solutions at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

Predicted Degradation Pathway (Hydrolysis):

G cluster_products Predicted Hydrolysis Products parent This compound prod1 2-(Aminomethyl)phenol parent:f1->prod1 Acid/Base Hydrolysis prod2 4-Fluorophenol parent:f1->prod2 Acid/Base Hydrolysis

Caption: Predicted hydrolytic cleavage of the ether linkage.

Causality: The ether linkage, while generally stable, can be cleaved under forced hydrolytic conditions, particularly with acid or base catalysis, to yield the corresponding phenols.[14]

Oxidative Degradation

Primary amines are susceptible to oxidation, which can lead to a variety of degradation products.[17][18]

Experimental Protocol:

  • Prepare a solution of the API in a suitable solvent (e.g., acetonitrile/water) at approximately 1 mg/mL.

  • Add a solution of hydrogen peroxide to achieve a final concentration of 3%.

  • Store the solution at room temperature, protected from light.

  • Withdraw and analyze aliquots at specified intervals.

Predicted Degradation Pathway (Oxidation):

G cluster_products Predicted Oxidation Products parent This compound prod1 Imine Intermediate parent->prod1 Oxidation prod2 Corresponding Aldehyde prod1->prod2 Hydrolysis prod3 Corresponding Carboxylic Acid prod2->prod3 Further Oxidation

Caption: Potential oxidative degradation of the primary amine.

Causality: The primary amine can be oxidized to form an imine, which may subsequently hydrolyze to an aldehyde.[11] Further oxidation could potentially lead to the corresponding carboxylic acid.

Thermal Degradation

Thermal stability is assessed in both solid and solution states to understand the impact of temperature on the molecule's integrity.[19]

Experimental Protocol:

  • Solid State: Store the solid API in a controlled temperature chamber at 80°C.

  • Solution State: Prepare a solution of the API (1 mg/mL) and store it at 80°C.

  • Analyze samples at regular intervals.

Predicted Degradation: Thermal degradation of benzylamines can be complex.[20] While specific products are difficult to predict without experimental data, potential pathways could involve deamination or reactions involving the aromatic rings.

Photostability

Photostability testing is conducted according to ICH Q1B guidelines to evaluate the effect of light exposure.

Experimental Protocol:

  • Expose the solid API and its solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Maintain a control sample in the dark.

  • Analyze the exposed and control samples.

Predicted Degradation: While the C-F bond is strong, photodegradation of fluorinated aromatic compounds can sometimes lead to defluorination or other complex reactions.[15]

Quantitative Data Summary (Hypothetical)

The results of the forced degradation studies should be summarized in a clear and concise table.

Stress ConditionReagent/ParametersDurationPredicted % DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl48 hours at 60°C5-10%2-(Aminomethyl)phenol, 4-Fluorophenol
Base Hydrolysis 0.1 M NaOH48 hours at 60°C8-15%2-(Aminomethyl)phenol, 4-Fluorophenol
Neutral Hydrolysis Water48 hours at 60°C< 2%None significant
Oxidation 3% H₂O₂24 hours at RT10-20%Imine, Aldehyde, and Carboxylic Acid derivatives
Thermal (Solid) 80°C7 days< 5%To be determined
Thermal (Solution) 80°C7 days5-10%To be determined
Photostability ICH Q1BN/A< 5%To be determined

Analytical Methodologies: The Key to Accurate Assessment

A validated stability-indicating analytical method is the cornerstone of any stability study.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be the primary tool for separating the parent compound from its degradation products and for quantifying them.[21][22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the structural elucidation of unknown degradation products by providing molecular weight and fragmentation data.[23][24]

Conclusion

This guide provides a comprehensive, albeit predictive, framework for evaluating the stability of this compound. Based on its chemical structure, the molecule is anticipated to be most susceptible to degradation under oxidative and strong hydrolytic (acidic and basic) conditions. The primary amine and the diaryl ether linkage are the most likely sites of degradation. Thermal and photolytic degradation are predicted to be less significant.

The protocols and predictions outlined herein are based on established scientific principles and regulatory guidelines.[3][4][7] They provide a robust starting point for any researcher or drug development professional tasked with determining the stability profile of this molecule, thereby ensuring the development of a safe, effective, and high-quality pharmaceutical product.

References

  • Q1A (R2) A deep dive in Stability Studies. (2023). YouTube. Retrieved from [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). Slideshare. Retrieved from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). Resolve Mass. Retrieved from [Link]

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (2023). LinkedIn. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2023). YouTube. Retrieved from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). IJCRT.org. Retrieved from [Link]

  • ICH Q1A(R2) Guideline. (2003). ICH. Retrieved from [Link]

  • Bhat, A. R., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology.
  • Analysing Impurities and Degradation Products. (2023). ResearchGate. Retrieved from [Link]

  • Thermal Reactions of Malic Acid Benzylamine Salts. (2013). researchmap. Retrieved from [Link]

  • Qiu, F., & Norwood, D. L. (2007). Hydrolytic Degradation. In Handbook of Stability Testing in Pharmaceutical Development (pp. 23-59). Springer.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Retrieved from [Link]

  • Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409–1415.
  • Fitzpatrick, P. F. (2011). Oxidation of Amines by Flavoproteins. Archives of biochemistry and biophysics, 505(1), 1–12.
  • Zhou, Y., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. Organic Letters, 23(15), 5868–5873.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). Scientia Pharmaceutica, 82(2), 281–296.
  • Synthesis and thermal degradation kinetics of poly(benzyl methacrylate)/graphite composites. (2021). ResearchGate. Retrieved from [Link]

  • Cervantes-Uc, J. M., et al. (2009). Thermal degradation behavior of polymethacrylates containing amine side groups.
  • G. Palmieri, et al. (2020). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 25(18), 4133.
  • Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases. (2022). JACS Au, 2(1), 169-176.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021). International Journal in Management and Social Science.
  • Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. (2016). Synlett, 27(10), 1475-1480.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of the American Society for Mass Spectrometry, 21(4), 541–553.
  • Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research, 61(43), 16041–16053.
  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. (2000). Applied and Environmental Microbiology, 66(11), 4749–4754.
  • Nitrile Synthesis by Aerobic Oxidation of Primary Amines and in situ Generated Imines from Aldehydes and Ammonium Salt with Grubbs Catalyst. (2016). Organic Letters, 18(18), 4586–4589.
  • Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. (2023). ACS Organic & Inorganic Au.
  • Current Trends of Cellulosic Ethanol Technology from the Perspective of Industrial Development. (2023). Energies, 16(2), 896.
  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022). Environmental Science & Technology.

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 1-[2-(4-Fluorophenoxy)phenyl]methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Diaryl Ether Amine

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. The molecule 1-[2-(4-fluorophenoxy)phenyl]methanamine represents a compelling starting point for investigation, particularly within the realm of neuroscience and mood disorders. Its core structure, featuring a diaryl ether linkage and a benzylamine moiety, is reminiscent of established pharmacophores known to interact with monoamine transporters.[1][2][3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound, from initial synthesis and characterization to preclinical assessment. We will operate under the hypothesis that its structure confers dual inhibitory activity against the serotonin (SERT) and norepinephrine (NET) transporters, positioning it as a candidate Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[4][5][6]

SNRIs are a critical class of therapeutics for major depressive disorder, anxiety disorders, and chronic pain conditions.[4][7][8][9] By elevating synaptic concentrations of serotonin and norepinephrine, these agents modulate key neuronal circuits implicated in mood and pain perception.[5][6] The unique pharmacological profiles of different SNRIs, such as the ratio of SERT to NET inhibition, can lead to variations in clinical efficacy and side-effect profiles.[5][6] Therefore, a thorough characterization of a new chemical entity like this compound is paramount.

This guide provides a structured, yet flexible, framework for its investigation, emphasizing scientific integrity and causality behind experimental choices.

Part 1: Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is the foundation of any drug discovery program. The diaryl ether motif in this compound can be constructed using established cross-coupling methodologies.

Proposed Synthetic Pathway: Copper-Catalyzed C-O Cross-Coupling

A common and effective method for the synthesis of diaryl ethers is the copper-catalyzed Chan-Lam or Ullmann-type coupling reaction.[1][2][10] This approach involves the reaction of a phenol with an aryl halide or arylboronic acid.

Workflow for Synthesis:

G cluster_start Starting Materials cluster_synthesis Synthesis Steps A 2-Bromobenzonitrile C Step 1: Chan-Lam Coupling (Cu Catalyst, Base, Solvent) A->C B 4-Fluorophenol B->C D Intermediate: 2-(4-Fluorophenoxy)benzonitrile C->D Formation of Diaryl Ether E Step 2: Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst) D->E Reduction to Amine F Final Product: This compound E->F Purification & Characterization

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis via Chan-Lam Coupling and Reduction

  • Chan-Lam Coupling:

    • To a reaction vessel, add 2-bromobenzonitrile (1.0 eq), 4-fluorophenol (1.2 eq), a copper catalyst (e.g., CuI or Cu(OAc)₂, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • Add a suitable solvent such as DMF or toluene.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product (2-(4-fluorophenoxy)benzonitrile) by column chromatography.

  • Nitrile Reduction:

    • Dissolve the purified 2-(4-fluorophenoxy)benzonitrile (1.0 eq) in a dry ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

    • Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction cautiously by sequential addition of water and NaOH solution.

    • Filter the resulting solids and extract the filtrate with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify the final product, this compound, by chromatography or crystallization.

Physicochemical Characterization

Once synthesized and purified, the compound's identity and key physicochemical properties must be established.

ParameterMethodPurpose
Identity & Purity ¹H NMR, ¹³C NMR, HRMS, HPLCConfirms chemical structure and assesses purity (>95% is desirable).
Solubility Kinetic or Thermodynamic Solubility AssaysDetermines solubility in aqueous buffers (e.g., PBS) and organic solvents, crucial for assay development.
Lipophilicity (LogP/LogD) HPLC-based or calculation methodsPredicts membrane permeability and potential for CNS penetration.
pKa Potentiometric titration or computational predictionIdentifies ionizable groups, which affects solubility, binding, and ADME properties.

Part 2: In Vitro Pharmacological Profiling

The primary hypothesis is that this compound functions as a dual SERT/NET inhibitor. The following protocols are designed to test this hypothesis and establish a preliminary selectivity profile.

Primary Target Engagement: Monoamine Transporter Reuptake Inhibition

The core functional activity is assessed by measuring the compound's ability to inhibit the uptake of radiolabeled or fluorescent neurotransmitters into cells expressing the target transporters.

Protocol 2: Radioligand Reuptake Inhibition Assay

This protocol can be adapted for SERT, NET, and the dopamine transporter (DAT) to determine potency and selectivity. Human embryonic kidney (HEK293) cells stably expressing the human transporters (hSERT, hNET, hDAT) are commonly used.[11][12]

  • Cell Culture: Culture HEK293-hSERT, HEK293-hNET, or HEK293-hDAT cells in appropriate media until they reach 80-90% confluency in 96-well plates.

  • Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 nM) in the assay buffer. Include a known inhibitor as a positive control (e.g., fluoxetine for SERT, desipramine for NET) and a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the test compound dilutions or controls for 15-30 minutes at 37°C.

    • Initiate the uptake reaction by adding a mixture of radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]Norepinephrine for NET) and unlabeled neurotransmitter to achieve a final concentration near the Kₘ value for the respective transporter.[11][12]

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data Output:

TransporterTest Compound IC₅₀ (nM)Control IC₅₀ (nM)
hSERT Experimental ValueFluoxetine: ~10 nM[12]
hNET Experimental ValueDesipramine: ~5 nM
hDAT Experimental ValueGBR12909: ~15 nM
Secondary Pharmacology and Off-Target Screening

To ensure the compound's selectivity and identify potential liabilities, it should be screened against a panel of other receptors, ion channels, and enzymes, particularly those known to be affected by CNS-active drugs. A broad panel, such as the Eurofins SafetyScreen44 or a similar service, is recommended. This helps to de-risk the compound early in the discovery process.[13]

Part 3: In Vivo Pharmacodynamic and Efficacy Models

Positive in vitro results warrant progression to in vivo studies to assess CNS target engagement, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and efficacy in animal models of disease.

Target Engagement: In Vivo Microdialysis

Microdialysis in freely moving rodents (e.g., rats) is the gold standard for demonstrating that a compound engages its target in the CNS. This technique measures the extracellular concentrations of neurotransmitters in specific brain regions.

Workflow for In Vivo Microdialysis:

G A Surgical Implantation of Microdialysis Probe (e.g., in Prefrontal Cortex) B Animal Recovery A->B C Baseline Sample Collection (Measure basal 5-HT & NE levels) B->C D Administer Compound (e.g., IP, PO, or SC) C->D E Post-Dose Sample Collection (Collect samples over several hours) D->E F Sample Analysis (HPLC-ECD or LC-MS/MS) E->F G Data Interpretation (Calculate % change from baseline) F->G

Caption: Workflow for in vivo microdialysis to assess target engagement.

Efficacy Models

Based on the SNRI hypothesis, relevant animal models would include those for depression and neuropathic pain.

Protocol 3: Forced Swim Test (FST) in Mice - A Model of Antidepressant-like Activity

  • Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (at various doses, e.g., 1, 3, 10 mg/kg), a positive control (e.g., imipramine at 20 mg/kg), or vehicle via intraperitoneal (IP) injection 30-60 minutes before the test.

  • Pre-swim Session (Day 1): Place each mouse in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute conditioning swim.

  • Test Session (Day 2): 24 hours later, place the mice back into the cylinders for a 6-minute test session.

  • Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the immobility time between the compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Protocol 4: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

The dual action of SNRIs on both serotonin and norepinephrine pathways is thought to be crucial for their analgesic properties in chronic pain.[4][7]

  • CCI Surgery: Under anesthesia, expose the sciatic nerve of the rat and place loose ligatures around it to induce a neuropathy.

  • Baseline Measurement: 7-14 days post-surgery, measure the baseline mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments.

  • Drug Administration: Administer this compound orally (p.o.) at various doses. Include a positive control (e.g., gabapentin or duloxetine) and a vehicle control.

  • Post-Dose Measurement: Assess the paw withdrawal threshold at multiple time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: Determine the dose-dependent reversal of mechanical allodynia. The results are typically expressed as the paw withdrawal threshold (in grams) or as a percentage of the maximum possible effect.

Part 4: Safety and Toxicology

Early assessment of safety is critical. Initial studies should include:

  • In Vitro Cytotoxicity: Assess cell viability in a relevant cell line (e.g., HepG2 for liver toxicity).

  • hERG Channel Assay: Evaluate the potential for cardiac QT prolongation, a common liability for many drugs.

  • Rodent Acute Toxicity: Determine the maximum tolerated dose (MTD) and observe for any overt signs of toxicity.[13][14]

Conclusion

The structured evaluation of this compound, guided by the SNRI hypothesis, provides a clear path from chemical synthesis to preclinical proof-of-concept. The protocols outlined herein are designed to be robust and self-validating, establishing the compound's potency, selectivity, CNS target engagement, and efficacy. By systematically addressing each stage of the discovery pipeline, researchers can efficiently determine the therapeutic potential of this novel chemical entity and make informed decisions about its advancement toward clinical development.

References

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed. Available from: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. Available from: [Link]

  • Comparison of pharmacological profiles of serotonin norepinephrine reuptake inhibitors. Available from: [Link]

  • Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC - NIH. Available from: [Link]

  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms - MDPI. Available from: [Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI. Available from: [Link]

  • Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents - PDXScholar. Available from: [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. Available from: [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - OUCI. Available from: [Link]

  • Diaryl ether formation in the synthesis of natural products | Request PDF - ResearchGate. Available from: [Link]

  • Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Available from: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. Available from: [Link]

  • Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC. Available from: [Link]

  • Biomarkers for the effects of selective serotonin reuptake inhibitors (SSRIs) in healthy subjects - PMC - PubMed Central. Available from: [Link]

  • Drug Use Evaluation: Serotonin Norepinephrine Reuptake Inhibitors (SNRIs) Summary. Available from: [Link]

  • Serotonin and Norepinephrine Reuptake Inhibitors Pharmacology. Available from: [Link]

  • New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC - PubMed Central. Available from: [Link]

  • A consensus statement for safety monitoring guidelines of treatments for major depressive disorder - NIH. Available from: [Link]

  • What laboratory tests should be monitored in patients taking antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)? - Dr.Oracle. Available from: [Link]

Sources

Application Notes & Protocols for 2-(4-Fluorophenoxy)benzylamine: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of 2-(4-Fluorophenoxy)benzylamine. This document emphasizes the scientific principles behind the described protocols to ensure technical accuracy and reproducibility.

Introduction and Physicochemical Properties

2-(4-Fluorophenoxy)benzylamine is a crucial building block in the synthesis of various pharmaceutical compounds, most notably in the production of selective serotonin reuptake inhibitors (SSRIs). Its molecular structure, featuring a diaryl ether linkage and a primary amine, makes it a versatile intermediate for creating complex therapeutic agents. The hydrochloride salt of this compound is often used to improve its solubility and stability[1].

Table 1: Physicochemical Properties of 2-(4-Fluorophenoxy)benzylamine Hydrochloride

PropertyValueReference
CAS Number 1002557-25-6[1]
Molecular Formula C₁₃H₁₂FNO · HCl[1]
Molecular Weight 253.7 g/mol [1]
Appearance White solid or powder[1]
Purity (Typical) ≥ 98% (HPLC)[1]
Storage Conditions 0-8°C[1]

Synthesis of 2-(4-Fluorophenoxy)benzylamine

The synthesis of 2-(4-Fluorophenoxy)benzylamine is typically a two-step process, starting with the formation of a diaryl ether via an Ullmann condensation, followed by the reduction of a nitrile group to a primary amine.

Step 1: Synthesis of 2-(4-Fluorophenoxy)benzonitrile via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol[2][3][4]. In this step, 2-chlorobenzonitrile reacts with 4-fluorophenol in the presence of a copper catalyst and a base. The electron-withdrawing nitrile group on the 2-chlorobenzonitrile enhances its reactivity in this nucleophilic aromatic substitution reaction.

Diagram 1: Synthetic Pathway to 2-(4-Fluorophenoxy)benzylamine

Synthesis_Pathway cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitrile Reduction 2-Chlorobenzonitrile 2-Chlorobenzonitrile Intermediate 2-(4-Fluorophenoxy)benzonitrile 2-Chlorobenzonitrile->Intermediate CuI, K2CO3, DMF, 140°C 4-Fluorophenol 4-Fluorophenol 4-Fluorophenol->Intermediate Final_Product 2-(4-Fluorophenoxy)benzylamine Intermediate->Final_Product LiAlH4, THF, then H2O

Caption: Two-step synthesis of the target compound.

Protocol 1: Synthesis of 2-(4-Fluorophenoxy)benzonitrile

  • Reagent Preparation:

    • To a dry 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chlorobenzonitrile (13.75 g, 0.1 mol), 4-fluorophenol (12.3 g, 0.11 mol), potassium carbonate (20.7 g, 0.15 mol), and copper(I) iodide (0.95 g, 0.005 mol).

    • Add 200 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction Execution:

    • Purge the flask with nitrogen for 15 minutes.

    • Heat the reaction mixture to 140°C with vigorous stirring.

    • Maintain the reaction at this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with 1M NaOH solution (2 x 100 mL) to remove unreacted phenol, followed by a brine wash (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 2-(4-Fluorophenoxy)benzonitrile can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 2-(4-Fluorophenoxy)benzonitrile to 2-(4-Fluorophenoxy)benzylamine

The reduction of the nitrile functional group to a primary amine is a critical step. While catalytic hydrogenation can be used, a common and effective laboratory-scale method is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄)[5]. This reagent provides a high yield of the primary amine.

Protocol 2: Synthesis of 2-(4-Fluorophenoxy)benzylamine

  • Reagent Preparation:

    • In a dry 1 L three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (5.7 g, 0.15 mol) in 200 mL of anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C using an ice bath.

  • Reaction Execution:

    • Dissolve the purified 2-(4-Fluorophenoxy)benzonitrile (21.3 g, 0.1 mol) in 100 mL of anhydrous THF.

    • Add the nitrile solution dropwise to the LiAlH₄ suspension over 1-2 hours, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0°C.

    • Carefully quench the reaction by the sequential dropwise addition of water (5.7 mL), 15% aqueous NaOH (5.7 mL), and finally water (17.1 mL). This procedure (Fieser workup) is crucial for generating a granular precipitate that is easy to filter.

    • Stir the resulting mixture at room temperature for 1 hour.

    • Filter the solid aluminum salts and wash the filter cake with THF (2 x 50 mL).

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-(4-Fluorophenoxy)benzylamine as an oil.

Purification of 2-(4-Fluorophenoxy)benzylamine

The crude benzylamine can be purified by vacuum distillation. For easier handling and improved stability, it can be converted to its hydrochloride salt.

Protocol 3: Purification by Vacuum Distillation and Salt Formation

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Distill the crude 2-(4-Fluorophenoxy)benzylamine under reduced pressure. The boiling point will depend on the vacuum achieved. This step removes non-volatile impurities.

  • Hydrochloride Salt Formation:

    • Dissolve the purified amine in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in the chosen solvent, while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure 2-(4-Fluorophenoxy)benzylamine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Diagram 2: Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesized Product cluster_analysis Characterization Product Crude 2-(4-Fluorophenoxy)benzylamine GCMS GC-MS (Identity & Purity) Product->GCMS HPLC HPLC (Purity) Product->HPLC NMR NMR (1H, 13C, 19F) (Structure Confirmation) Product->NMR FTIR FT-IR (Functional Groups) Product->FTIR

Caption: Standard analytical techniques for characterization.

Table 2: Analytical Methods for 2-(4-Fluorophenoxy)benzylamine

TechniquePurposeTypical Parameters
GC-MS Identity Confirmation & PurityColumn: HP-5ms (30 m x 0.25 mm, 0.25 µm) Carrier Gas: Helium (1 mL/min) Oven Program: 100°C (2 min), then 20°C/min to 300°C (5 min) MS: Electron Ionization (70 eV)
HPLC Purity AssessmentColumn: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile/Water with 0.1% TFA (gradient) Flow Rate: 1.0 mL/min Detection: UV at 220 nm and 254 nm
¹H NMR Structural ElucidationSolvent: CDCl₃ or DMSO-d₆ Expected Signals: Aromatic protons (δ 6.8-7.5 ppm), CH₂ (δ ~3.8 ppm), NH₂ (broad singlet)
¹³C NMR Structural ElucidationSolvent: CDCl₃ or DMSO-d₆ Expected Signals: Aromatic carbons, CH₂ carbon
¹⁹F NMR Fluorine ConfirmationSolvent: CDCl₃ or DMSO-d₆ Expected Signal: Singlet or multiplet corresponding to the fluorine atom
FT-IR Functional Group AnalysisExpected Peaks: N-H stretch (~3300-3400 cm⁻¹), C-O-C stretch (~1240 cm⁻¹), C-F stretch (~1220 cm⁻¹)

Application in the Synthesis of Fluoxetine

2-(4-Fluorophenoxy)benzylamine is a precursor to N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine (Fluoxetine). The following is a conceptual protocol for its utilization. The synthesis of fluoxetine itself is a multi-step process, and this intermediate can be used in various patented routes[6][7][8][9]. A common approach involves the reaction of a derivative of this benzylamine with a suitable propiophenone derivative.

Diagram 3: Conceptual Use in Fluoxetine Synthesis

Fluoxetine_Synthesis Intermediate 2-(4-Fluorophenoxy)benzylamine Derivative Fluoxetine Fluoxetine Intermediate->Fluoxetine Multi-step Synthesis Propiophenone Propiophenone Derivative Propiophenone->Fluoxetine

Caption: Role as a precursor in fluoxetine synthesis.

Safety and Handling

2-(4-Fluorophenoxy)benzylamine and its hydrochloride salt should be handled with appropriate safety precautions.

  • Hazard Identification: Causes skin irritation and serious eye irritation. May cause respiratory irritation[10].

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. Work in a well-ventilated area or under a chemical fume hood[11][12].

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames[11][13].

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed[11].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

References

  • CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google P
  • CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google P
  • The synthetic method of 2,4 difluoro benzene methanamines - Google P
  • CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google P
  • CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile - Google P
  • WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google P
  • US6028224A - Fluoxetine process from benzoylpropionic acid - Google P
  • Chirality of antidepressive drugs: an overview of stereoselectivity - PMC - PubMed Central. [Link]

  • US6025517A - Fluoxetine process from benzoylacetonitrile - Google P
  • reduction of nitriles - Chemguide. [Link]

  • Synthesis of Prozac (Fluoxetine) - Chemistry Steps. [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. (URL not available)
  • How to purify Benzylamine? : r/OrganicChemistry - Reddit. [Link]

  • JPH08291116A - Process for producing 4- (4-alkylphenoxy)
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. [Link]

  • Process for the preparation of fluoxetine - Patent US-5166437-A - PubChem. [Link]

  • Application Notes and Protocols for the Analytical Characterization of 4-(Trifluoromethyl)benzylamine - Benchchem. (URL not available)
  • US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google P
  • EP0529842B1 - Production of fluoxetine and new intermediates - Google P
  • Nitrile to Amine - Common Conditions. (URL not available)
  • Amines - Nitriles (A-Level Chemistry) - Study Mind. [Link]

  • 4-(4-FLUOROPHENOXY)BENZYLAMINE HYDROCHLORIDE (cas 568565-86-6) SDS/MSDS download - Guidechem. (URL not available)
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.GOV. [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - ark
  • 发酵液中苄胺的纯化工艺研究 - Beijing Institute of Technology. (URL not available)
  • Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. [Link]

  • Safety Data Sheet: Benzylamine - Carl ROTH. [Link]

  • Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers | The Journal of Organic Chemistry - ACS Publications. [Link]

  • fluoxetine - ClinPGx. (URL not available)
  • Ullmann condensation - Wikipedia. [Link]

Sources

Application Notes and Protocols for the Investigation of 1-[2-(4-Fluorophenoxy)phenyl]methanamine and Structurally Related Compounds in Neurology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Research Landscape of Novel Neurological Agents

The exploration of novel chemical entities with the potential to modulate neurological function is a cornerstone of modern neuroscience and drug development. This guide focuses on the investigative framework for compounds centered around the 2-(4-fluorophenoxy)phenyl scaffold, with a specific focus on the potential applications of 1-[2-(4-Fluorophenoxy)phenyl]methanamine . It is critical to establish at the outset that, as of the current literature landscape, this specific molecule is a novel research chemical with limited publicly available data detailing its direct biological applications.

However, the scientific rationale for its investigation is robust, anchored in the established neurological activities of structurally analogous compounds. For instance, the closely related compound, 1-(2-phenoxyphenyl)methanamine hydrochloride, is recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders[1][2]. Furthermore, research into derivatives of the 2-(2-fluorophenoxy)phenyl core has revealed significant anticonvulsant properties, suggesting a promising avenue for therapeutic development[3].

This document, therefore, serves as both a summary of existing knowledge on related structures and a forward-looking guide for researchers embarking on the study of this compound. The protocols and insights provided are designed to be adaptable, providing a foundational methodology for characterizing its potential as a novel modulator of neuronal activity.

Section 1: The 2-(Fluorophenoxy)phenyl Scaffold - A Privileged Structure in Neurology

The 2-(fluorophenoxy)phenyl moiety represents a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple, unrelated biological targets. The inclusion of a fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and modulate the electronic properties of the molecule, thereby influencing its binding affinity and efficacy at neurological targets.

Inferred Mechanism of Action: Targeting GABAergic Pathways

Studies on 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and -1,2,4-triazoles have demonstrated considerable anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models[3]. The antagonism of these effects by flumazenil, a known benzodiazepine antagonist, strongly suggests that these compounds exert their effects, at least in part, through the modulation of GABA-A receptors at the benzodiazepine binding site[3][4].

Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, they increase the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. It is hypothesized that this compound, owing to its structural similarities to the core of these active compounds, may engage with similar targets.

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABAA_receptor GABA-A Receptor (Chloride Channel) Hyperpolarization Neuronal Hyperpolarization GABAA_receptor->Hyperpolarization Cl- influx ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability AnticonvulsantEffect Anticonvulsant Effect ReducedExcitability->AnticonvulsantEffect GABA GABA GABA->GABAA_receptor Binds Compound This compound (Hypothesized) Compound->GABAA_receptor Positive Allosteric Modulation (Hypothesized)

Caption: Hypothesized mechanism of action via GABA-A receptor modulation.

Section 2: Application Notes - Investigating Anticonvulsant Potential

The primary application for a novel compound with this scaffold would be its characterization as a potential anticonvulsant. The following notes outline a logical progression for such an investigation.

Initial In Vitro Screening: Receptor Binding Assays

Before proceeding to in vivo models, it is crucial to establish the molecular target.

  • Objective: To determine the binding affinity of this compound for the benzodiazepine binding site of the GABA-A receptor.

  • Methodology: Radioligand binding assays using [3H]-flunitrazepam are the gold standard. The assay measures the ability of the test compound to displace the radioligand from the receptor, from which the inhibition constant (Ki) can be determined.

  • Interpretation: A low Ki value indicates high binding affinity and provides strong evidence for direct interaction with the GABA-A receptor. This data is essential for justifying further in vivo studies.

In Vivo Screening: Rodent Seizure Models

In vivo models are indispensable for evaluating the physiological effects of a potential anticonvulsant.

  • Pentylenetetrazole (PTZ) Seizure Model: This model is highly sensitive to drugs that enhance GABAergic neurotransmission and is predictive of efficacy against absence seizures. A dose-response study should be conducted to determine the effective dose (ED50) for preventing PTZ-induced clonic-tonic seizures.

  • Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds effective against generalized tonic-clonic seizures. The MES test evaluates a compound's ability to prevent the spread of seizure activity.

Table 1: Comparative Data of Related Anticonvulsant Compounds

Compound ClassSeizure ModelED50 (mg/kg)Reference CompoundED50 (mg/kg)
2-Amino-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazole (Compound 3)PTZ<100Diazepam~0.5
2-Amino-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazole (Compound 3)MES<100Phenytoin~9.5

Data synthesized from literature on related compounds for illustrative purposes[3].

Neurotoxicity Assessment

A crucial aspect of drug development is to assess the therapeutic window.

  • Rotarod Test: This test is widely used to evaluate motor coordination and potential neurological deficits. The dose at which the compound causes motor impairment (TD50) is determined.

  • Protective Index (PI): The PI is calculated as TD50 / ED50. A higher PI indicates a wider margin of safety between the therapeutic effect and toxic side effects.

Section 3: Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting initial in vivo screening of this compound.

Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

Objective: To assess the anticonvulsant efficacy of this compound against chemically-induced seizures.

Materials:

  • This compound

  • Vehicle (e.g., 1% carboxymethylcellulose with 0.5% Tween 80 in distilled water)

  • Pentylenetetrazole (PTZ)

  • Saline (0.9% NaCl)

  • Male Swiss albino mice (20-25 g)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week prior to the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired doses.

  • Animal Grouping: Randomly assign mice to different treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2-5: Test compound at increasing doses (e.g., 10, 30, 100, 300 mg/kg)

    • Group 6: Positive control (e.g., Diazepam, 2 mg/kg)

  • Drug Administration: Administer the vehicle, test compound, or positive control via i.p. injection. Allow for a pre-treatment time of 30-60 minutes.

  • PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.). This dose should be predetermined in your laboratory to reliably induce seizures in control animals.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes. Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. Also, record the presence or absence of mortality.

  • Data Analysis: Analyze the percentage of animals in each group protected from tonic-clonic seizures. Calculate the ED50 value using probit analysis. Statistical significance can be determined using Fisher's exact test or Chi-square test.

PTZ_Workflow start Start: Acclimatized Mice grouping Randomly Assign to Treatment Groups start->grouping drug_admin Administer Test Compound / Vehicle / Positive Control (i.p.) grouping->drug_admin wait Pre-treatment Period (30-60 min) drug_admin->wait ptz_injection Inject Convulsant Dose of PTZ (i.p.) wait->ptz_injection observe Observe for Seizures (30 min) ptz_injection->observe data_analysis Record Seizure Latency, Incidence, and Mortality observe->data_analysis end End: Calculate ED50 and Statistical Analysis data_analysis->end

Caption: Experimental workflow for the PTZ-induced seizure model.

Section 4: Concluding Remarks and Future Directions

The structural motif of 2-(4-fluorophenoxy)phenyl is a promising starting point for the discovery of novel neurological agents. While direct evidence for the applications of this compound is not yet available, the established anticonvulsant activity of its close derivatives provides a strong rationale for its investigation. The protocols and conceptual framework provided in this guide offer a robust starting point for researchers to elucidate the pharmacological profile of this and other related novel compounds. Future research should focus on confirming the mechanism of action, exploring the structure-activity relationship within this chemical class, and evaluating its potential in other neurological disorder models, such as anxiety and neuropathic pain.

References

  • Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • 1-(2-Phenoxyphenyl)methanamine hydrochloride | 31963-35-6. J&K Scientific. Available at: [Link]

  • (4-Phenoxyphenyl)methanamine | C13H13NO | CID 2760343. PubChem. Available at: [Link]

  • Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. International Journal of Molecular Sciences. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Neurotransmission Targets of Per- and Polyfluoroalkyl Substance Neurotoxicity: Mechanisms and Potential Implications for Adverse Neurological Outcomes. Environmental Health Perspectives. Available at: [Link]

  • 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride | C13H14ClNO. PubChem. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules. Available at: [Link]

  • Synthesis and anticonvulsant activity of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. Archiv der Pharmazie. Available at: [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.Google Patents.
  • N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | C22H27FN2O. PubChem. Available at: [Link]

  • Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Receptor Binding Profile of 2-(4-Fluorophenoxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(4-Fluorophenoxy)benzylamine using receptor binding assays. While, to date, there is a notable absence of specific binding data for this compound in peer-reviewed literature, its structural motifs—a benzylamine core and a fluorophenoxy substitution—are prevalent in compounds targeting the central nervous system.[1][2] This guide will therefore focus on established, robust protocols to enable the initial pharmacological profiling of this molecule. We will detail the principles and methodologies for determining its binding affinity and selectivity for a key class of potential targets: the monoamine transporters. The protocols provided are designed to be self-validating and are grounded in established best practices for receptor pharmacology.[3][4][5]

Introduction: The Scientific Rationale

The compound 2-(4-Fluorophenoxy)benzylamine is a synthetic molecule with potential for biological activity, suggested by its availability as a research chemical for neurological and biochemical studies.[6] The benzylamine scaffold is a well-established pharmacophore present in numerous neuroactive compounds, including monoamine oxidase inhibitors.[1] Furthermore, the inclusion of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity.[7]

Given these structural features, a primary hypothesis is that 2-(4-Fluorophenoxy)benzylamine may interact with monoamine transporters, such as the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are critical regulators of neurotransmission and are the targets for a wide array of therapeutics for psychiatric and neurological disorders.[4][8] Therefore, the initial characterization of this compound should focus on its affinity for these key transporters.

This guide will provide the necessary protocols to:

  • Determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of a suitable radioligand for the target transporters in a given tissue or cell preparation.

  • Determine the inhibitory constant (Ki) of 2-(4-Fluorophenoxy)benzylamine for these transporters through competitive binding assays.

The Cornerstone of Pharmacological Characterization: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (in this case, our test compound) and a receptor.[9] These assays are highly sensitive and specific, allowing for the precise determination of binding affinity.[10] The two primary types of assays we will discuss are saturation binding and competitive binding.

  • Saturation Binding Assays: These are performed to characterize the binding of a radiolabeled ligand to a receptor population. By incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand, we can determine the Kd (a measure of the radioligand's affinity) and the Bmax (the total concentration of receptors in the sample).[10] This is a crucial first step to validate the assay system before testing our compound of interest.

  • Competitive Binding Assays: Once the radioligand's binding characteristics are established, we can introduce our unlabeled test compound, 2-(4-Fluorophenoxy)benzylamine. This assay measures the ability of the test compound to compete with the radioligand for binding to the receptor. The resulting data allows for the calculation of the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (the affinity of the test compound for the receptor) can be derived using the Cheng-Prusoff equation.[3]

Causality in Experimental Design: Why These Steps?

The choice of a filtration-based assay is predicated on the need to efficiently separate the receptor-bound radioligand from the unbound radioligand.[11] The use of glass fiber filters pre-soaked in a substance like polyethyleneimine (PEI) is critical to reduce non-specific binding of the positively charged radioligands to the negatively charged filters.[5] Each wash step is designed to remove as much of the unbound and non-specifically bound radioligand as possible, thereby increasing the signal-to-noise ratio of the experiment.

Experimental Protocols

The following protocols are generalized for determining the binding affinity of a test compound for monoamine transporters expressed in cell lines (e.g., HEK293 cells) or in native tissue preparations (e.g., rodent brain synaptosomes).

Preparation of Cell Membranes

This protocol describes the preparation of a crude membrane fraction from cells expressing the target receptor.

  • Cell Lysis: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[5]

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.[5]

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[5]

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the high-speed centrifugation step.

  • Final Preparation and Storage: Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.[5]

Protocol 1: Saturation Binding Assay

Objective: To determine the Kd and Bmax of a specific radioligand for the target transporter.

Materials:

  • Prepared cell membranes (or synaptosomes) expressing the target transporter.

  • Radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT).[9]

  • Unlabeled ligand for determining non-specific binding (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT).[3]

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus (cell harvester).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Set up the assay in 96-well plates in triplicate. For each concentration of radioligand, you will have wells for total binding and non-specific binding.

  • To each well, add the assay buffer.

  • For non-specific binding wells, add the high concentration of the unlabeled ligand.

  • Add a range of concentrations of the radioligand to the appropriate wells. This should typically span from 0.1 to 10 times the expected Kd.

  • Initiate the binding reaction by adding the membrane preparation to each well (typically 20-100 µg of protein per well). The final assay volume is usually 200-250 µL.[5]

  • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[5]

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.[5]

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5]

Protocol 2: Competitive Binding Assay

Objective: To determine the IC50 and Ki of 2-(4-Fluorophenoxy)benzylamine.

Procedure:

  • Set up the assay in 96-well plates in triplicate, including wells for total binding, non-specific binding, and a range of concentrations of 2-(4-Fluorophenoxy)benzylamine.

  • To each well, add the assay buffer.

  • For non-specific binding wells, add the high concentration of the appropriate unlabeled ligand.

  • To the competition wells, add serial dilutions of 2-(4-Fluorophenoxy)benzylamine (typically spanning from 10⁻¹⁰ M to 10⁻⁵ M).

  • Add the radioligand to all wells at a single concentration, typically close to its Kd value determined from the saturation binding assay.

  • Initiate the reaction by adding the membrane preparation.

  • Incubate, filter, and measure radioactivity as described in the saturation binding assay protocol.

Data Analysis and Presentation

Saturation Binding Data

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis). Fit the data using non-linear regression to a one-site binding hyperbola to determine the Kd and Bmax.

Table 1: Hypothetical Saturation Binding Data for [³H]-WIN 35,428 at the Dopamine Transporter

ParameterValue
Kd (nM)5.2
Bmax (fmol/mg protein)850
Competitive Binding Data

Calculate the percentage of specific binding at each concentration of 2-(4-Fluorophenoxy)benzylamine. Plot the percentage of specific binding (Y-axis) against the logarithm of the concentration of 2-(4-Fluorophenoxy)benzylamine (X-axis). Fit the data using non-linear regression (sigmoidal dose-response with variable slope) to determine the IC50.

Calculate the Ki value using the Cheng-Prusoff equation :[3]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Table 2: Hypothetical Competitive Binding Data for 2-(4-Fluorophenoxy)benzylamine at Monoamine Transporters

TransporterRadioligandIC50 (nM)Ki (nM)
hDAT[³H]-WIN 35,42815075
hNET[³H]-Nisoxetine850425
hSERT[³H]-Citalopram>10,000>5,000

Note: The data presented in this table is purely hypothetical and serves to illustrate the expected output of the described assays. Actual values for 2-(4-Fluorophenoxy)benzylamine must be determined experimentally.

Visualizing the Workflow and Potential Mechanism

Diagrams are essential for conceptualizing experimental processes and biological pathways.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture expressing target homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation quantification Protein Quantification centrifugation->quantification storage Storage at -80°C quantification->storage plate_setup Plate Setup (Total, NSB, Competition) storage->plate_setup reagent_addition Add Radioligand & Test Compound plate_setup->reagent_addition incubation Incubation reagent_addition->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Non-linear Regression data_processing->curve_fitting parameter_determination Determine IC50, Ki curve_fitting->parameter_determination

Caption: Workflow for Receptor Binding Assay.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NT Neurotransmitter (e.g., Dopamine) transporter Monoamine Transporter (e.g., DAT) NT->transporter Reuptake test_compound 2-(4-Fluorophenoxy)benzylamine test_compound->transporter Inhibition radioligand Radioligand radioligand->transporter Binding (measured)

Caption: Competitive Inhibition at a Monoamine Transporter.

Conclusion and Future Directions

The protocols and principles outlined in this guide provide a robust framework for the initial pharmacological characterization of 2-(4-Fluorophenoxy)benzylamine. By systematically determining its binding affinity for key CNS targets like monoamine transporters, researchers can gain crucial insights into its potential mechanism of action. Positive results from these assays would warrant further investigation, including functional assays (e.g., neurotransmitter uptake inhibition assays) and in vivo studies to establish a more complete pharmacological profile. The lack of existing data for this compound represents an opportunity for novel discovery in the field of neuropharmacology.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters.
  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
  • Springer Nature. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Chem-Impex. (n.d.). 2-(4-Fluorophenoxy)Benzylamine Hydrochloride.
  • Multiwell Plates. (n.d.). Receptor Binding Assays.
  • Benchchem. (n.d.). Application Notes and Protocols for Receptor Binding Assay of 2-(4-fluorophenyl)-N-methylethanamine.
  • PubMed. (n.d.). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives.
  • Benchchem. (n.d.). In-depth Technical Guide on the Biological Activity of 2-(4-fluorophenyl)quinolin-7-amine.
  • NIH. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
  • Macquarie University. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing.
  • Benchchem. (n.d.). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide.
  • Wikipedia. (n.d.). Benzylamine.
  • Chem-Impex. (n.d.). 4-(4-Fluorophenoxy)benzylamine hydrochloride.
  • Perceptive. (n.d.). Radioligand Binding Assay Services.
  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery.

Sources

Application Note: A Framework for Characterizing the Enzyme Inhibition Profile of 1-[2-(4-Fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting enzyme inhibition studies for the novel compound, 1-[2-(4-Fluorophenoxy)phenyl]methanamine. Due to its structural motifs, particularly the primary amine and diaryl ether components, this compound warrants investigation as a potential inhibitor of key enzyme families involved in pharmacology and xenobiotic metabolism. This guide presents detailed, self-validating protocols for assessing its inhibitory activity against Monoamine Oxidases (MAO-A and MAO-B) and a panel of major Cytochrome P450 (CYP450) isoforms. We emphasize the causality behind experimental design, robust data analysis for determining IC₅₀ values, and preliminary mechanism of action (MOA) studies, providing a foundational framework for early-stage drug discovery and development.

Introduction: The Rationale for Inhibition Profiling

The compound this compound is a synthetic molecule with structural features that suggest potential interactions with critical enzyme systems. The primary amine is a key substrate recognition feature for Monoamine Oxidases (MAOs), enzymes central to neurotransmitter metabolism and targets for antidepressant medications.[1] Concurrently, the lipophilic diaryl ether structure is common in molecules metabolized by or interacting with Cytochrome P450 (CYP450) enzymes.[2][3]

CYP450 enzymes are responsible for the metabolism of over 90% of clinical drugs.[3] Inhibition of these enzymes is a primary cause of adverse drug-drug interactions (DDIs), which can lead to reduced drug clearance and increased toxicity.[3][4] Therefore, early-stage characterization of a compound's potential to inhibit MAO and CYP450 enzymes is a mandatory step in the drug discovery workflow, guided by regulatory agencies like the U.S. FDA.[4][5]

This application note provides robust, high-throughput-adaptable protocols to determine the inhibitory potency (IC₅₀) of this compound against these two essential enzyme families.

Foundational Concepts in Enzyme Inhibition

Enzyme inhibitors are molecules that reduce the rate of an enzyme-catalyzed reaction.[6] Understanding the nature of this inhibition is fundamental to drug development.[7][8]

  • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and its effects can be reversed.[9] This is the most common type of inhibition for pharmaceuticals and is categorized as:

    • Competitive: The inhibitor binds to the active site, competing with the substrate. This inhibition can be overcome by increasing substrate concentration.[6][10]

    • Non-competitive: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its efficiency.[6][10]

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.[8][10]

  • Half Maximal Inhibitory Concentration (IC₅₀): This is the most common metric for quantifying an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[11][12] A lower IC₅₀ value indicates a more potent inhibitor.[13]

Overall Experimental Workflow

The process of characterizing an unknown compound involves a systematic screening cascade, beginning with determining potency (IC₅₀) and potentially progressing to more detailed mechanism-of-action studies.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Primary Screening Assays cluster_analysis Phase 3: Data Analysis cluster_moa Phase 4: Follow-up Studies (Optional) A Prepare Stock Solution of Test Compound (10 mM in DMSO) B Prepare Serial Dilutions (e.g., 10-point, 1:3) A->B C MAO-A/B Inhibition Assay (Fluorometric) B->C D CYP450 Panel Inhibition Assay (Fluorometric) B->D E Measure Fluorescence Signal (Kinetic or Endpoint) C->E D->E F Calculate % Inhibition vs. Vehicle Control E->F G Non-linear Regression (log[Inhibitor] vs. response) F->G H Determine IC50 Values G->H I Mechanism of Action (MOA) Studies (Vary Substrate & Inhibitor Conc.) H->I If potent inhibition is observed

Caption: General workflow for enzyme inhibition screening.

Protocol 1: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

This protocol utilizes a high-throughput, fluorescence-based assay to determine the IC₅₀ of this compound against human recombinant MAO-A and MAO-B.[1][14]

Assay Principle: MAO enzymes catalyze the oxidative deamination of their substrates, producing H₂O₂ as a byproduct. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red or similar) to generate a highly fluorescent product (resorufin).[15][16] The rate of fluorescence increase is directly proportional to MAO activity.

G cluster_reactants Reactants cluster_products Products A MAO Substrate (e.g., Tyramine) E MAO Enzyme A->E B O₂ B->E C Fluorogenic Probe (Non-Fluorescent) H Resorufin (Fluorescent) D HRP F Aldehyde + NH₃ G H₂O₂ G->H HRP E->F E->G

Caption: Principle of the fluorometric MAO assay.

4.1. Materials and Reagents

  • Test Compound: this compound

  • Enzymes: Human recombinant MAO-A and MAO-B

  • Assay Kit: Commercial fluorometric MAO assay kit (e.g., from Cell Biolabs, Abcam, or similar), containing:[15][16]

    • Assay Buffer

    • Fluorogenic Probe (e.g., Amplex Red)

    • Horseradish Peroxidase (HRP)

    • MAO Substrate (e.g., Tyramine)

    • Positive Control Inhibitors: Clorgyline (for MAO-A) and Pargyline or Deprenyl (for MAO-B)

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade

  • Equipment:

    • Black, flat-bottom 96- or 384-well microplates

    • Multichannel pipettes

    • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

4.2. Step-by-Step Protocol

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. This will be the "intermediate plate."

    • Prepare stock solutions of positive control inhibitors (e.g., 1 mM Clorgyline and 1 mM Pargyline) and create similar serial dilutions.

  • Assay Plate Setup:

    • Add 2 µL of each compound dilution from the intermediate plate to triplicate wells of the black assay plate.

    • Controls are critical for a self-validating system. [17] Prepare the following control wells:

      • 100% Activity Control (Vehicle): 2 µL of DMSO only.

      • 0% Activity Control (No Enzyme): Assay buffer instead of enzyme solution.

      • Positive Control: 2 µL of each dilution of the appropriate known inhibitor.

  • Enzyme Incubation:

    • Prepare the enzyme solution by diluting MAO-A or MAO-B in cold assay buffer to the working concentration recommended by the kit manufacturer.

    • Add 50 µL of the enzyme solution to each well (except the "No Enzyme" control).

    • Incubate the plate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.[10]

  • Reaction Initiation and Measurement:

    • Prepare the "Reaction Mix" containing the substrate, HRP, and fluorogenic probe in assay buffer according to the kit's protocol.

    • Add 50 µL of the Reaction Mix to all wells to start the reaction.

    • Immediately place the plate in the microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes, or as a single endpoint measurement after a fixed time (e.g., 30 minutes).

Protocol 2: Cytochrome P450 (CYP450) Inhibition Panel

This protocol uses a similar fluorometric approach to screen the test compound against a panel of the most common drug-metabolizing CYP450 isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[3][18]

Assay Principle: Recombinant CYP450 enzymes, in the presence of a NADPH regenerating system, metabolize specific non-fluorescent substrates into fluorescent products.[18] A decrease in the fluorescence signal in the presence of the test compound indicates inhibition.

5.1. Materials and Reagents

  • Test Compound: As prepared in section 4.2.1.

  • Enzymes & Substrates: Commercial CYP450 inhibition assay kit (e.g., from Promega, Thermo Fisher, or similar) containing:

    • Recombinant human CYP450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4)

    • Specific fluorogenic substrates for each isoform

    • NADPH regenerating system

    • Assay Buffer

    • Positive Control Inhibitors (e.g., Furafylline for 1A2, Ketoconazole for 3A4, etc.)

  • Equipment: Same as in section 4.1.

5.2. Step-by-Step Protocol

  • Compound Preparation: Use the same intermediate plate with serial dilutions prepared in section 4.2.1.

  • Assay Plate Setup:

    • For each CYP isoform, use a separate 96-well plate or a designated section of a 384-well plate.

    • Add 1 µL of each compound dilution to triplicate wells.

    • Prepare control wells: 100% Activity (DMSO), 0% Activity (no NADPH system), and Positive Control (known inhibitor for that isoform).

  • Enzyme/Substrate Reaction:

    • Prepare a master mix containing the specific CYP enzyme, its corresponding fluorogenic substrate, and assay buffer.

    • Dispense 50 µL of this master mix into each well.

    • Pre-incubate for 10-20 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Prepare the NADPH regenerating system solution.

    • Add 50 µL of the NADPH solution to all wells (except the "No NADPH" control) to initiate the reaction.

    • Immediately transfer the plate to a fluorescence reader (wavelengths will vary depending on the substrate for each isoform; consult the kit manual) and measure kinetically or at endpoint as described for the MAO assay.

Data Analysis and Interpretation

  • Calculate Percentage Inhibition:

    • First, subtract the background fluorescence (0% Activity/No Enzyme control) from all readings.

    • Calculate the percentage of remaining activity for each inhibitor concentration: % Activity = (Signal_Inhibitor / Signal_Vehicle) * 100

    • Calculate the percentage of inhibition: % Inhibition = 100 - % Activity

  • Determine IC₅₀ Value:

    • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[13][19]

    • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[11][12]

6.1. Presentation of Results Summarize the calculated IC₅₀ values in a clear, tabular format.

Enzyme TargetTest Compound IC₅₀ (µM)Positive ControlPositive Control IC₅₀ (µM)
MAO-A[Experimental Value]Clorgyline[Experimental Value]
MAO-B[Experimental Value]Pargyline[Experimental Value]
CYP1A2[Experimental Value]Furafylline[Experimental Value]
CYP2C9[Experimental Value]Sulfaphenazole[Experimental Value]
CYP2C19[Experimental Value]Ticlopidine[Experimental Value]
CYP2D6[Experimental Value]Quinidine[Experimental Value]
CYP3A4[Experimental Value]Ketoconazole[Experimental Value]

6.2. Preliminary Mechanism of Action (MOA) Studies If significant inhibition (e.g., IC₅₀ < 10 µM) is observed, follow-up studies can elucidate the mechanism.[7][8] This is achieved by measuring the enzyme kinetics at various fixed inhibitor concentrations while varying the substrate concentration.[10]

  • Procedure: Repeat the enzyme assay, but for each inhibitor concentration, perform a full substrate titration.

  • Analysis: Plot the data using a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]). The pattern of line intersections reveals the mechanism:[10]

    • Competitive: Lines intersect on the Y-axis.

    • Non-competitive: Lines intersect on the X-axis.

    • Uncompetitive: Lines are parallel.

Conclusion

This application note provides a validated framework for the initial characterization of the enzyme inhibition profile of this compound. By employing robust, fluorescence-based assays for MAO and key CYP450 enzymes, researchers can efficiently determine the compound's inhibitory potency. The outlined protocols, control strategies, and data analysis methods ensure the generation of reliable and reproducible data, which is essential for making informed decisions in the progression of a compound through the drug discovery pipeline.

References

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Markowitz, J. S., & Brown, C. S. (2013). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Center for Biotechnology Information. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Chen, X., et al. (2016). Fluorescent Probes for Detecting Monoamine Oxidase Activity and Cell Imaging. PubMed. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

  • Valley, M. P., et al. (2006). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Ekpenyong, M. G. (2018). How to calculate ic50? ResearchGate. Retrieved from [Link]

  • Du, G., et al. (2009). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Cellix. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

Sources

Application Notes and Protocols for Synthetic Routes Using 2-(4-Fluorophenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

2-(4-Fluorophenoxy)benzylamine hydrochloride is a key structural motif and a versatile building block in medicinal chemistry.[1] Its architecture, featuring a flexible diaryl ether linkage and a reactive primary benzylamine, is prevalent in a multitude of biologically active agents. The diaryl ether component is a well-established pharmacophore in numerous approved drugs, while the benzylamine handle provides a convenient point for diversification and molecular elaboration. This compound is particularly valuable in the development of novel therapeutics targeting neurological disorders and in oncology research.[1][2][3]

Supplied as a hydrochloride salt, the compound exhibits enhanced stability and aqueous solubility, simplifying handling and formulation processes.[1] This guide provides an in-depth exploration of its synthetic utility, detailing robust protocols for key chemical transformations. We will delve into the causality behind experimental choices, offering insights honed from practical laboratory experience to empower researchers in their synthetic endeavors.

Part 1: Foundational Chemistry - Synthesis and Handling of the Free Base

The hydrochloride salt is the storage-stable form of the amine. For most synthetic applications, the reactive free base is required. The liberation of the free amine is a straightforward acid-base extraction.

Protocol 1: Liberation of 2-(4-Fluorophenoxy)benzylamine Free Base
  • Dissolution: Suspend 2-(4-Fluorophenoxy)benzylamine hydrochloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of salt).

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH) slowly while stirring vigorously. Continue addition until the aqueous layer is basic (pH > 8, check with pH paper).

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate, and collect the organic layer. Extract the aqueous layer two more times with the same organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, typically as a pale oil or low-melting solid.

  • Expert Insight: The free base is generally used immediately in the next synthetic step without further purification. If storage is necessary, it should be kept under an inert atmosphere (N₂ or Ar) at low temperatures (0-8°C) to prevent oxidation and degradation.[1]

The synthesis of the parent scaffold itself is typically achieved via a two-step sequence involving a diaryl ether formation followed by a nitrile reduction.

cluster_0 Synthesis of the Core Scaffold Start1 2-Chlorobenzonitrile Intermediate 2-(4-Fluorophenoxy)benzonitrile Start1->Intermediate Ullmann Condensation CuI, K₂CO₃, DMF, 140°C Start2 4-Fluorophenol Start2->Intermediate Product_FB 2-(4-Fluorophenoxy)benzylamine (Free Base) Intermediate->Product_FB Nitrile Reduction LiAlH₄, THF or H₂, Pd/C Product_HCl 2-(4-Fluorophenoxy)benzylamine HCl Product_FB->Product_HCl Salt Formation HCl in Ether

Caption: Synthetic workflow for the preparation of the title compound.

Part 2: Amide Bond Formation - The Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most critical reaction in drug discovery, linking molecular fragments to build complexity.[4][5] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, coupling reagents are employed to activate the carboxylic acid for nucleophilic attack by the amine.

Mechanism Insight: EDC/HOBt Coupling

The mechanism involves the activation of the carboxylic acid by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea byproduct. To prevent this and increase efficiency, an additive like Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an active HOBt ester, which is less prone to side reactions and readily reacts with the amine to form the desired amide.

cluster_mech EDC/HOBt Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Amide Amide Product (R-CONHR') O_Acylisourea->Amide + R'-NH₂ - EDC-Urea HOBt_Ester Active HOBt Ester O_Acylisourea->HOBt_Ester + HOBt - EDC-Urea Amine R'-NH₂ (Benzylamine) Urea EDC-Urea Byproduct HOBt HOBt HOBt_Ester->Amide + R'-NH₂ - HOBt

Caption: General mechanism for EDC/HOBt mediated amide coupling.

Protocol 2: General Procedure for Amide Coupling
  • Acid Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF) (approx. 0.2 M). Stir the mixture at room temperature for 20-30 minutes.

  • Amine Addition: Add a solution of 2-(4-Fluorophenoxy)benzylamine (free base, 1.0 eq) in the same solvent to the activated acid mixture. If the starting material is the hydrochloride salt, add a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the reaction mixture along with the amine.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Work-up: Dilute the reaction mixture with the organic solvent. Wash sequentially with 1 M HCl (to remove excess amine and basic byproducts), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Carboxylic Acid TypeCoupling ReagentBase (if needed)Typical Yield (%)Notes
Aromatic (e.g., Benzoic Acid)EDC/HOBtDIPEA85-95Standard, reliable conditions.
Aliphatic (e.g., Acetic Acid)EDC/HOBtDIPEA80-90Reaction is generally fast.
Heterocyclic (e.g., Nicotinic Acid)HATUDIPEA80-95HATU is often superior for electron-deficient heterocycles.
α-Amino Acid (Boc-protected)HATUDIPEA90-98HATU is preferred to minimize racemization.

Part 3: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[6][7] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a hydride reagent present in the reaction mixture.[6]

Causality: The Choice of Reducing Agent

The key to a successful one-pot reductive amination is a reducing agent that is selective for the iminium ion over the starting carbonyl compound. While sodium borohydride (NaBH₄) can be used, it may also reduce the aldehyde or ketone starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. Its reduced reactivity, owing to the electron-withdrawing acetate groups, makes it highly selective for the protonated imine (iminium ion) intermediate.[6] This selectivity allows the reaction to be performed in a single step with high efficiency.

cluster_1 Reductive Amination Workflow Amine 2-(4-Fluorophenoxy)benzylamine Imine Imine/Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde or Ketone (R'COR'') Carbonyl->Imine Condensation (-H₂O) Product Secondary Amine Product Imine->Product Reduction Reagents NaBH(OAc)₃ DCE, Acetic Acid Reagents->Product

Caption: General workflow for reductive amination.

Protocol 3: Synthesis of a Secondary Amine via Reductive Amination
  • Mixture Preparation: To a solution of 2-(4-Fluorophenoxy)benzylamine (free base, 1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or DCM, add a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting amine (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract the mixture with DCM, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography.

Part 4: The Pictet-Spengler Reaction for Heterocycle Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that transforms a β-arylethylamine and a carbonyl compound into a tetrahydroisoquinoline or tetrahydro-β-carboline.[8][9][10] This reaction is a cornerstone in the synthesis of alkaloids and other pharmacologically relevant heterocyclic scaffolds.[9] While 2-(4-fluorophenoxy)benzylamine is not a β-arylethylamine, it can be readily elaborated into substrates suitable for Pictet-Spengler-type cyclizations, or used in related intramolecular cyclizations to access diverse heterocyclic systems.

The core principle involves the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution.[10][11]

cluster_mech2 Pictet-Spengler Mechanism Arylethylamine β-Arylethylamine Iminium Iminium Ion Arylethylamine->Iminium + R'CHO + H⁺, -H₂O Aldehyde Aldehyde (R'CHO) Aldehyde->Iminium Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Spirocycle->Product Rearomatization (-H⁺)

Caption: The mechanism of the classic Pictet-Spengler reaction.

Protocol 4: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative

This protocol describes the reaction of a suitable β-arylethylamine, which can be synthesized from the title compound, with an aldehyde.

  • Reactant Solution: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.1 eq) in a solvent such as toluene or acetonitrile.

  • Acid Catalyst: Add an acid catalyst. Trifluoroacetic acid (TFA, 1.2 eq) is commonly used. For sensitive substrates, milder acids like pyridinium p-toluenesulfonate (PPTS) can be employed.

  • Reaction Conditions: Heat the reaction mixture, typically between 60-110°C, and monitor by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like EtOAc and wash with saturated aqueous NaHCO₃ to neutralize the acid.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the tetrahydroisoquinoline product.

Part 5: Amine Protection and Deprotection Strategies

In complex, multi-step syntheses, it is often necessary to temporarily "mask" the reactivity of the amine group to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is the most widely used protecting group for amines due to its ease of installation and its clean, mild removal under acidic conditions.[12][13][14]

Protocol 5: Boc Protection of the Amine
  • Reaction Setup: Dissolve 2-(4-Fluorophenoxy)benzylamine (free base, 1.0 eq) in DCM. Add triethylamine (TEA, 1.5 eq).

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) either as a solid or as a solution in DCM.

  • Reaction: Stir at room temperature for 1-4 hours. The reaction is typically complete when TLC analysis shows full consumption of the starting amine.

  • Work-up and Purification: Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography if necessary to yield the N-Boc protected amine.

Protocol 6: Boc Deprotection
  • Reaction Setup: Dissolve the N-Boc protected amine in a suitable solvent such as DCM, dioxane, or ethyl acetate.

  • Acid Addition: Add a strong acid. Common choices include a 20-50% solution of TFA in DCM, or a 4 M solution of HCl in dioxane.[13][15][16]

  • Reaction: Stir at room temperature. The reaction is usually rapid (15-60 minutes) and can be monitored by the evolution of CO₂ gas.

  • Isolation: Remove the solvent and excess acid under reduced pressure. The product is obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride). If the free base is desired, perform an aqueous basic work-up as described in Protocol 1.

G Amine Free Amine (R-NH₂) BocAmine Boc-Protected Amine (R-NHBoc) Amine->BocAmine Protection Boc₂O, Base BocAmine->Amine Deprotection Acid (TFA or HCl)

Sources

Application Note: Strategic Derivatization of 1-[2-(4-Fluorophenoxy)phenyl]methanamine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl ether scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] 1-[2-(4-Fluorophenoxy)phenyl]methanamine represents a valuable starting point for the development of novel therapeutics due to its combination of the flexible diaryl ether core and a reactive primary benzylamine handle. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold to facilitate Structure-Activity Relationship (SAR) studies. We present detailed protocols for the synthesis of the core structure and subsequent modifications at key positions, including N-acylation and N-alkylation of the primary amine, as well as bioisosteric replacement of the fluoro-substituent. The causality behind experimental choices and the logic for library design are discussed to enable the efficient exploration of chemical space and the optimization of biological activity.

Introduction: The Diaryl Ether Motif as a Versatile Scaffold

Diaryl ethers are a cornerstone in the discovery of new drugs and agrochemicals, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The conformational flexibility of the ether linkage allows the two aryl rings to adopt various spatial orientations, enabling effective interaction with a multitude of biological targets.[5] The specific scaffold, this compound, presents three primary vectors for chemical modification to systematically probe the SAR of resulting analogs:

  • Position A (Primary Amine): The primary amine is a key interaction point and a versatile handle for introducing a wide range of functionalities to explore changes in polarity, hydrogen bonding capacity, and steric bulk.

  • Position B (Phenoxy Ring): The 4-fluoro substituent offers a site for modification to investigate the influence of electronics and to explore bioisosteric replacements that can modulate metabolic stability and target engagement.[6][7]

  • Position C (Benzylic Methylene Bridge): While not the primary focus of this note, modifications to the benzylic position can be considered in later-stage optimization to fine-tune potency and pharmacokinetic properties.

This guide will focus on providing robust protocols for derivatization at Positions A and B, enabling the generation of a focused library of analogs for initial SAR exploration.

Synthesis of the Core Scaffold: this compound

A reliable supply of the starting material is paramount. A practical and efficient synthesis can be achieved through a two-step sequence involving a copper-catalyzed Ullmann condensation to form the diaryl ether, followed by the reduction of a nitrile to the primary amine.

Diagram: Synthetic Pathway to the Core Scaffold

G A 2-Bromobenzonitrile C 2-(4-Fluorophenoxy)benzonitrile A->C Ullmann Condensation CuI, K2CO3, Toluene, 110 °C B 4-Fluorophenol D This compound C->D Reduction LiAlH4, THF, 0 °C to rt G cluster_0 Core Scaffold cluster_1 Position A Derivatization cluster_2 Position B Derivatization A This compound B N-Acylated Analogs A->B N-Acylation (R-COCl, Base) C N-Alkylated Analogs A->C Reductive Amination (R-CHO, NaBH(OAc)3) D Bioisosteric Analogs A->D Chan-Lam Coupling (Arylboronic Acids)

Sources

The Lynchpin in Neuropharmacology: A Guide to 1-[2-(4-Fluorophenoxy)phenyl]methanamine in the Synthesis of Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for CNS Drug Discovery

1-[2-(4-Fluorophenoxy)phenyl]methanamine is a key building block in the synthesis of a variety of centrally acting agents, most notably selective serotonin reuptake inhibitors (SSRIs). Its unique structural motif, featuring a fluorophenoxy group linked to a benzylamine, provides a versatile scaffold for medicinal chemists to develop novel therapeutics for a range of neurological and psychiatric disorders. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity to target proteins, a crucial aspect in the design of effective CNS drugs. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important intermediate, complete with detailed protocols and expert insights to facilitate its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including purification and characterization.

PropertyValueReference
Molecular Formula C₁₃H₁₂FNO[1]
Molecular Weight 217.24 g/mol [2]
Boiling Point 306.2 ± 32.0 °C (Predicted)[2]
pKa 9.18 ± 0.10 (Predicted)[2]
LogP 3.777 (Predicted)[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 3[2]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, beginning with the synthesis of the benzonitrile precursor followed by its reduction to the primary amine.

Step 1: Synthesis of the Precursor, 2-(4-Fluorophenoxy)benzonitrile

The synthesis of the benzonitrile intermediate can be accomplished via a nucleophilic aromatic substitution reaction.

Synthesis_Step1 2-Chlorobenzonitrile 2-Chlorobenzonitrile Reaction_Vessel Reaction 2-Chlorobenzonitrile->Reaction_Vessel 4-Fluorophenol 4-Fluorophenol 4-Fluorophenol->Reaction_Vessel Potassium_Carbonate K₂CO₃ Potassium_Carbonate->Reaction_Vessel DMF DMF DMF->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Precursor 2-(4-Fluorophenoxy)benzonitrile Reaction_Vessel->Precursor

Caption: Synthesis of 2-(4-Fluorophenoxy)benzonitrile.

Protocol: Synthesis of 2-(4-Fluorophenoxy)benzonitrile

Materials:

  • 2-Chlorobenzonitrile

  • 4-Fluorophenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-fluorophenol (1.0 eq) and potassium carbonate (1.5 eq) in DMF, add 2-chlorobenzonitrile (1.2 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 2-(4-fluorophenoxy)benzonitrile.

Step 2: Reduction of 2-(4-Fluorophenoxy)benzonitrile to this compound

The nitrile group of the precursor is reduced to a primary amine to yield the target compound. A common method for this transformation is catalytic hydrogenation.[3]

Synthesis_Step2 Precursor 2-(4-Fluorophenoxy)benzonitrile Reaction_Vessel Hydrogenation Precursor->Reaction_Vessel Raney_Nickel Raney® Nickel Raney_Nickel->Reaction_Vessel Methanol_Ammonia Methanolic Ammonia Methanol_Ammonia->Reaction_Vessel Hydrogen_Gas H₂ (gas) Hydrogen_Gas->Reaction_Vessel Pressure_Heat Pressure, Heat Pressure_Heat->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound

Caption: Reduction of the nitrile to the primary amine.

Protocol: Synthesis of this compound [3]

Materials:

  • 2-(4-Fluorophenoxy)benzonitrile

  • Raney® Nickel (catalyst)

  • Methanol

  • Ammonia (methanolic solution)

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-(4-fluorophenoxy)benzonitrile (1.0 eq) in methanol.

  • Carefully add a catalytic amount of Raney® Nickel slurry under an inert atmosphere.

  • Add a solution of ammonia in methanol to suppress the formation of secondary amines.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 50-80 °C with vigorous stirring.

  • Monitor the reaction by observing the uptake of hydrogen.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Application in the Synthesis of CNS Agents: A Representative Protocol

This compound is a crucial intermediate in the synthesis of various CNS agents, including analogs of the well-known antidepressant, paroxetine.[4][5] The following is a representative protocol for the synthesis of a piperidine-based CNS agent.

CNS_Agent_Synthesis Starting_Amine This compound Reaction_Vessel Reductive Amination Starting_Amine->Reaction_Vessel Piperidone_Derivative N-protected 4-piperidone derivative Piperidone_Derivative->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction_Vessel Solvent Solvent (e.g., DCE) Solvent->Reaction_Vessel Intermediate N-protected piperidine intermediate Deprotection_Step Deprotection Intermediate->Deprotection_Step Deprotection Deprotection Deprotection->Deprotection_Step Final_Product Piperidine-based CNS Agent Reaction_Vessel->Intermediate Deprotection_Step->Final_Product

Caption: Synthesis of a piperidine-based CNS agent.

Protocol: Synthesis of an N-{[2-(4-Fluorophenoxy)phenyl]methyl}piperidine Derivative

Materials:

  • This compound

  • N-Boc-4-piperidone (or other suitable N-protected 4-piperidone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA) or HCl in dioxane for deprotection

Procedure:

  • To a solution of this compound (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-Boc protected piperidine intermediate.

  • For deprotection, dissolve the purified intermediate in dichloromethane and add an excess of trifluoroacetic acid. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure. The resulting product can be purified by recrystallization or chromatography.

Safety and Handling

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[6] Avoid contact with skin and eyes.[7] Avoid formation of dust and aerosols.[6] Provide appropriate exhaust ventilation at places where dust is formed.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[7]

    • Skin Protection: Wear protective gloves and clothing.[6]

    • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

  • First Aid Measures:

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

    • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]

Conclusion

This compound is an indispensable building block for the development of novel CNS agents. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The protocols and information provided in this guide are intended to empower researchers to confidently and safely utilize this versatile compound in their drug discovery endeavors, ultimately contributing to the advancement of treatments for neurological and psychiatric disorders.

References

  • PubChem. 1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine. Available from: [Link]

  • LookChem. This compound. Available from: [Link]

  • Angene Chemical. Safety Data Sheet. Available from: [Link]

  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e58711. Available from: [Link]

  • DiRocco, D. A., et al. (2014). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. Angewandte Chemie International Edition, 53(15), 3857-3860. Available from: [Link]

  • PubChem. Cyclopropyl-[4-(4-fluorophenoxy)phenyl]methanamine. Available from: [Link]

  • Google Patents. Sulphonamide derivatives of benzylamine for the treatment of cns diseases.
  • Santos, J., et al. (2021). Recent Advances in the Synthesis of the Antidepressant Paroxetine. Current Medicinal Chemistry, 28(15), 2960-2973. Available from: [Link]

  • PubChemLite. [2-(4-fluorophenoxy)phenyl]methanamine. Available from: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry, 62(1), 335-352. Available from: [Link]

  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 8(9), 3647-3660. Available from: [Link]

  • Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Journal of the Iranian Chemical Society, 15, 239-253. Available from: [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: [Link]

  • NCBI. [11C]N,N-Dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine. Available from: [Link]

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1856. Available from: [Link]

  • LookChem. 2-fluoro-6-(4-fluorophenoxy)benzonitrile. Available from: [Link]

  • Google Patents. Process for the production of paroxetine.
  • Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2- (3- (Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones as CNS Agents. Letters in Drug Design & Discovery, 18(1), 84-95. Available from: [Link]

  • Google Patents. Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
  • A Convenient Synthesis of (−)‐Paroxetine. Synthetic Communications, 26(15), 2935-2942. Available from: [Link]

  • Synthesis and anticonvulsant activity of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 15(3), 143-149. Available from: [Link]

  • Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. Archiv der Pharmazie, 333(4), 103-109. Available from: [Link]

  • Stoichiometric reductions of benzonitrile (4 a). ResearchGate. Available from: [Link]

  • Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents. Advanced Pharmaceutical Bulletin, 3(1), 185-190. Available from: [Link]

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345. Available from: [Link]

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. MDPI. Available from: [Link]

Sources

Application Note: Strategic Use of 2-(4-Fluorophenoxy)benzylamine for Novel Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success in identifying novel therapeutic agents. The 2-(4-Fluorophenoxy)benzylamine core represents a particularly compelling starting point for compound library synthesis. This scaffold uniquely combines two privileged structural motifs: a diaryl ether and a benzylamine. The diaryl ether linkage is a common feature in a multitude of clinically successful drugs and agrochemicals, prized for its conformational flexibility and metabolic stability.[1][2][3] The incorporation of a fluorine atom introduces beneficial electronic properties and can enhance metabolic resistance and bioavailability.[4][5][6][7][8] Furthermore, the primary amine of the benzylamine moiety serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the rapid generation of diverse compound libraries.[9][10]

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2-(4-Fluorophenoxy)benzylamine for the synthesis of novel compound libraries. We will delve into the key chemical properties of this building block, outline detailed protocols for several high-throughput-compatible reactions, and discuss the rationale behind these synthetic strategies.

Physicochemical Properties of 2-(4-Fluorophenoxy)benzylamine

A thorough understanding of the starting material's properties is fundamental to successful library synthesis. 2-(4-Fluorophenoxy)benzylamine is typically available as a hydrochloride salt, which enhances its solubility and stability.[11]

PropertyValueSource
CAS Number 1002557-25-6[11]
Molecular Formula C13H12FNO (Free Base)[11]
Molecular Weight 217.24 g/mol (Free Base)
Appearance White solid or powder (as HCl salt)[11]
Purity ≥98% (HPLC)[11]
Storage Conditions 0-8°C[11]

Note: The free base can be generated from the hydrochloride salt by treatment with a suitable base, such as aqueous sodium bicarbonate or triethylamine, followed by extraction with an organic solvent.

Strategic Pathways for Library Diversification

The primary amine of 2-(4-Fluorophenoxy)benzylamine is a nucleophilic center that can readily participate in a variety of bond-forming reactions. This allows for the systematic exploration of chemical space around the core scaffold. The following sections detail robust and scalable protocols for key diversification reactions.

Workflow for Compound Library Synthesis

G cluster_start Starting Material cluster_reactions Diversification Reactions cluster_library Compound Library cluster_purification Purification & Analysis start 2-(4-Fluorophenoxy)benzylamine (or its HCl salt) amide Amide Coupling start->amide Carboxylic Acids, Coupling Reagents reductive Reductive Amination start->reductive Aldehydes/Ketones, Reducing Agents n_arylation N-Arylation start->n_arylation Aryl Halides, Catalysts library Diverse Library of Novel Compounds amide->library reductive->library n_arylation->library purify High-Throughput Purification (e.g., HPLC) library->purify analyze QC Analysis (LC-MS, NMR) purify->analyze G cluster_amide Amide Coupling cluster_reductive Reductive Amination cluster_arylation N-Arylation scaffold 2-(4-Fluorophenoxy)benzylamine amide_prod N-Acyl Derivatives scaffold->amide_prod R-COOH reductive_prod N-Alkyl Derivatives scaffold->reductive_prod R-CHO / R-CO-R' arylation_prod N-Aryl Derivatives scaffold->arylation_prod Ar-X

Caption: Key reaction pathways for diversifying the 2-(4-Fluorophenoxy)benzylamine scaffold.

Conclusion

2-(4-Fluorophenoxy)benzylamine is a highly valuable and versatile building block for the synthesis of novel compound libraries. Its inherent structural features, combining a fluorinated diaryl ether with a reactive primary amine, provide a solid foundation for generating molecules with the potential for diverse biological activities. The protocols outlined in this application note offer robust and scalable methods for library diversification through amide coupling, reductive amination, and N-arylation. By employing these strategies, researchers can efficiently explore a vast chemical space, accelerating the identification of new lead compounds for drug discovery and development programs.

References

  • News-Medical.Net. (2018, September 6). Breakthrough fluorine discovery may impact how pharmaceutical companies develop new drugs. Retrieved from [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of benzylamine.
  • Google Patents. (n.d.). Synthetic method of 2,4-difluorobenzene methylamine.
  • PubChem. (n.d.). 2,4-Difluorobenzylamine. Retrieved from [Link]

  • PubMed. (n.d.). High-Throughput Synthesis of Diverse Compound Collections for Lead Discovery and Optimization. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

  • ACS Publications. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines). Retrieved from [Link]

  • PubMed. (2020, September 16). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • ACS Publications. (2010, July 28). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4-fluoroacetophenone with benzylamine under 10 bar H2 at.... Retrieved from [Link]

  • ACS Publications. (n.d.). High-Throughput Purification of Single Compounds and Libraries. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • NIH. (2013, February 13). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Retrieved from [Link]

  • Taros Chemicals. (n.d.). Parallel Chemistry & Compound Libraries for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

  • Franklin. (2021, April 6). Expanding accessible chemical space through automated high-throughput experimentation. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Diaryl ether derivatives as anticancer agents – a review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Benzylamine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-[2-(4-Fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[2-(4-Fluorophenoxy)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. The synthesis of this valuable research compound is typically approached as a two-stage process, which will be the focus of this guide:

  • Ullmann Condensation: Formation of the diaryl ether intermediate, 2-(4-fluorophenoxy)benzaldehyde.

  • Reductive Amination: Conversion of the aldehyde intermediate to the final primary amine product.

This resource is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.

Part 1: Synthesis Pathway Overview

The logical and most common synthetic route to this compound is a sequential process. First, a diaryl ether linkage is forged via a copper-catalyzed Ullmann condensation. This is followed by the conversion of the aldehyde functionality into a primary amine through reductive amination.

Synthesis_Pathway Reactant1 2-Chlorobenzaldehyde Intermediate 2-(4-Fluorophenoxy)benzaldehyde Reactant1->Intermediate Ullmann Condensation (Cu catalyst, Base) Reactant2 4-Fluorophenol Reactant2->Intermediate Product This compound Intermediate->Product Reductive Amination (Ammonia, Reducing Agent)

Caption: Overall synthetic workflow.

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.

Stage 1: Ullmann Condensation for 2-(4-Fluorophenoxy)benzaldehyde

The Ullmann condensation is a robust method for forming diaryl ethers, but its success is highly dependent on reaction conditions, especially with potentially challenging substrates.[1]

Q1: What are the most critical parameters for a successful Ullmann condensation in this specific synthesis?

A1: The key parameters to control are the choice of catalyst, ligand, base, solvent, and temperature. For the coupling of an electron-deficient aryl halide like 2-chlorobenzaldehyde with a phenol, modern ligand-accelerated Ullmann protocols are highly recommended over traditional high-temperature methods that use copper powder.[2]

Q2: Which copper source and ligand combination is most effective?

A2: While various copper(I) and copper(II) salts can be effective, copper(I) iodide (CuI) is a common and reliable choice. The use of a ligand is crucial for achieving high yields at moderate temperatures. Bidentate ligands such as 1,10-phenanthroline or N,N'-dimethyl-1,2-ethanediamine (DMEDA) can significantly accelerate the reaction.[1] Picolinic acid has also been shown to be an effective ligand for the synthesis of sterically hindered diaryl ethers.[3]

Q3: What is the best base and solvent for this reaction?

A3: A strong, non-nucleophilic base is required to deprotonate the phenol. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to weaker bases like potassium carbonate (K₂CO₃).[3] High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[1]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Materials 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Presence of moisture.1. Use freshly purchased, high-purity copper salt and ligand. Consider using "activated" copper if employing traditional methods.[4] 2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. 3. Gradually increase the reaction temperature, monitoring for decomposition. Modern ligand systems often work well in the 100-140 °C range.[5] 4. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Homocoupled Byproducts (e.g., Biphenyls) 1. Reaction temperature is too high. 2. Inappropriate ligand or catalyst concentration.1. Reduce the reaction temperature. 2. Optimize the catalyst and ligand loading. Typically, 5-10 mol% of the copper catalyst and 10-20 mol% of the ligand are sufficient.
Decomposition of 2-Chlorobenzaldehyde The aldehyde group can be sensitive to harsh basic conditions and high temperatures.1. Use the mildest effective base. 2. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. 3. Consider protecting the aldehyde as an acetal, though this adds extra synthetic steps.
Stage 2: Reductive Amination of 2-(4-Fluorophenoxy)benzaldehyde

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.[6][7] The direct, one-pot reductive amination with ammonia is often preferred for its efficiency.

Q1: What are the best reducing agents for the reductive amination of an aromatic aldehyde with ammonia?

A1: Mild and selective reducing agents are crucial to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice due to its mildness and tolerance for a variety of functional groups.[8][9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[9][10] Sodium borohydride (NaBH₄) can be used, but it's best to pre-form the imine before adding the reducing agent to prevent aldehyde reduction.[9][10]

Q2: How can I favor the formation of the primary amine and avoid over-alkylation to the secondary amine?

A2: Over-alkylation, where the newly formed primary amine reacts with another molecule of the aldehyde, is a common side reaction.[11] To minimize this, a large excess of the ammonia source is typically used. This can be in the form of aqueous ammonia, a solution of ammonia in an alcohol, or ammonium acetate.

Q3: What are the optimal reaction conditions?

A3: The reaction is usually carried out in a protic solvent like methanol or ethanol. The pH should be weakly acidic to neutral to facilitate imine formation without deactivating the amine nucleophile.[6] Adding a catalytic amount of acetic acid can sometimes be beneficial, especially if imine formation is sluggish.[12]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Primary Amine 1. Inefficient imine formation. 2. Reduction of the starting aldehyde. 3. Unstable imine intermediate.1. Use a large excess of the ammonia source. Consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation. 2. Use a milder reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure the imine is fully formed before its addition.[10] 3. Perform the reaction as a one-pot process where the imine is reduced as it is formed.
Formation of the Corresponding Alcohol Byproduct The reducing agent is reducing the starting aldehyde.1. Switch to a more selective reducing agent (e.g., NaBH(OAc)₃). 2. Lower the reaction temperature. 3. Add the reducing agent portion-wise to control the reaction.
Formation of Secondary and Tertiary Amine Byproducts Over-alkylation of the desired primary amine.1. Use a significant excess of the ammonia source. 2. Perform the reaction at a lower concentration of the aldehyde. 3. A stepwise procedure (imine formation followed by reduction) might offer better control.[13]
Difficulty in Purifying the Final Product The primary amine can be difficult to handle and may be prone to oxidation or dimerization.[14]1. Purification can often be achieved by converting the amine to its hydrochloride salt by treating the crude product with HCl in an appropriate solvent (e.g., ether or isopropanol). The salt can then be precipitated, filtered, and washed.[14] The free base can be regenerated by treatment with a base. 2. Column chromatography on silica gel can be effective, but tailing can be an issue. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve the peak shape.

Part 3: Experimental Protocols

The following are representative, detailed protocols based on established methodologies for similar transformations. Optimization may be required for your specific setup.

Protocol 1: Synthesis of 2-(4-Fluorophenoxy)benzaldehyde

Ullmann_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Setup1 Combine 2-chlorobenzaldehyde, 4-fluorophenol, CuI, ligand, and base in a dry flask. Setup2 Add anhydrous solvent (e.g., DMF). Setup1->Setup2 Reaction1 Heat the mixture to 120-140 °C under an inert atmosphere. Setup2->Reaction1 Reaction2 Monitor progress by TLC or GC-MS. Reaction1->Reaction2 Workup1 Cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Reaction2->Workup1 Workup2 Wash with aqueous ammonium chloride and brine. Workup1->Workup2 Workup3 Dry the organic layer and concentrate. Workup2->Workup3 Workup4 Purify by column chromatography. Workup3->Workup4

Caption: Experimental workflow for Ullmann condensation.

Materials:

  • 2-Chlorobenzaldehyde

  • 4-Fluorophenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.0 eq), 4-fluorophenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound

Reductive_Amination_Protocol cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification Imine1 Dissolve 2-(4-fluorophenoxy)benzaldehyde in methanol. Imine2 Add a large excess of ammonia source (e.g., ammonium acetate or aqueous ammonia). Imine1->Imine2 Reduction1 Cool the mixture in an ice bath. Imine2->Reduction1 Reduction2 Add NaBH(OAc)₃ portion-wise. Reduction1->Reduction2 Reduction3 Stir at room temperature until completion. Reduction2->Reduction3 Workup1 Quench the reaction with water. Reduction3->Workup1 Workup2 Extract with an organic solvent. Workup1->Workup2 Workup3 Dry and concentrate the organic layer. Workup2->Workup3 Workup4 Purify by acid-base extraction or column chromatography. Workup3->Workup4

Caption: Experimental workflow for reductive amination.

Materials:

  • 2-(4-Fluorophenoxy)benzaldehyde

  • Ammonium acetate or concentrated aqueous ammonia

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Dichloromethane or ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (e.g., 2 M in diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve 2-(4-fluorophenoxy)benzaldehyde (1.0 eq) in methanol.

  • Add a large excess of ammonium acetate (5-10 eq) or concentrated aqueous ammonia.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography (using a solvent system containing a small amount of triethylamine) or by precipitation as the hydrochloride salt.

Part 4: References

  • Reddit. How to purify Benzylamine? r/OrganicChemistry. [Link]

  • ResearchGate. ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. [Link]

  • Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts? [Link]

  • Chemistry Steps. Synthesis of Prozac (Fluoxetine). [Link]

  • ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

  • NIH. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]

  • NIH. Classics in Chemical Neuroscience: Fluoxetine (Prozac). [Link]

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]

  • Pearson. The two most general amine syntheses are the reductive amination... [Link]

  • International Journal of Current Science. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]

  • ResearchGate. An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Journal of Chemical Education. Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Syntheses. Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. [Link]

  • RSC Publishing. Convenient and clean synthesis of imines from primary benzylamines. [Link]

  • Reddit. What's wrong with my reductive amination? I barely got any product. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Chemistry LibreTexts. Reductive Amination. [Link]

  • Progress in Chemistry. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

Sources

Technical Support Center: Synthesis of 1-[2-(4-Fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[2-(4-Fluorophenoxy)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthetic Challenge

The synthesis of this compound typically involves a multi-step process, beginning with the formation of the diaryl ether bond, followed by the introduction and subsequent reduction of a nitrile or aldehyde functionality to yield the final primary amine. Each of these steps presents a unique set of challenges and potential side reactions that can impact yield, purity, and overall success of the synthesis. This guide will dissect these critical stages, offering practical solutions and a deeper understanding of the underlying chemistry.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Ullmann Condensation Step

Question: I am experiencing a low yield of 2-(4-fluorophenoxy)benzonitrile during the copper-catalyzed Ullmann condensation of 2-bromobenzonitrile and 4-fluorophenol. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Ullmann condensations are a common issue and can often be attributed to several factors. The classical Ullmann reaction is known for requiring harsh conditions, which can lead to side reactions and degradation.[1]

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient temperature or reaction time. Traditional Ullmann reactions often require high temperatures, sometimes exceeding 210°C, and prolonged reaction times.[1]

    • Solution: Carefully increase the reaction temperature in increments of 10-20°C, while monitoring the reaction progress by TLC or GC. Extending the reaction time may also be beneficial. The use of high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) is common.[1]

  • Catalyst Inactivity: The copper catalyst may be inactive or used in insufficient quantities.

    • Solution: Ensure the use of activated copper powder. In-situ activation can be achieved by reducing copper sulfate with zinc metal in hot water.[1] Alternatively, consider using a more soluble and reactive copper(I) salt, such as CuI, in combination with a ligand.

  • Side Reactions: The primary side reaction in an Ullmann condensation is the homocoupling of the aryl halide to form a symmetrical biaryl compound.[2] In this case, the formation of 2,2'-dicyanobiphenyl from two molecules of 2-bromobenzonitrile is a possibility.

    • Solution: The use of a ligand can often suppress this side reaction and promote the desired C-O bond formation. Bidentate ligands have been shown to improve the efficiency of Ullmann-type reactions.[3]

  • Substrate Reactivity: The reactivity of the aryl halide is influenced by the electronic nature of its substituents. Electron-withdrawing groups, like the nitrile group in 2-bromobenzonitrile, generally activate the aryl halide towards nucleophilic attack.[1] However, phenols with electron-withdrawing groups can be challenging substrates for O-arylation.[4]

    • Solution: While the 4-fluoro substituent on the phenol is only weakly deactivating, ensuring the use of a strong base is crucial to generate the phenoxide nucleophile. Common bases include potassium carbonate, cesium carbonate, or potassium phosphate.[5][6]

Experimental Protocol: Ligand-Accelerated Ullmann Condensation

  • To a reaction vessel, add 2-bromobenzonitrile (1.0 eq), 4-fluorophenol (1.2 eq), CuI (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base such as K₃PO₄ (2.0 eq).

  • Add a high-boiling aprotic solvent, such as DMF or NMP.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 120-150°C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride solution to remove copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Formation of Impurities During Nitrile Reduction

Question: During the reduction of 2-(4-fluorophenoxy)benzonitrile to this compound using LiAlH₄, I am observing significant amounts of byproducts. What are these impurities and how can I minimize their formation?

Answer:

The reduction of nitriles to primary amines is a powerful transformation, but it can be accompanied by the formation of secondary and tertiary amine impurities, especially with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[7]

Potential Side Reactions and Byproducts:

  • Over-alkylation (Formation of Secondary and Tertiary Amines): The initially formed primary amine can react with the intermediate imine, which is formed during the reduction of the nitrile. This subsequent reaction leads to the formation of a secondary amine, which can further react to form a tertiary amine.[8]

    • Dibenzylamine derivative: {2-(4-Fluorophenoxy)benzylamino}[2-(4-fluorophenoxy)phenyl]methane

    • Tribenzylamine derivative: Bis[{2-(4-Fluorophenoxy)benzyl}]{2-(4-Fluorophenoxy)phenyl}methane

  • Hydrogenolysis: Catalytic hydrogenation methods for nitrile reduction, particularly with palladium catalysts, can sometimes lead to hydrogenolysis of the resulting benzylamine to form toluene derivatives.[9] While less common with LiAlH₄, it is a potential side reaction to be aware of, especially at elevated temperatures. The product of this side reaction would be 2-(4-fluorophenoxy)toluene.

Strategies to Minimize Byproduct Formation:

  • Inverse Addition: Add the LiAlH₄ solution slowly to a solution of the nitrile at a low temperature (e.g., 0°C). This maintains a low concentration of the reducing agent and minimizes the reaction between the product amine and the intermediate imine.

  • Use of Alternative Reducing Agents: Consider using alternative reducing agents that are less prone to over-reduction.

    • Borane-THF complex (BH₃·THF): This reagent is often more selective for the reduction of nitriles to primary amines.

    • Catalytic Hydrogenation: Using Raney Nickel or a rhodium catalyst under high pressure of hydrogen and ammonia can be highly selective for the formation of primary amines. The ammonia helps to suppress the formation of secondary and tertiary amines by reacting with the intermediate imine.

Visualizing the Reaction Pathway and Side Products:

Nitrile_Reduction Nitrile 2-(4-Fluorophenoxy)benzonitrile Imine Intermediate Imine Nitrile->Imine [H] PrimaryAmine This compound (Desired Product) Imine->PrimaryAmine [H] SecondaryAmine Secondary Amine (Byproduct) Imine->SecondaryAmine + Primary Amine - NH3 TertiaryAmine Tertiary Amine (Byproduct) SecondaryAmine->TertiaryAmine + Imine - Primary Amine

Caption: Nitrile reduction pathway and formation of secondary/tertiary amine byproducts.

Problem 3: Incomplete Conversion in Reductive Amination

Question: I am attempting to synthesize the target amine via reductive amination of 2-(4-fluorophenoxy)benzaldehyde with ammonia, but the reaction is sluggish and gives incomplete conversion. What could be the issue?

Answer:

Reductive amination is a powerful method for amine synthesis, but its success is highly dependent on the reaction conditions, particularly the formation of the intermediate imine.

Potential Causes and Solutions:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine/water may not favor the imine.

    • Solution: Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[10]

  • Reaction pH: The pH of the reaction is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the amine nucleophile must be in its free base form to react with the aldehyde.

    • Solution: Use a buffer system or add a catalytic amount of a weak acid like acetic acid to maintain the optimal pH.

  • Concentration of Ammonia: A high concentration of ammonia is necessary to drive the equilibrium towards imine formation.

    • Solution: Use a concentrated solution of ammonia in an alcohol (e.g., 7N NH₃ in methanol) or bubble ammonia gas through the reaction mixture.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde.[10]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines over aldehydes.Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Selective, non-toxic byproducts.More expensive.
Catalytic Hydrogenation (H₂/Catalyst) "Green" and atom-economical.Requires specialized high-pressure equipment.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials for the Ullmann condensation?

A1: The purity of the 2-bromobenzonitrile and 4-fluorophenol is paramount. Impurities in the aryl halide, such as other halogenated isomers, can lead to the formation of undesired diaryl ether byproducts. The phenol should be free of water, as this can deactivate the base and hinder the formation of the reactive phenoxide. It is recommended to use high-purity starting materials and to dry the phenol and solvent before use.

Q2: How can I effectively purify the final product, this compound?

A2: Primary benzylic amines can be challenging to purify due to their basicity and potential for oxidation.

  • Column Chromatography: Silica gel chromatography is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Adding a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) to the eluent can help to prevent tailing of the basic amine product on the acidic silica gel.

  • Acid-Base Extraction: The basic nature of the amine allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. The aqueous layer is then basified (e.g., with 2M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This method is effective for removing non-basic impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[13]

Q3: Can the diaryl ether bond be cleaved under the reductive conditions used to form the amine?

A3: Diaryl ethers are generally stable under the conditions used for nitrile reduction with hydrides like LiAlH₄ or for reductive amination. However, under harsh catalytic hydrogenation conditions, particularly with catalysts like palladium on carbon at high temperatures and pressures, there is a possibility of C-O bond cleavage (hydrogenolysis). For the synthesis of this compound, it is advisable to use milder reduction methods to avoid this potential side reaction.

Q4: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product and impurities?

A4: A combination of chromatographic and spectroscopic techniques is essential.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantitative analysis of reaction mixtures, allowing for the determination of conversion and the relative amounts of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any isolated impurities.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and impurities, often coupled with GC (GC-MS) or HPLC (LC-MS) for identification of components in a mixture.

Visualizing the Overall Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Amine Formation (Route A) cluster_2 Step 2: Amine Formation (Route B) Start 2-Bromobenzonitrile + 4-Fluorophenol Ullmann Ullmann Condensation (Cu catalyst, Base) Start->Ullmann Intermediate1 2-(4-Fluorophenoxy)benzonitrile Ullmann->Intermediate1 Reduction Nitrile Reduction (e.g., LiAlH4) Intermediate1->Reduction Hydrolysis Nitrile Hydrolysis Intermediate1->Hydrolysis FinalProduct This compound Reduction->FinalProduct Aldehyde 2-(4-Fluorophenoxy)benzaldehyde Hydrolysis->Aldehyde ReductiveAmination Reductive Amination (NH3, Reducing Agent) Aldehyde->ReductiveAmination ReductiveAmination->FinalProduct

Caption: Synthetic routes to this compound.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Zhang, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Garnier, T., et al. (2018). Versatile, efficient, and recyclable Copper(I) catalyst supported on USY zeolite for Ullmann etherification reactions. Catalysis Science & Technology, 8(24), 6436-6444.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Hardy, C. G., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Physical Chemistry Chemical Physics, 21(13), 7123-7132.
  • Reddit. How to purify Benzylamine?. [Link]

  • Doc Brown's Chemistry. Reduction of aldehydes ketones nitriles. [Link]

  • Request PDF. Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. [Link]

  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Buchwald, S. L., & Mauger, C. (2006). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 8(1), 151-154.
  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Diaryl ethers are readily synthesized in high yield at room temperature through the copper(II)-promoted coupling of arylboronic acids and phenols. Tetrahedron Letters, 39(19), 2937-2940.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802.
  • ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

  • Royal Society of Chemistry. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

  • Foley, D., et al. (2020). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering, 5(3), 535-542.
  • Chu, G., & Li, C. (2010). Convenient and clean synthesis of imines from primary benzylamines. Organic & Biomolecular Chemistry, 8(20), 4716-4719.
  • MDPI. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. [Link]

  • ResearchGate. (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link]

  • ResearchGate. Reductive amination of benzaldehyde and ammonia catalyzed by (a).... [Link]

  • Cristau, H.-J., et al. (2005). Picolinic Acid as a General and Efficient Ligand for the Copper-Catalyzed Arylation of Phenols. Organic Letters, 7(12), 2453-2456.
  • ResearchGate. (a) Reaction pathway for the reductive amination with benzaldehyde and.... [Link]

  • Queen's University Belfast. Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • YouTube. Reduction of Imines and Nitriles with LiAlH4. [Link]

  • Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • MDPI. Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Royal Society of Chemistry. Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts without using any additives. [Link]

  • PubMed. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]

  • Google Patents.
  • Filo. Synthesize Fluparoxan (1-(2-fluorophenoxy)-3-(propan-2-ylamino).... [Link]

  • NIH. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. [Link]

  • ResearchGate. (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]

  • Pearson. Give the expected products of lithium aluminum hydride reduction .... [Link]

  • Chemistry Stack Exchange. Byproducts of LiAlH4 reduction of amides. [Link]

  • NIH. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of 2-(4-Fluorophenoxy)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with 2-(4-Fluorophenoxy)benzylamine derivatives. Our focus is on providing practical, evidence-based solutions to enhance the aqueous solubility of these promising but often poorly soluble compounds.

Introduction to the Solubility Challenge

2-(4-Fluorophenoxy)benzylamine and its derivatives are a class of compounds with significant potential in pharmaceutical research, particularly in the fields of oncology and neurology.[1][2][3] However, a common hurdle in their development is their limited aqueous solubility. This poor solubility can lead to low bioavailability, hindering their therapeutic efficacy.[4][5] It is estimated that over 70% of new chemical entities in drug development pipelines are poorly soluble in water, making solubility enhancement a critical aspect of formulation science.[5] This guide will explore various strategies to overcome this limitation, ensuring that the full potential of these derivatives can be realized.

Troubleshooting & FAQs

Question 1: My 2-(4-Fluorophenoxy)benzylamine derivative has very low aqueous solubility. What is the first and most direct approach I should consider?

Answer:

For a basic compound like a benzylamine derivative, the most straightforward and often most effective initial strategy is salt formation .[6][7][8] The amine functional group in the benzylamine moiety is basic and can be protonated by an acid to form a salt.[9][10] These salts are generally more soluble in water than the free base.[11][12]

Causality Explained: The primary reason for the increased solubility of salts is the introduction of ionic character. The salt form dissociates in water into a protonated, positively charged benzylammonium cation and a negatively charged counter-ion. These charged species can interact more favorably with the polar water molecules through ion-dipole interactions, which are stronger than the hydrogen bonding that the neutral amine can form.[13] This overcomes the crystal lattice energy of the solid, leading to enhanced solubility.[11]

A common and readily available salt form is the hydrochloride salt, which has been shown to enhance the solubility of fluorophenoxy benzylamine derivatives.[1][2][3]

Workflow for Initial Salt Screening

Caption: A simplified workflow for initial salt screening of a basic API.

Question 2: I've tried forming a hydrochloride salt, but the solubility improvement is insufficient, or the salt is unstable. What are my next options?

Answer:

If a simple hydrochloride salt is not providing the desired results, you should explore more advanced solid-state chemistry techniques. The two most promising avenues are co-crystallization and the formation of amorphous solid dispersions (ASDs) .

Option A: Co-crystallization

Co-crystals are multi-component crystalline structures where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent bonds, such as hydrogen bonding.[4][14] This technique can significantly enhance solubility without altering the chemical structure of the API.[15][16]

Causality Explained: Co-crystals can improve solubility by a few mechanisms. They can disrupt the crystal lattice of the parent drug, resulting in a lower lattice energy that is easier to overcome during dissolution.[4] Additionally, the co-former itself is often highly water-soluble, which can create a microenvironment that promotes the dissolution of the API.[17]

Experimental Protocol: Co-crystal Screening via Liquid-Assisted Grinding

  • Co-former Selection: Choose a range of pharmaceutically acceptable co-formers. Good candidates often contain functional groups capable of hydrogen bonding, such as carboxylic acids, amides, and alcohols (e.g., nicotinamide, ascorbic acid).[17]

  • Stoichiometric Mixing: Mix your 2-(4-Fluorophenoxy)benzylamine derivative and the chosen co-former in a defined stoichiometric ratio (e.g., 1:1, 1:2, 2:1) in a mortar or a ball mill.[15]

  • Liquid-Assisted Grinding: Add a minimal amount of a suitable solvent (a few drops) to the mixture. This is known as wet grinding and can enhance the co-crystal formation ability.[15]

  • Grinding: Grind the mixture for a set period (e.g., 30-60 minutes).

  • Characterization: Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD) to identify new crystalline phases, and Differential Scanning Calorimetry (DSC) to observe changes in melting point, which can indicate co-crystal formation.[18][19]

  • Solubility Assessment: Measure the aqueous solubility of the new co-crystal forms and compare them to the free base and any previously formed salts.

Option B: Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the API in an amorphous (non-crystalline) state within a carrier matrix, typically a polymer.[20][21] The amorphous form of a drug has a higher energy state than its crystalline counterpart, leading to significantly enhanced solubility.[7][22]

Causality Explained: Crystalline materials have a highly ordered, stable structure with strong intermolecular interactions. A significant amount of energy is required to break this crystal lattice before the drug can dissolve. In an amorphous state, this ordered structure is absent, so the energy barrier to dissolution is much lower.[23][24] The polymer carrier in an ASD helps to stabilize the high-energy amorphous form and prevent recrystallization.[22][25]

Experimental Protocol: Preparation of an ASD via Solvent Evaporation

  • Polymer Selection: Select a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hypromellose acetate succinate (HPMCAS).[20][26]

  • Dissolution: Dissolve both the 2-(4-Fluorophenoxy)benzylamine derivative and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This rapid removal of the solvent "traps" the drug in its amorphous state within the polymer matrix.

  • Drying: Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the dispersion using PXRD (absence of sharp peaks) and DSC (presence of a single glass transition temperature, Tg).[27]

  • Solubility and Dissolution Testing: Perform solubility and dissolution studies to quantify the improvement.

Question 3: My compound is extremely hydrophobic ("brick dust"). Are there any other formulation strategies I can employ?

Answer:

For highly lipophilic compounds that are challenging to formulate even with the above methods, nanosuspension technology is a powerful option.[28][29]

Causality Explained: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[28][30] The significant increase in the surface area of the drug particles due to their small size leads to a higher dissolution rate, as described by the Noyes-Whitney equation.[29] This can dramatically improve the bioavailability of poorly soluble drugs.[31][32]

Nanosuspension Preparation and Evaluation Workflow

Caption: A general workflow for the preparation and evaluation of a nanosuspension.

Question 4: How does pH affect the solubility of my 2-(4-Fluorophenoxy)benzylamine derivative, and how can I use this to my advantage?

Answer:

The solubility of ionizable compounds like your benzylamine derivative is highly dependent on the pH of the solution.[8][33] Since the amine group is basic, it will be protonated at acidic pH values.[9]

Causality Explained:

  • At low pH (acidic conditions): The equilibrium shifts towards the protonated, charged form of the amine (R-NH3+). This charged species is more water-soluble.[13]

  • At high pH (basic conditions): The equilibrium favors the uncharged, free base form (R-NH2), which is generally less water-soluble.[34]

This pH-dependent solubility can be leveraged during formulation. For oral dosage forms, the acidic environment of the stomach can promote the dissolution of a basic drug. You can also use acidic buffers in in vitro experiments to achieve higher concentrations.

Solubility Enhancement Strategy Comparison
StrategyMechanismKey AdvantagesKey Considerations
Salt Formation Increases polarity and ion-dipole interactions.[6][11]Simple, cost-effective, often significant solubility increase.[35]Stability of the salt, potential for common ion effect.[7][8]
Co-crystallization Modifies crystal lattice energy, introduces soluble co-formers.[4][17]Enhances solubility and dissolution, can improve physical stability.[14]Co-former selection can be challenging, requires solid-state characterization.[17][36]
Amorphous Solid Dispersions (ASDs) Eliminates crystal lattice energy.[21][22]Can provide dramatic increases in apparent solubility and dissolution.[7]Physically unstable (risk of recrystallization), requires stabilizing polymers.[20][27]
Nanosuspension Increases surface area, leading to faster dissolution.[29][30]Applicable to very poorly soluble compounds, can be used for various administration routes.[5][28]Requires specialized equipment (e.g., high-pressure homogenizer), potential for particle aggregation.[32]

References

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (n.d.). Google Docs.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Google Docs.
  • Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. (2023). Current Pharmaceutical Design, 29(29), 2297-2312. [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2023). Journal of Pharmacy and Pharmacology, 75(10), 1345-1361. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2021). Journal of Drug Delivery Science and Technology, 63, 102480. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). Contract Pharma. [Link]

  • Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. (2022). CrystEngComm, 24(1), 45-63. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. (2011). Journal of Advanced Pharmaceutical Technology & Research, 2(2), 82-87. [Link]

  • Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview. (2012). Research Journal of Pharmacy and Technology, 5(2), 147-153. [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12). Technobis. [Link]

  • Pharmaceutical Co-Crystals: An Emerging Approach for Enhancement of Solubility and Bioavailability of a Drug. (2019). Journal of Drug Delivery and Therapeutics, 9(4-s), 821-828. [Link]

  • Nanosuspension technologies for delivery of poorly soluble drugs. (2014). Journal of Controlled Release, 183, 53-65. [Link]

  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (2014). Journal of Pharmaceutical Sciences and Research, 6(1), 1-5. [Link]

  • The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation. (2018). The University of Texas at Austin. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's Laboratories. Retrieved January 17, 2026, from [Link]

  • Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview. (2022). International Journal of Pharmaceutical Sciences and Research, 13(6), 2321-2330. [Link]

  • Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's Laboratories. Retrieved January 17, 2026, from [Link]

  • Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. (2004). International Journal of Pharmaceutics, 269(1), 157-168. [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2021). Pharmaceutics, 13(8), 1166. [Link]

  • Drug-excipient behavior in polymeric amorphous solid dispersions. (2014). Journal of Excipients and Food Chemicals, 5(2), 85-98. [Link]

  • Solubility and pH of amines. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Co-Crystal: A Review on Techniques and Characterization. (2022). International Journal for Research in Applied Science and Engineering Technology, 10(5), 6296-6304. [Link]

  • Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions. (2024). Bioconjugate Chemistry. [Link]

  • Pharmaceutical Cocrystals and Their Physicochemical Properties. (2009). Crystal Growth & Design, 9(6), 2950-2963. [Link]

  • Cocrystal characterization techniques: Significance and symbolism. (2024, December 9). SciSpace. [Link]

  • Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-soluble Drugs: Understanding the Effect of Material Properties on Amorphous Drug Crystallization and the Impact on Formulation Performance. (2018). TSpace Repository. [Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (2018). Pharmaceutics, 10(3), 98. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2013). Fluid Phase Equilibria, 360, 208-213. [Link]

  • How do amines and amides affect the pH of a solution? (2025, September 23). ChemGulf. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (2011). Aston University Research Explorer. [Link]

  • Key strategies central to overcoming poor API solubility. (2012). Almac Group. [Link]

  • Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.). Ascendia Pharma. Retrieved January 17, 2026, from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. [Link]

  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. [Link]

  • Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Process for the preparation of benzylamine salts. (1998).
  • Benzylamine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Production of 2-(4-Fluorophenoxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 2-(4-Fluorophenoxy)benzylamine. This valuable intermediate is utilized in the development of novel therapeutics, particularly in the fields of neurology and oncology. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that arise during the transition from laboratory-scale synthesis to large-scale production.

I. Synthetic Routes Overview & Key Challenges

The synthesis of 2-(4-Fluorophenoxy)benzylamine typically involves two primary methodologies: the Ullmann condensation to form the diaryl ether, followed by the conversion of a functional group to the benzylamine, or a reductive amination pathway. Each approach presents unique challenges when scaling up.

Common Synthetic Pathways:
  • Route A: Ullmann Condensation & Subsequent Amination: This route often involves the copper-catalyzed reaction of a substituted phenol with an aryl halide (Ullmann Condensation) to form a diaryl ether intermediate. This intermediate is then converted to the final benzylamine product.

  • Route B: Reductive Amination: This approach may involve the reaction of an appropriate aldehyde or ketone with an amine, followed by reduction of the resulting imine to form the target benzylamine.

Visualization of Synthetic Challenges:

G cluster_0 Key Scale-Up Challenges A Low Yield/ Incomplete Conversion B Impurity Formation & Difficult Purification A->B C Exothermic Reaction Control A->C D Work-up & Product Isolation A->D B->D

Caption: Interconnected challenges in scaling up 2-(4-Fluorophenoxy)benzylamine production.

II. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 2-(4-Fluorophenoxy)benzylamine in a question-and-answer format, providing direct solutions to specific problems.

Low Yield or Incomplete Reaction

Question: My Ullmann condensation reaction for the diaryl ether intermediate is sluggish and gives low yields upon scale-up. What are the likely causes and how can I improve the conversion?

Answer: Low yields in Ullmann-type reactions are a frequent issue during scale-up. Several factors can contribute to this:

  • Catalyst Activity: The copper catalyst's activity is paramount.

    • Troubleshooting:

      • Catalyst Activation: Traditional Ullmann reactions often require "activated" copper powder. Consider in-situ activation, for example, by reducing copper sulfate with zinc metal.

      • Ligand Choice: Modern Ullmann condensations benefit from soluble copper catalysts supported by ligands like diamines or acetylacetonates. Experiment with different ligands to enhance catalyst solubility and turnover.

  • Reaction Temperature: These reactions often demand high temperatures, sometimes exceeding 210°C.

    • Troubleshooting:

      • Heat Transfer: Ensure your reactor has efficient heat transfer to maintain a consistent high temperature throughout the reaction mixture. Hot spots or uneven heating can lead to side reactions and degradation.

      • Solvent Choice: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically used. The choice of solvent can significantly impact the reaction rate and yield.

  • Reactant Purity: The purity of your starting materials, particularly the aryl halide and the phenol, is critical.

    • Troubleshooting:

      • Moisture Content: Ensure all reactants and solvents are anhydrous. Water can deactivate the catalyst and interfere with the reaction.

      • Impurities in Starting Materials: Impurities in the starting materials can act as catalyst poisons. Recrystallize or distill starting materials if their purity is questionable.

Impurity Formation & Difficult Purification

Question: I am observing significant byproduct formation in my reductive amination step, making purification of the final product difficult. What are common impurities and how can I minimize them?

Answer: Reductive amination can lead to several byproducts, especially if not carefully controlled.

  • **Common

Technical Support Center: A-Z Guide to a Clean Synthesis of 1-[2-(4-Fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is engineered to be your comprehensive resource for navigating the synthetic complexities of 1-[2-(4-fluorophenoxy)phenyl]methanamine. My objective is to provide not just procedural steps, but a deep-seated understanding of the chemical principles at play, empowering you to anticipate, troubleshoot, and ultimately avoid the formation of critical impurities. We will delve into common challenges, offering scientifically-grounded solutions and preventative strategies.

Troubleshooting Guide: Proactive Impurity Mitigation

This section is dedicated to addressing specific, commonly encountered issues during the synthesis of this compound. We will explore the root causes of these problems and provide actionable protocols for their resolution.

Issue 1: The Persistent Presence of Over-Alkylated Byproducts

Question: My final product is consistently contaminated with a secondary amine impurity, 1-[2-(4-fluorophenoxy)phenyl]-N-{[2-(4-fluorophenoxy)phenyl]methyl}methanamine. How can I suppress this side reaction?

Answer:

The formation of this secondary amine is a well-documented challenge in reductive amination, arising from the reaction of the newly formed primary amine with another molecule of the starting aldehyde.[1]

Causality and Prevention:

  • Stoichiometry and Reaction Rate: If the rate of the initial imine formation and reduction is not significantly faster than the rate of reaction between the product amine and the starting aldehyde, the formation of the secondary amine becomes favorable.

  • Ammonia/Amine Source Concentration: A high concentration of the ammonia source (e.g., ammonia, ammonium acetate) is crucial to outcompete the product amine in reacting with the aldehyde.

Troubleshooting Protocol:

  • Molar Excess of Amine Source: Employ a significant molar excess of the ammonia source. This statistically favors the reaction of the aldehyde with the ammonia source over the product amine.

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This maintains a low concentration of the primary amine product at any given time, minimizing its opportunity to react with the remaining aldehyde.

  • Choice of Reducing Agent: Utilize a milder reducing agent like sodium triacetoxyborohydride (STAB), which is known to be more selective for the reduction of the imine intermediate over the starting aldehyde.[2][3] This allows for a one-pot reaction where the imine is reduced as it is formed.[2]

  • Purification: Should the secondary amine form, it can typically be separated from the primary amine product by column chromatography, though optimizing the reaction to prevent its formation is a more efficient approach.

Experimental Workflow: Reductive Amination

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aldehyde 2-(4-fluorophenoxy)benzaldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Ammonia Ammonia Source (excess) Ammonia->Imine_Formation Reduction Reduction Imine_Formation->Reduction [Reducing Agent] Primary_Amine Desired Primary Amine Reduction->Primary_Amine Secondary_Amine Secondary Amine Impurity Primary_Amine->Secondary_Amine + Aldehyde

Caption: Reductive amination pathway and impurity formation.

Issue 2: Unreacted Aldehyde Contaminating the Final Product

Question: I am struggling to completely consume the starting material, 2-(4-fluorophenoxy)benzaldehyde, leading to contamination of my final product. How can I drive the reaction to completion?

Answer:

The presence of unreacted aldehyde is a common issue that points to either incomplete imine formation or inefficient reduction.

Causality and Prevention:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the imine can be unfavorable under certain conditions.[2] Water is a byproduct of imine formation, and its presence can shift the equilibrium back towards the starting materials.

  • Reducing Agent Potency: The reducing agent may have degraded due to improper storage or handling, leading to reduced activity. Sodium borohydride, for instance, can be deactivated by moisture.[3]

  • Steric Hindrance: The bulky nature of the reactants can slow down the reaction rate, requiring more forcing conditions or longer reaction times.

Troubleshooting Protocol:

  • Azeotropic Removal of Water: If possible, using a solvent system that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the imine formation equilibrium towards the product.

  • Use of a Drying Agent: The addition of a drying agent, such as anhydrous magnesium sulfate or molecular sieves, can sequester the water formed during the reaction.

  • Fresh Reducing Agent: Always use a fresh, unopened container of the reducing agent or one that has been stored under anhydrous conditions.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, a second charge of the reducing agent may be necessary.

  • Post-Reaction Quench: Unreacted aldehyde can be removed during the workup by washing the organic layer with a saturated solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous layer.

Data Presentation: Common Reducing Agents for Reductive Amination

Reducing AgentSolvent CompatibilityKey Characteristics
Sodium Borohydride (NaBH₄)Protic solvents (MeOH, EtOH)Can reduce aldehydes and ketones; typically added after imine formation.[3]
Sodium Cyanoborohydride (NaBH₃CN)Protic solvents (MeOH)Less reactive than NaBH₄; stable in mildly acidic conditions.[4]
Sodium Triacetoxyborohydride (STAB)Aprotic solvents (DCE, THF)Mild and selective for imines; sensitive to water.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for the purification of this compound?

A1: The most common and effective method for purifying the final product is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent the product from streaking on the column. Alternatively, an acid-base extraction can be employed to separate the basic amine product from non-basic impurities.[5]

Q2: How does the fluoro-substituent influence the reaction?

A2: The electron-withdrawing nature of the fluorine atom can have several effects. It can slightly increase the electrophilicity of the aldehyde, potentially favoring the initial nucleophilic attack by the amine. Additionally, the presence of the fluorine atom can enhance the metabolic stability of the final compound.[6]

Q3: What are the key considerations for the long-term storage and stability of this compound?

A3: Primary amines are susceptible to oxidation and degradation over time. For long-term storage, it is recommended to store the compound as a salt (e.g., hydrochloride salt) if possible, as salts are generally more stable than the free base. If storing as the free base, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (e.g., in a refrigerator or freezer) and protected from light.

Logical Relationship: Synthesis to Pure Product

G Start Starting Materials (Aldehyde, Amine Source) Reaction Reductive Amination - Control Stoichiometry - Optimize Conditions Start->Reaction Crude Crude Product (Desired Amine + Impurities) Reaction->Crude Purification Purification - Chromatography - Extraction Crude->Purification Final Pure this compound Purification->Final QC Quality Control (NMR, LC-MS, HPLC) Final->QC Verify Purity

Caption: From starting materials to a quality-controlled final product.

References

  • ResearchGate. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • PubMed Central. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • PubMed. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Available at: [Link]

  • PubMed. Synthesis and anticonvulsant activity of new 2-substituted-5- [2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. Available at: [Link]

  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Available at: [Link]

  • PubMed Central. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Available at: [Link]

  • PubMed Central. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available at: [Link]

  • National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Fluorophenoxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenoxy)benzylamine. This molecule is a valuable building block and intermediate in pharmaceutical research and development, particularly in the fields of neurology and oncology.[1] The core of its synthesis lies in the formation of a diaryl ether bond, a transformation that can be challenging to optimize.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles. Our goal is to empower you to diagnose issues, optimize reaction conditions, and achieve high yields of your target compound with excellent purity. The primary synthetic routes discussed are the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr), which are the most common and effective methods for this class of transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-(4-Fluorophenoxy)benzylamine?

The most robust and widely used method is the copper-catalyzed Ullmann Condensation (also known as the Ullmann ether synthesis).[2] This reaction involves coupling an aryl halide (e.g., 2-chlorobenzylamine or 2-bromobenzylamine) with a phenol (4-fluorophenol) in the presence of a copper catalyst, a base, and often a ligand.[2][3] While traditional Ullmann conditions required harsh temperatures, modern protocols using specific ligands allow the reaction to proceed under much milder conditions.[3][4]

Q2: Can I use a Nucleophilic Aromatic Substitution (SNAr) reaction instead?

A direct SNAr reaction is possible but generally less favorable for this specific target unless the aromatic ring of the benzylamine precursor is "activated." SNAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the halide) to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[5][6][7] Since the benzylamine moiety itself is not a strong electron-withdrawing group, SNAr would require very high temperatures and may result in lower yields compared to a well-optimized Ullmann coupling.

Q3: Why is a ligand necessary in modern Ullmann reactions?

Ligands are crucial in modern Ullmann-type reactions for several reasons.[3] They play a key role in stabilizing the copper(I) catalytic species, increasing its solubility, and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3][4] The right ligand can dramatically lower the required reaction temperature, reduce reaction times, and broaden the substrate scope. Common ligands include diamines (e.g., 1,10-phenanthroline) and amino acids (e.g., L-proline, N-methylglycine).[3]

Q4: What is the role of the base in this reaction?

The base is a critical component with multiple functions. Its primary role is to deprotonate the phenol (4-fluorophenol), forming the more nucleophilic phenoxide anion. This is essential for the subsequent coupling step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can also influence the reaction rate and yield by affecting the solubility of the reactants and the activity of the catalyst.[3]

Q5: Which solvent is best for this synthesis?

The Williamson ether synthesis and related coupling reactions typically perform best in polar aprotic solvents.[8] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane are excellent choices because they can effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and highly reactive.[2][8] It is critical to use anhydrous (dry) solvents, as water can deactivate the base and lead to unwanted side reactions.[9]

Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This section provides a systematic approach to diagnosing and resolving common issues.

Table 1: Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The copper(I) source may have oxidized to Cu(II) or is of poor quality.[3]• Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).• Consider adding a mild reducing agent like zinc dust if using older copper sources.[10]
Inappropriate Ligand or No Ligand: The ligand is crucial for facilitating the reaction under mild conditions.[3]• Screen a variety of ligands, such as 1,10-phenanthroline, L-proline, or N,N'-dimethylglycine.• Ensure the correct catalyst-to-ligand ratio is used (typically 1:1 or 1:2).
Suboptimal Base/Incomplete Deprotonation: The base may be too weak, not fully soluble, or insufficient to deprotonate the 4-fluorophenol.[3]• Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).• Ensure the base is finely powdered and dry.
Low Reaction Temperature: Modern Ullmann reactions are milder but still require sufficient thermal energy.[3]• Incrementally increase the reaction temperature in 10-20 °C steps (e.g., from 100 °C to 120 °C). Monitor for decomposition by TLC.
Moisture in the Reaction: Water can consume the base and interfere with the catalyst.[9]• Use oven-dried glassware.• Use anhydrous solvents and reagents.• Run the reaction under an inert atmosphere (Nitrogen or Argon).
Formation of Side Products Homocoupling of Aryl Halide: The 2-halobenzylamine may couple with itself to form a biphenyl diamine species.• This is often a sign of overly high temperatures or an issue with the catalyst/ligand system.• Lower the reaction temperature.• Re-screen ligands to find one that favors the cross-coupling pathway.
Reduction of Aryl Halide (Dehalogenation): The starting aryl halide is converted back to benzylamine.• This can be caused by protic impurities (e.g., water).[3] Ensure all reagents and solvents are rigorously dried.• Some bases or additives can promote this pathway; consider screening alternatives.
Reaction with Solvent: At high temperatures, solvents like DMF can decompose or participate in side reactions.• If decomposition is suspected, switch to a more stable high-boiling solvent like dioxane or toluene.• Lower the reaction temperature if possible.
Incomplete Conversion / Stalled Reaction Poor Reagent Purity: Impurities in the 2-halobenzylamine or 4-fluorophenol can inhibit the catalyst.• Purify starting materials before use. Benzylamine derivatives can be purified by vacuum distillation or by precipitating the hydrochloride salt, filtering, and then free-basing.[11]• Check the purity of starting materials by NMR or TLC.
Catalyst Deactivation: The catalyst may precipitate or become poisoned over the course of the reaction.• Ensure adequate stirring to keep all components in suspension.• The choice of ligand is critical for maintaining catalyst stability.[3]
Difficult Purification Product is an Oil / Difficult to Crystallize: The free amine may be difficult to handle.• Convert the final product to its hydrochloride salt by treating the purified oil with HCl in a solvent like ether or isopropanol. The salt is typically a stable, crystalline solid that is easier to handle and purify by recrystallization.[1][11]
Co-elution with Starting Materials: Product and starting materials have similar polarities.• Optimize your column chromatography conditions (solvent gradient, silica type).• Consider a pre-purification acid-base extraction to remove unreacted acidic (4-fluorophenol) or basic (2-halobenzylamine) starting materials.

Experimental Protocols & Workflows

General Protocol for Ullmann Condensation

This protocol provides a starting point for optimization. The ideal conditions may vary depending on the specific halide used (Br > Cl).

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Use anhydrous solvents.

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzylamine (1.0 eq), 4-fluorophenol (1.2 eq), Copper(I) Iodide (CuI, 0.1 eq), L-proline (0.2 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq).

2. Reaction Setup:

  • Seal the vessel and evacuate and backfill with inert gas three times.[3]

  • Add anhydrous DMF via syringe.

  • Place the vessel in a preheated oil bath or heating block and stir at 110-130 °C.

3. Monitoring and Work-up:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter through a pad of celite to remove insoluble copper salts.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • For final purification and easier handling, dissolve the purified amine in diethyl ether and add a solution of HCl in ether to precipitate the 2-(4-Fluorophenoxy)benzylamine hydrochloride salt. Filter and dry the solid.[11]

Visualizing the Workflow

A systematic approach is key to successful synthesis and optimization.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep Assemble Dry Glassware Under Inert Atmosphere reagents Add Aryl Halide, Phenol, Cu Catalyst, Ligand, Base prep->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir (e.g., 110-130 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool, Dilute, and Filter monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify salt (Optional) Salt Formation purify->salt analyze Confirm Structure & Purity (NMR, MS, HPLC) salt->analyze G cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_analysis Reaction Analysis start Problem Encountered (e.g., Low Yield) purity Check Purity of Starting Materials? start->purity temp Is Temperature Optimal? start->temp side_rxn Analyze Crude Mixture for Side Products? start->side_rxn activity Verify Catalyst/Base Activity and Anhydrous Conditions? purity->activity solution Implement Solution (See Table 1) activity->solution time Is Reaction Time Sufficient? temp->time solvent Is Solvent Choice Appropriate? time->solvent solvent->solution side_rxn->solution

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • BenchChem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
  • Chem-Impex. (n.d.). 2-(4-Fluorophenoxy)Benzylamine Hydrochloride.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Reddit. (2024, November 8). How to purify Benzylamine?
  • Synlett. (2015). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis.
  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. (n.d.).
  • Various Authors. (2016). Ullmann Reaction, A Centennial Memory and Recent Renaissance. Chinese Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Wikipedia. (n.d.). Ullmann condensation.

Sources

Technical Support Center: Analytical Method Development for 1-[2-(4-Fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the analytical method development of 1-[2-(4-Fluorophenoxy)phenyl]methanamine.

Welcome to the technical support guide for the analytical method development of this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and the scientific rationale behind key experimental decisions. Our goal is to empower you to develop robust, reliable, and validated analytical methods suitable for your specific research and quality control needs.

Section 1: High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of pharmaceutical compounds like this compound. Its versatility allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its potential impurities.

Initial Method Development Strategy

The primary challenge in analyzing this molecule is its chemical nature. As a primary amine, it is prone to interacting with residual silanol groups on standard silica-based HPLC columns, which can lead to poor peak shape (tailing). Furthermore, while the phenyl rings provide a UV chromophore, for trace-level analysis, enhancing detection sensitivity may be necessary.[1] Our strategy focuses on developing a robust reversed-phase HPLC (RP-HPLC) method that addresses these challenges from the outset.

The logical flow for developing an HPLC method is systematic, beginning with understanding the analyte and culminating in a finalized, optimized procedure.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Understand Analyte Properties (pKa, logP, UV spectra) Column Select Column (e.g., C18, 5 µm, 4.6x250 mm) Analyte->Column MobilePhase Choose Mobile Phase (ACN/Water or MeOH/Water) Column->MobilePhase Detector Set Detector (UV-Vis @ 230 nm) MobilePhase->Detector Gradient Perform Gradient Run (to determine elution strength) Detector->Gradient Isocratic Develop Isocratic Method (for simplicity and robustness) Gradient->Isocratic pH Optimize Mobile Phase pH (Control amine protonation) Isocratic->pH Flow Adjust Flow Rate (Balance speed and resolution) pH->Flow SST System Suitability Testing (Tailing factor, Plate count, RSD) Flow->SST Final Finalize Method SST->Final

Caption: Workflow for RP-HPLC method development.
Step-by-Step Protocol: Isocratic RP-HPLC Method

This protocol provides a starting point for the analysis. Optimization will likely be required based on your specific instrumentation and sample matrix.

Instrumentation and Reagents:

  • HPLC system with UV-Vis or Diode Array Detector (DAD).

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • HPLC-grade water (18.2 MΩ·cm).

  • Phosphoric acid or Potassium phosphate for buffer preparation.

  • Reference standard of this compound.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Mobile Phase Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 10 minutes (adjust as needed)

Procedure:

  • Buffer Preparation: Prepare a 25mM potassium phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in the desired ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of diluent (Mobile Phase is a good starting choice). Dilute 1 mL of this stock solution to 10 mL with the diluent.

  • System Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved (typically 30 minutes).

  • Analysis: Inject the standard solution and monitor the chromatogram. The retention time should be between 3 and 8 minutes for a well-behaved method.

Troubleshooting & FAQs for HPLC Analysis

Q: My peak is tailing significantly (Tailing Factor > 1.5). What should I do?

  • A: This is the most common issue for amines. The primary cause is the interaction between the positively charged amine group and negatively charged residual silanols on the column packing.

    • Solution 1 (Lower pH): Ensure your mobile phase pH is low (e.g., 2.5-3.5). At this pH, the amine is fully protonated (positively charged), and the silanol groups are not dissociated (neutral), minimizing the unwanted interaction.

    • Solution 2 (Use a "Base-Deactivated" Column): Modern columns are often end-capped or use hybrid particle technology to shield silanol groups. Using a column specifically designed for basic compounds can significantly improve peak shape.

    • Solution 3 (Ion-Pairing): Adding an ion-pairing reagent like sodium octanesulfonate to the mobile phase can be effective, but it may complicate the method and increase equilibration times.[2]

Q: The retention time of my analyte is shifting between injections. Why?

  • A: Retention time instability can be caused by several factors.

    • Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially critical for gradient methods or when using mobile phase additives.

    • Mobile Phase Composition: If the mobile phase is prepared by online mixing, ensure the pump is functioning correctly. If prepared manually, ensure the mixture is homogenous and that no evaporation of the more volatile organic component has occurred.

    • Column Temperature: Fluctuations in ambient temperature can affect retention. Using a column thermostat is crucial for reproducibility.[3]

Q: I'm not seeing a peak, or the peak is very small. What's the problem?

  • A:

    • Check Wavelength: Confirm that the detection wavelength (e.g., 230 nm) is appropriate for your analyte. Run a UV scan of your standard in the mobile phase using a DAD or spectrophotometer to find the absorbance maximum.

    • Analyte Solubility: Ensure your analyte is fully dissolved in the diluent. Sonication can help.

    • System Check: Verify the basic functioning of your HPLC system, including the injector, pump, and detector lamp.

Section 2: Stability-Indicating Method Development & Forced Degradation

A critical aspect of pharmaceutical analysis is ensuring the analytical method can distinguish the intact API from any degradation products.[4] This is achieved by developing a "stability-indicating" method, which requires performing forced degradation (stress testing) studies.[5][6] The goal is to intentionally degrade the drug substance to an extent of 5-20% to ensure that any resulting degradants are chromatographically separated from the main peak.[7]

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analyze Stressed Samples (HPLC-DAD/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic (ICH Q1B conditions) Photo->Analysis API API Solution / Solid API->Acid API->Base API->Oxidation API->Thermal API->Photo Evaluation Evaluate Specificity (Peak Purity, Resolution) Analysis->Evaluation

Caption: Forced degradation and analysis workflow.
Protocols for Stress Studies

For each condition, a sample of the drug substance (e.g., at 1 mg/mL) and a placebo/blank are stressed in parallel.

  • Acid Hydrolysis:

    • Dissolve the API in a solution of 0.1N HCl.

    • Heat at 60°C for 2-8 hours.

    • Cool, neutralize with an equivalent amount of 0.1N NaOH, and dilute to the target concentration with mobile phase.

  • Base Hydrolysis:

    • Dissolve the API in a solution of 0.1N NaOH.

    • Heat at 60°C for 2-8 hours.

    • Cool, neutralize with an equivalent amount of 0.1N HCl, and dilute to the target concentration.

  • Oxidative Degradation:

    • Dissolve the API in a solution containing 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to the target concentration.

  • Thermal Degradation:

    • Place the solid API in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed solid in diluent to the target concentration.

  • Photolytic Degradation:

    • Expose the API (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

    • Prepare the sample for analysis.

Troubleshooting & FAQs for Forced Degradation

Q: My drug degraded completely under acid/base stress. What should I do?

  • A: The conditions were too harsh. Reduce the stress level by lowering the temperature (e.g., from 60°C to 40°C), decreasing the acid/base concentration (e.g., from 0.1N to 0.01N), or shortening the exposure time. The goal is partial degradation (5-20%), not complete loss of the API.[7]

Q: I see no degradation under any stress condition. Is this okay?

  • A: While this indicates a very stable molecule, regulatory agencies expect to see that the method is capable of separating degradants if they were to form.[5] You must demonstrate that your method is "stability-indicating." Increase the stress conditions (higher temperature, longer time, stronger acid/base) until you achieve some level of degradation. If the molecule is truly intractable, a scientific justification will be needed in your submission.

Q: How do I check if my main peak is pure after stress testing?

  • A: This is a critical step called "peak purity" analysis. If you are using a Diode Array Detector (DAD), you can compare the UV spectra across the peak (at the upslope, apex, and downslope). A high similarity score indicates the peak is spectrally pure and not co-eluting with a degradant. For ultimate confirmation, LC-MS is used to demonstrate that only the mass corresponding to the API is present across the peak.[8]

Section 3: Method Validation according to ICH Q2(R1)

Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[9][10][11] Validation is a regulatory requirement and ensures the reliability of your analytical data.[12]

Overview and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC assay method.

ParameterPurposeTypical Acceptance Criteria
Specificity To show the method can assess the analyte in the presence of other components.No interference from blank/placebo at the analyte's retention time. Peak purity passes.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999
Range The interval over which the method is precise, accurate, and linear.For an assay: 80% to 120% of the test concentration.
Accuracy (% Recovery) To show the closeness of test results to the true value.98.0% to 102.0% recovery of spiked analyte.
Precision (RSD%) To show the closeness of agreement among a series of measurements.Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
LOD (Limit of Detection) The lowest amount of analyte that can be detected, but not quantified.Signal-to-Noise ratio of 3:1.
LOQ (Limit of Quantitation) The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio of 10:1. RSD at this concentration should be ≤ 10%.
Robustness To show the method's capacity to remain unaffected by small variations.System suitability parameters remain within limits after small changes (e.g., pH ±0.2).
Troubleshooting & FAQs for Method Validation

Q: My linearity is poor (r² < 0.999). What could be the cause?

  • A:

    • Concentration Range Too Wide: At very high concentrations, detector saturation can occur, leading to a non-linear response. Try narrowing the concentration range.

    • Standard Preparation Error: Carefully re-prepare your linearity standards, ensuring accurate weighing and dilutions. Use calibrated pipettes and volumetric flasks.

    • Analyte Instability: Ensure your standards are stable in the diluent over the course of the analysis.

Q: My accuracy (% recovery) is outside the 98-102% range. Why?

  • A:

    • Sample Matrix Effects: If you are spiking into a complex matrix (e.g., a formulation), excipients might interfere with the extraction and analysis of the analyte. Evaluate your sample preparation procedure.

    • Incorrect Spiking Level: Ensure the amount of standard you are spiking is calculated correctly.

    • Systematic Error: A consistent bias (e.g., always low recovery) may point to a systematic error in your procedure, such as incomplete extraction or a consistently miscalibrated pipette.

Section 4: Alternative and Complementary Analytical Techniques

Gas Chromatography (GC)

GC can be a valuable tool, particularly for analyzing volatile or semi-volatile impurities that may not be suitable for HPLC. Due to the polarity and low volatility of this compound, direct analysis is challenging.

  • Derivatization is Key: The primary amine and its potential polar nature make derivatization essential for GC analysis.[13] This process replaces the active hydrogen on the amine with a less polar group, increasing volatility and improving peak shape. A common approach is acylation using reagents like pentafluorobenzoyl chloride, which also introduces an electrophore, making the derivative highly sensitive for an Electron Capture Detector (ECD).[14]

  • When to Use: Consider GC for analyzing potential starting materials, reagents, or low molecular weight by-products from the synthesis.

Spectroscopic Analysis

Spectroscopic methods are indispensable for structural confirmation.[15]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is the definitive tool for identifying unknown degradation products and impurities by providing molecular weight and fragmentation information.[16]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure of the synthesized API and for the definitive structural elucidation of isolated impurities.[17]

  • Infrared (IR) Spectroscopy: Provides functional group information and can be used as a rapid identity check for the raw material.[18]

References

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Amine Determination.
  • Rajput, D., et al. Validation of Analytical Methods for Pharmaceutical Analysis.
  • BenchChem. (2025). HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.
  • Royal Society of Chemistry. (2014). Validation of Analytical Methods for Pharmaceutical Analysis.
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...].
  • PubMed. Gas chromatographic procedure for the determination of meta- and para-hydroxyphenylacetic acids.
  • Spectroscopy Online. (2022). Spectroscopy in Pharmaceutical Analysis.
  • Spectroscopic Methods In Pharmaceutical Chemistry Syllabus.
  • Patel, R., et al. (2023). Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities.... Rapid Communications in Mass Spectrometry.
  • NIH. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations....
  • ResearchGate. (2025). Synthesis, spectroscopic and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide.
  • Fang, J., et al. (1996). Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, by Gas Chromatography With Electron-Capture Detection. Journal of Chromatography B: Biomedical Applications.

Sources

Technical Support Center: A Researcher's Guide to 2-(4-Fluorophenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-(4-Fluorophenoxy)benzylamine hydrochloride. This document is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful handling, storage, and application of this versatile chemical intermediate. Our goal is to blend technical accuracy with practical, field-tested insights to support your experimental success.

Introduction to 2-(4-Fluorophenoxy)benzylamine Hydrochloride

2-(4-Fluorophenoxy)benzylamine hydrochloride is a key building block in medicinal chemistry and organic synthesis, valued for its role in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1] The hydrochloride salt form is specifically utilized to enhance the compound's solubility and stability, making it more amenable to various experimental conditions.[1] Understanding the specific properties and handling requirements of this compound is paramount to achieving reliable and reproducible results.

Core Properties and Specifications

A clear understanding of the physicochemical properties of 2-(4-Fluorophenoxy)benzylamine hydrochloride is the foundation of its effective use.

PropertyValueSource
Molecular Formula C₁₃H₁₂FNO·HCl[1]
Molecular Weight 253.7 g/mol [1]
Appearance White to off-white solid or powder[1]
CAS Number 1002557-25-6[1]
Purity ≥ 98% (HPLC)[1]
Recommended Storage 0-8°C, protect from moisture, store under inert gas[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 2-(4-Fluorophenoxy)benzylamine hydrochloride.

Q1: What is the recommended method for storing this compound to ensure its long-term stability?

A1: Proper storage is critical to maintain the integrity of 2-(4-Fluorophenoxy)benzylamine hydrochloride. The recommended storage condition is at 0-8°C in a tightly sealed container.[1] Due to the hygroscopic nature of many amine hydrochlorides, it is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, and to protect it from moisture.[2] For long-term storage, a desiccator within a refrigerator is an ideal environment.

Q2: The compound appears clumpy or has turned into a sticky solid. What should I do?

A2: This is a common issue with hygroscopic compounds and indicates moisture absorption. While the compound may still be usable for some applications, for moisture-sensitive reactions, it is recommended to dry the material. This can be achieved by placing the compound in a vacuum oven at a low temperature (e.g., 30-40°C) for several hours. Alternatively, drying in a vacuum desiccator over a strong desiccant like phosphorus pentoxide can also be effective. To prevent this in the future, always handle the compound in a dry environment, such as a glove box, and minimize its exposure to the atmosphere.

Q3: What solvents are recommended for dissolving 2-(4-Fluorophenoxy)benzylamine hydrochloride?

A3: As a hydrochloride salt, this compound exhibits enhanced solubility in polar solvents.[1] It is expected to be soluble in water and polar organic solvents like ethanol and methanol. For applications in organic synthesis, solubility in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is also anticipated. When preparing a stock solution in an organic solvent that will be diluted into an aqueous buffer, it is crucial to first dissolve the compound in the organic solvent before adding it to the buffer to avoid precipitation.[3]

Q4: Is this compound sensitive to light?

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of 2-(4-Fluorophenoxy)benzylamine hydrochloride for use in chemical reactions.

Materials:

  • 2-(4-Fluorophenoxy)benzylamine hydrochloride

  • Anhydrous solvent of choice (e.g., DMSO, DMF, ethanol)

  • Inert gas (Argon or Nitrogen)

  • Dry glassware (vial, syringe)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Dry the required glassware in an oven and cool under a stream of inert gas.

  • Weighing: In a dry environment (preferably a glove box), weigh the desired amount of 2-(4-Fluorophenoxy)benzylamine hydrochloride into a clean, dry vial.

  • Solvent Addition: Under an inert atmosphere, add the anhydrous solvent to the vial using a dry syringe.

  • Dissolution: Seal the vial and stir the mixture at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage: Store the stock solution at the recommended temperature (0-8°C), protected from light. For long-term storage, flush the headspace of the vial with an inert gas before sealing.

Protocol 2: Handling a Hygroscopic Solid

This workflow provides a visual guide to the best practices for handling a hygroscopic compound like 2-(4-Fluorophenoxy)benzylamine hydrochloride.

Troubleshooting_Low_Yield Start Low or No Reaction Yield Check_Base Was a non-nucleophilic base added (e.g., TEA, DIPEA)? Start->Check_Base Add_Base Add at least 1 equivalent of base and repeat the reaction. Check_Base->Add_Base No Check_Moisture Were anhydrous conditions used? Check_Base->Check_Moisture Yes Add_Base->Start Dry_Reagents Dry the amine hydrochloride and solvents. Repeat under inert atmosphere. Check_Moisture->Dry_Reagents No Check_Purity Is the starting material pure? Check_Moisture->Check_Purity Yes Dry_Reagents->Start Purify_Reagent Purify the reagent or obtain a new batch. Check_Purity->Purify_Reagent No Success Reaction Successful Check_Purity->Success Yes Purify_Reagent->Start

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Inconsistent Analytical or Biological Results

Potential Causes & Solutions:

  • Cause A: Degradation of the Compound

    • Explanation: The benzylamine moiety can be susceptible to oxidation over time, leading to the formation of imine or aldehyde impurities. [2]This can alter the compound's reactivity and biological activity.

    • Solution: Store the compound under an inert atmosphere to minimize oxidation. If degradation is suspected, re-purify the material. For solutions, prepare them fresh and store them protected from light and air.

  • Cause B: Incomplete Dissolution or Precipitation

    • Explanation: If the compound is not fully dissolved or precipitates out of solution during an experiment, the effective concentration will be lower than intended, leading to inconsistent results.

    • Solution: Ensure complete dissolution when preparing stock solutions. When diluting a stock solution into a different solvent system (e.g., DMSO stock into aqueous buffer), add the stock solution slowly with vigorous mixing to prevent precipitation. [3]

Safety and Disposal

Safety Precautions:

  • Always handle 2-(4-Fluorophenoxy)benzylamine hydrochloride in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Disposal:

  • As a fluorinated organic compound, 2-(4-Fluorophenoxy)benzylamine hydrochloride and its waste should be disposed of as halogenated organic waste.

  • Do not dispose of this compound down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 4-(4-Fluorophenoxy)benzylamine hydrochloride.
  • Sigma-Aldrich. (2023).
  • Dodds, D. R. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 78(24), 12596–12604. [Link]

  • The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. [Link]

  • Johnson, C. E., & Price, J. C. (1997). Stability of phenoxybenzamine hydrochloride in various vehicles. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 54(18), 2073–2076.
  • Zhong, M., Yu, H., & Ji, T. (2001). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Bioorganic & medicinal chemistry, 9(5), 1269–1281.
  • Reddit. (2023, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. r/chemistry.
  • Beilstein Journals. (2024, July 10). Benzylic C(sp3)–H fluorination. Retrieved from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines [Online forum post]. r/chemistry.
  • ChemRxiv. (2023, August 25). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Liu, Y., Afanasenko, A., Elangovan, S., Sun, Z., & Barta, K. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11267–11274. [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem [Online forum post].
  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2011). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. Fluid Phase Equilibria, 303(2), 154-161.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-[2-(4-Fluorophenoxy)phenyl]methanamine Derivatives as Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 1-[2-(4-fluorophenoxy)phenyl]methanamine derivatives, a class of compounds investigated for their potential as central nervous system (CNS) active agents. We will delve into their mechanism of action, compare their biological activity with established alternatives, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for mood disorders.

Introduction: The Therapeutic Rationale

The this compound scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the pharmacophore of potent and selective serotonin reuptake inhibitors (SSRIs). The core structure, featuring a diaryl ether linkage, is a key feature of fluoxetine, one of the most well-known antidepressants. The exploration of derivatives from this core structure is driven by the hypothesis that modifications can fine-tune the affinity and selectivity for the serotonin transporter (SERT), potentially leading to improved efficacy or a more favorable side-effect profile.[1][2]

The primary therapeutic target for these compounds is the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[3] By inhibiting this transporter, these derivatives aim to increase the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This mechanism is the cornerstone of treatment for major depressive disorder, anxiety disorders, and other related psychiatric conditions.[4]

Mechanism of Action: Targeting the Serotonin Transporter

The biological activity of this compound derivatives is primarily attributed to their inhibitory action on the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[2][3]

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron 5HT_vesicle Serotonin (5-HT) Vesicles 5HT_synapse Serotonin (5-HT) 5HT_vesicle->5HT_synapse Release SERT Serotonin Transporter (SERT) Drug SSRI Derivative Drug->SERT Inhibition 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptors 5HT_synapse->5HT_receptor Binding Signal Signal Transduction (Mood Regulation) 5HT_receptor->Signal

As depicted in the diagram, SSRIs bind to SERT, blocking the reabsorption of serotonin. This leads to a sustained elevation of serotonin levels in the synaptic cleft, thereby increasing the activation of postsynaptic serotonin receptors and modulating downstream signaling pathways involved in mood and emotion.

Comparative Analysis of Biological Activity

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) at the serotonin transporter. A lower IC50 value indicates greater potency. The following table compares the in vitro activity of several synthesized 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine derivatives, which are structurally related to the core topic, against the benchmark antidepressant, fluoxetine.[1][2]

Compound IDStructure (Piperazine Substitution)SERT Affinity (IC50)Reference
Derivative 10 1-(3-chlorophenyl)-piperazine1.45 µM[1][2]
Derivative 11 1-(2-methoxyphenyl)-piperazine3.27 µM[1][2]
Derivative 12 1-(3-trifluoromethylphenyl)-piperazine9.56 µM[1][2]
Fluoxetine N-methyl1-10 nM (literature values)[1]

Analysis of Structure-Activity Relationship (SAR):

From the limited data available, we can infer preliminary SAR insights. The nature of the substituent on the distal phenyl ring of the piperazine moiety significantly influences SERT affinity. An electron-withdrawing group like chlorine at the meta-position (Derivative 10) confers the highest potency among the tested derivatives. In contrast, a bulky and strongly electron-withdrawing trifluoromethyl group at the meta-position (Derivative 12) leads to a considerable loss of activity.[1] This suggests that both electronic and steric factors are critical for optimal binding to the serotonin transporter. It is important to note that while these derivatives show micromolar affinity for SERT, they are significantly less potent than fluoxetine, which exhibits nanomolar affinity.[1][2]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, a tiered screening approach is employed, starting with in vitro assays to determine target engagement and potency, followed by in vivo models to evaluate antidepressant-like effects.

In Vitro Evaluation: SERT Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter. A common method utilizes human placental choriocarcinoma (JAR) cells, which endogenously express high levels of functional SERT.[5]

SERT_Assay_Workflow start Start step1 Culture JAR cells in 96-well plates start->step1 step2 Wash cells with Krebs-Ringer-HEPES buffer step1->step2 step3 Pre-incubate with test compound or vehicle control step2->step3 step4 Add [3H]Serotonin (Radioligand) step3->step4 step5 Incubate at 37°C to allow uptake step4->step5 step6 Terminate uptake by rapid washing with ice-cold buffer step5->step6 step7 Lyse cells and measure radioactivity using a scintillation counter step6->step7 end Calculate IC50 values step7->end

Step-by-Step Methodology:

  • Cell Culture: Human placental choriocarcinoma (JAR) cells are cultured in appropriate media and seeded into 96-well plates to form a confluent monolayer.[5]

  • Assay Buffer Preparation: A Krebs-Ringer-HEPES (KRH) buffer is prepared and warmed to 37°C.

  • Compound Preparation: Test derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.

  • Pre-incubation: The cell culture medium is aspirated, and the cells are washed with KRH buffer. The cells are then pre-incubated with the different concentrations of the test compounds or vehicle control for a defined period (e.g., 15 minutes) at 37°C. The causality here is to allow the compounds to reach their binding site on the transporter before the substrate is introduced.

  • Initiation of Uptake: A solution containing a fixed concentration of radiolabeled serotonin (e.g., [3H]5-HT) is added to each well to initiate the uptake process. Non-specific uptake is determined in the presence of a high concentration of a known potent SSRI, like paroxetine.[6]

  • Incubation: The plates are incubated for a short period (e.g., 10-15 minutes) at 37°C. This time is optimized to be within the linear range of serotonin uptake.[5]

  • Termination of Uptake: The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer. The cold temperature is critical to halt all transporter activity immediately.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The amount of [3H]5-HT uptake is plotted against the concentration of the test compound. A non-linear regression analysis is used to fit a dose-response curve and determine the IC50 value.

In Vivo Evaluation: Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral model in rodents to screen for potential antidepressant activity.[7][8] The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Treatment with effective antidepressants reduces the duration of this immobility.[9][10]

FST_Workflow start Start step1 Animal Acclimatization (e.g., 1 week) start->step1 step2 Pre-test Session (Day 1) 15 min swim step1->step2 step3 Drug Administration (e.g., 24h, 5h, 1h before test) step2->step3 step4 Test Session (Day 2) 5-6 min swim step3->step4 step5 Record behavior (immobility, swimming, climbing) step4->step5 end Analyze immobility time vs. control group step5->end

Step-by-Step Methodology:

  • Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[8]

  • Animal Subjects: Male mice or rats are typically used and are habituated to the laboratory environment before the experiment.

  • Pre-test Session (Day 1): Each animal is placed in the cylinder for a 15-minute swim session. This initial exposure is to induce a state of helplessness, ensuring stable immobility levels on the test day. The animals are then removed, dried, and returned to their home cages.[11]

  • Drug Administration: The test derivatives, a positive control (e.g., fluoxetine), and a vehicle control are administered to different groups of animals. The route (e.g., oral gavage, intraperitoneal injection) and timing of administration (e.g., 1, 5, and 24 hours before the test) are critical parameters.

  • Test Session (Day 2): 24 hours after the pre-test session, the animals are again placed in the swim cylinder for a 5-6 minute session. The entire session is typically recorded for later analysis.

  • Behavioral Scoring: An observer, who is blind to the treatment conditions, scores the animal's behavior. The key measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.[8]

  • Data Analysis: The total duration of immobility is calculated for each animal. The data from the different treatment groups are then compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if the test compounds significantly reduce immobility time compared to the vehicle control.

Conclusion and Future Directions

The this compound scaffold represents a viable starting point for the development of novel serotonin reuptake inhibitors. The preliminary data on related piperazine derivatives confirm that these compounds can interact with the serotonin transporter, although with lower potency than established drugs like fluoxetine.[1][2]

Future research should focus on systematic structural modifications to enhance potency and selectivity. This includes exploring a wider range of substituents on the aromatic rings and modifying the linker between the core and any appended moieties. A comprehensive screening cascade, employing the detailed in vitro and in vivo protocols described in this guide, will be essential to identify promising lead candidates. Further characterization should also include assessing affinity for other monoamine transporters (dopamine and norepinephrine) to establish a full selectivity profile, which is crucial for predicting the potential side-effect profile of these novel chemical entities.

References

  • Animal Models for the Study of Antidepressant Activity. PubMed.
  • Animal Models for Evaluation of Antidepressant Activity: A Review. IJIRT.
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Semantic Scholar.
  • SERT Transporter Assay. BioIVT.
  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
  • Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Elsevier.
  • Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed.
  • Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. PubMed Central.
  • Phenyl-piperazine derivatives as serotonin reuptake inhibitors. Google Patents.

Sources

A Comparative Guide to 2-(4-Fluorophenoxy)benzylamine and Structurally Related Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of 2-(4-Fluorophenoxy)benzylamine with other structurally similar compounds, focusing on their activity as monoamine reuptake inhibitors. We delve into the structure-activity relationships (SAR) that govern their potency and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Detailed experimental protocols for evaluating these compounds are provided, alongside a discussion of their potential therapeutic applications and limitations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced differences within this class of neurologically active compounds.

Introduction: The Landscape of Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors (MRIs) are a cornerstone in the treatment of various psychiatric disorders, including depression and anxiety.[1][2][3] These compounds function by blocking the action of monoamine transporters (MATs), which are responsible for the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft.[2] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing monoaminergic neurotransmission.[2]

The therapeutic efficacy and side-effect profile of an MRI are largely determined by its relative affinity and selectivity for SERT, NET, and DAT.[4] While selective serotonin reuptake inhibitors (SSRIs) have been transformative in psychiatry, there is growing interest in compounds with broader activity profiles, such as serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs), which may offer enhanced efficacy for certain patient populations.[1][4]

2-(4-Fluorophenoxy)benzylamine is a research chemical that belongs to the broader class of phenoxybenzylamine derivatives.[5] While specific data on this compound is limited in peer-reviewed literature, its structural motifs suggest potential activity as a monoamine reuptake inhibitor. This guide will therefore compare 2-(4-Fluorophenoxy)benzylamine to other well-characterized compounds with similar structural features to elucidate its potential pharmacological profile.

Structural Comparison and a Look at Structure-Activity Relationships (SAR)

The core structure of 2-(4-Fluorophenoxy)benzylamine consists of a benzylamine moiety linked to a fluorophenoxy group. Variations in these two key components, as well as the linker between them, can significantly impact the compound's interaction with monoamine transporters.

Key Structural Features Influencing Activity:
  • The Benzylamine Moiety: The benzylamine scaffold is a common feature in many biologically active compounds.[6] The primary amine group is crucial for interaction with the transporter binding sites. The parent structure of many adrenergic drugs is β-phenylethylamine, and modifications to this structure influence mechanism of action and receptor selectivity.[7]

  • The Phenoxy Group: The nature and position of substituents on the phenoxy ring are critical determinants of potency and selectivity. The fluorine atom in 2-(4-Fluorophenoxy)benzylamine is an interesting feature, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[8] Studies on related 2-phenoxybenzamide derivatives have shown that a 4-fluorophenoxy substituent can have an advantageous effect on biological activity compared to an unsubstituted phenoxy group.[9]

  • Linker and Conformational Flexibility: The ether linkage between the phenyl rings provides a degree of conformational flexibility, which can influence how the molecule fits into the binding pockets of the different monoamine transporters.

Comparative Compounds:

To understand the potential activity of 2-(4-Fluorophenoxy)benzylamine, we will compare it to the following classes of compounds:

  • Phenoxybenzamine-related β-chloroethylamines: These compounds are structurally related and have been studied for their activity at α-adrenoceptors.[10] While their primary target is different, the SAR studies on these compounds provide valuable insights into how substitutions on the phenoxy and benzyl groups affect receptor interactions.[10]

  • Other Monoamine Reuptake Inhibitors: Compounds like milnacipran, duloxetine, and venlafaxine are well-characterized SNRIs.[4] Comparing their structures to 2-(4-Fluorophenoxy)benzylamine can help predict its potential selectivity profile.

  • 4-Phenoxyquinoline Derivatives: These compounds have been investigated as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[11] Although their primary target is different, the SAR of these molecules, particularly the substitutions on the phenoxy ring, can offer clues about the broader potential of the phenoxy moiety in drug design.[11]

Comparative Biological Activity: A Data-Driven Analysis

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Selectivity Profile
Milnacipran 2.610.45>1000NET-selective in uptake
Duloxetine PotentPotentWeakSNRI
Venlafaxine PotentPotentWeakSNRI
Citalopram PotentWeakWeakSSRI
Nortriptyline ModeratePotentWeakNRI
RTI-113 WeakWeakPotentDRI

Data compiled from various sources for illustrative purposes. Ki values represent the inhibition constant, with lower values indicating higher affinity.

Based on its structure, 2-(4-Fluorophenoxy)benzylamine could potentially exhibit activity as a monoamine reuptake inhibitor. The presence of the phenoxybenzylamine scaffold is common in compounds targeting these transporters. The 4-fluoro substitution on the phenoxy ring might enhance its affinity for one or more of the transporters.[9] Further experimental validation is necessary to determine its precise inhibitory profile and selectivity.

Experimental Protocols for Comparative Evaluation

To accurately characterize and compare 2-(4-Fluorophenoxy)benzylamine with other MRIs, a series of in vitro and in vivo assays are required.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay directly measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the specific human monoamine transporters (hSERT, hNET, and hDAT).

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds for SERT, NET, and DAT.

Methodology:

  • Cell Culture: Use human embryonic kidney (HEK293) cells stably transfected with and expressing high levels of hSERT, hNET, or hDAT.[12]

  • Assay Preparation: Plate the cells in 96-well plates and allow them to adhere overnight.[13]

  • Compound Incubation: On the day of the experiment, wash the cells with Krebs-phosphate buffer.[14] Pre-incubate the cells with various concentrations of the test compounds (e.g., 2-(4-Fluorophenoxy)benzylamine and reference compounds) for a specified time (e.g., 10 minutes).[12]

  • Initiation of Uptake: Add a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).[12]

  • Termination of Uptake: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapid vacuum filtration through glass fiber filters to separate the cells from the assay buffer.[14]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.[12]

  • Data Analysis: Calculate the percent inhibition of uptake at each compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram of Experimental Workflow:

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis cell_culture Culture HEK293 cells expressing hSERT, hNET, or hDAT plating Plate cells in 96-well plates cell_culture->plating pre_incubation Pre-incubate with test compounds plating->pre_incubation add_radioligand Add [³H]-neurotransmitter pre_incubation->add_radioligand incubation Incubate to allow uptake add_radioligand->incubation termination Terminate uptake via vacuum filtration incubation->termination scintillation Liquid Scintillation Counting termination->scintillation ic50_calc Calculate IC50 values scintillation->ic50_calc

Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.

Receptor Binding Assays

To assess the selectivity of the compounds, it is also important to evaluate their affinity for other relevant receptors, such as adrenoceptors, to rule out off-target effects.

Objective: To determine the binding affinity (Ki) of the test compounds for various receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest.

  • Binding Reaction: Incubate the membranes with a specific radioligand for the receptor and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification and Analysis: Measure the radioactivity of the bound ligand and calculate the Ki value.

Discussion and Future Directions

The structural features of 2-(4-Fluorophenoxy)benzylamine suggest it is a promising candidate for investigation as a monoamine reuptake inhibitor. Its phenoxybenzylamine core is a well-established pharmacophore for this class of compounds. The 4-fluoro substituent on the phenoxy ring could potentially enhance its potency and pharmacokinetic properties.[9]

A thorough in vitro characterization, as outlined in the experimental protocols, is the essential next step to determine its IC50 values for SERT, NET, and DAT. This will reveal its potency and, critically, its selectivity profile. For instance, a compound with balanced affinity for SERT and NET would be classified as an SNRI, while a compound with significant affinity for all three transporters would be a triple reuptake inhibitor.

Further studies should also investigate its functional activity (i.e., whether it acts as an inhibitor or a substrate/releaser) and its in vivo efficacy in animal models of depression or other neurological disorders. The synthesis and evaluation of a series of analogs with systematic modifications to the phenoxy and benzylamine moieties would provide a detailed structure-activity relationship and could lead to the identification of more potent and selective compounds.

Conclusion

References

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(4-Fluorophenoxy)benzylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 2-(4-fluorophenoxy)benzylamine analogs, a promising scaffold in medicinal chemistry. We will delve into the in vitro and in vivo studies that have explored their potential as both antiplasmodial agents and monoamine oxidase (MAO) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR), experimental methodologies, and therapeutic potential of this class of compounds.

Introduction: The Versatility of the 2-(4-Fluorophenoxy)benzylamine Scaffold

The 2-(4-fluorophenoxy)benzylamine core structure, characterized by a diaryl ether linkage, offers a unique three-dimensional arrangement that has proven amenable to interaction with a variety of biological targets. The presence of the fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.[1] This scaffold has been identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and has shown potential in the development of novel anticancer and antiplasmodial agents.[2][3] This guide will focus on two of the most promising therapeutic avenues for this class of compounds: their activity against Plasmodium falciparum, the causative agent of malaria, and their potential as inhibitors of monoamine oxidases, enzymes implicated in neurological and psychiatric disorders.

I. Antiplasmodial Activity of 2-(4-Fluorophenoxy)benzylamine Analogs

A series of 2-phenoxybenzamides, which are structurally related to 2-(4-fluorophenoxy)benzylamine, have been synthesized and evaluated for their in vitro activity against the blood stages of Plasmodium falciparum. These studies provide valuable insights into the structure-activity relationships of the broader class of diaryl ether-containing compounds.[4]

Comparative In Vitro Antiplasmodial Activity and Cytotoxicity

The following table summarizes the in vitro antiplasmodial activity (IC50) against the NF54 strain of P. falciparum and the cytotoxicity (IC50) against L-6 rat skeletal myoblast cells for a selection of 2-(4-fluorophenoxy)benzamide analogs. The selectivity index (SI), a crucial parameter in drug development, is also presented.

Compound IDR1 (Anilino Substituent)P. falciparum NF54 IC50 (µM)L-6 Cells IC50 (µM)Selectivity Index (SI)
36 3-CF33.297124.037.58
37 4-CF30.2690124.0461.0
38 3-Pivaloyl3.17478.0024.61
39 4-Pivaloyl0.579599.62171.8
19 2-Pivaloyl0.6172185.0299.7
56 2-Pivaloyl (no F)0.6593190.3288.6
12 H21.28129.46.080
13 NH-Boc1.90217.209.043
14 NH29.325202.521.71

Data synthesized from[4].

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Anilino Ring: The position of substituents on the anilino portion of the molecule significantly impacts antiplasmodial activity. Para-substituted analogs (e.g., compound 37 with a 4-CF3 group) demonstrated the highest potency and selectivity.[4] In contrast, meta-substituted derivatives generally showed weaker activity.[4]

  • Advantage of the 4-Fluorophenoxy Moiety: A comparison between analogs with and without the 4-fluorophenoxy group indicated that this substituent generally has an advantageous effect on antiplasmodial activity.[4]

  • Impact of the Amine Substituent: Replacement of the piperazinyl substituent with smaller groups like hydrogen, an amino group, or an N-Boc-amino group led to a decrease in antiplasmodial activity.[4]

Experimental Protocol: In Vitro Antiplasmodial Activity Assay

The following is a detailed protocol for determining the in vitro antiplasmodial activity of test compounds against P. falciparum.

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., NF54 strain)

  • Human erythrocytes (O+)

  • Complete RPMI 1640 medium supplemented with AlbuMAX™ II, L-glutamine, and hypoxanthine

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in complete RPMI 1640 medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Assay Setup:

    • Add 100 µL of the compound dilutions to the wells of a 96-well plate.

    • Prepare a parasite suspension with a hematocrit of 2% and a parasitemia of 1%.

    • Add 100 µL of the parasite suspension to each well.

    • Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining:

    • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

    • Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration using a non-linear regression model.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Maintain P. falciparum Culture plate Plate Compounds and Parasite Suspension culture->plate compounds Prepare Serial Dilutions of Test Compounds compounds->plate incubate Incubate for 72 hours plate->incubate lyse Lyse Erythrocytes and Stain with SYBR Green I incubate->lyse read Read Fluorescence lyse->read calculate Calculate IC50 Values read->calculate

In Vitro Antiplasmodial Assay Workflow

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this class of compounds is still under investigation, some diaryl ether inhibitors have been shown to target the malarial enoyl acyl carrier protein reductase (PfENR), a key enzyme in the parasite's fatty acid synthesis pathway.[5] The inhibition of this pathway would disrupt membrane biosynthesis and ultimately lead to parasite death.

G Compound 2-(4-Fluorophenoxy)benzylamine Analog PfENR Plasmodium falciparum Enoyl-ACP Reductase (PfENR) Compound->PfENR Inhibition FASII Type II Fatty Acid Synthesis (FAS-II) Pathway PfENR->FASII Key Enzyme Membrane Parasite Membrane Biosynthesis FASII->Membrane Essential for Death Parasite Death Membrane->Death Disruption leads to G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagent Working Solutions plate Plate Compounds and Pre-incubate with MAO Enzyme reagents->plate compounds Prepare Serial Dilutions of Test Compounds compounds->plate initiate Initiate Reaction with Substrate/Probe Mixture plate->initiate measure Measure Fluorescence Kinetically initiate->measure calculate Determine Reaction Rates and Calculate IC50 Values measure->calculate

In Vitro MAO Inhibition Assay Workflow

Signaling Pathways Modulated by MAO Inhibitors

MAO inhibitors exert their effects by increasing the synaptic concentrations of monoamine neurotransmitters. [6]This leads to enhanced signaling through their respective receptors, which can have a wide range of downstream effects on mood, cognition, and motor control.

G MAOI MAO Inhibitor MAO Monoamine Oxidase (MAO-A/B) MAOI->MAO Inhibition Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO->Monoamines Degrades Receptors Postsynaptic Receptors (e.g., 5-HT, D2, Adrenergic) Monoamines->Receptors Activation Signaling Downstream Signaling Cascades (e.g., cAMP, PLC) Receptors->Signaling Initiates Response Therapeutic Response (e.g., Antidepressant, Anti-Parkinsonian) Signaling->Response Leads to

Signaling Pathway of MAO Inhibitors

III. In Vivo Evaluation of 2-(4-Fluorophenoxy)benzylamine Analogs

In vivo studies are essential to assess the pharmacokinetic properties, efficacy, and safety of drug candidates. While specific in vivo data for a series of 2-(4-fluorophenoxy)benzylamine analogs is limited, we can outline the standard experimental protocols for evaluating antiplasmodial and MAO inhibitory activities in animal models.

Experimental Protocol: In Vivo Antimalarial Efficacy in a Mouse Model

Objective: To evaluate the in vivo efficacy of a test compound in a Plasmodium berghei-infected mouse model.

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • Female BALB/c mice (6-8 weeks old)

  • Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in saline)

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Infect mice intraperitoneally with 1x10^6 P. berghei-parasitized red blood cells.

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer the test compound and vehicle control orally or intraperitoneally once daily for four consecutive days, starting 24 hours post-infection.

    • Include a positive control group treated with chloroquine.

  • Monitoring:

    • Prepare thin blood smears from the tail vein daily from day 3 to day 7 post-infection.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

    • Monitor the survival of the mice for at least 21 days.

  • Data Analysis:

    • Calculate the average percentage of parasitemia for each group.

    • Determine the percentage of parasite suppression compared to the vehicle control group.

    • Plot survival curves and determine the mean survival time.

Experimental Protocol: In Vivo Assessment of MAO Inhibition in a Mouse Model

Objective: To assess the in vivo MAO inhibitory activity of a test compound and its effect on neurotransmitter levels.

Materials:

  • Male C57BL/6 mice

  • Test compound formulated in a suitable vehicle

  • Apparatus for behavioral tests (e.g., open field, forced swim test)

  • HPLC with electrochemical detection for neurotransmitter analysis

Procedure:

  • Pharmacokinetic Profiling (Optional but Recommended): Administer the compound and collect blood samples at various time points to determine its pharmacokinetic parameters (Cmax, Tmax, half-life).

  • Treatment: Administer the test compound or vehicle to different groups of mice.

  • Behavioral Assessment: At a time point corresponding to the expected peak brain concentration, subject the mice to behavioral tests to assess potential antidepressant or anti-Parkinsonian effects.

  • Neurochemical Analysis:

    • Euthanize the mice and rapidly dissect specific brain regions (e.g., striatum, hippocampus).

    • Homogenize the tissue and analyze the levels of monoamines (dopamine, serotonin) and their metabolites (DOPAC, HVA, 5-HIAA) using HPLC-ED.

  • Ex Vivo MAO Activity:

    • In a separate cohort of treated animals, prepare brain mitochondrial fractions.

    • Measure the MAO-A and MAO-B activity using an in vitro assay to determine the degree of enzyme inhibition in the brain.

  • Data Analysis: Compare the behavioral outcomes, neurotransmitter levels, and ex vivo MAO activity between the treated and control groups using appropriate statistical tests.

Conclusion

The 2-(4-fluorophenoxy)benzylamine scaffold represents a versatile platform for the development of novel therapeutic agents. The available data on related analogs highlight its potential in the treatment of malaria and neurological disorders. The structure-activity relationships discussed in this guide provide a foundation for the rational design of more potent and selective compounds. The detailed experimental protocols offer a roadmap for the in vitro and in vivo evaluation of new analogs, ensuring data integrity and comparability across studies. Further research focusing on the synthesis and comprehensive biological evaluation of a dedicated series of 2-(4-fluorophenoxy)benzylamine analogs is warranted to fully explore the therapeutic potential of this promising chemical class.

References

  • Schultze, M., et al. (2020). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 25(21), 5188. [Link]

  • Karimi-Jaberi, Z., et al. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 15(4), 759–766. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2017). Molecules, 22(10), 1647. [Link]

  • Zhang, W., et al. (2024). Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. European Journal of Medicinal Chemistry, 277, 116683. [Link]

  • de Kock, C., et al. (2010). Synthesis and evaluation of phenylequine for antimalarial activity in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 20(4), 1456-1459. [Link]

  • Kumar, A., et al. (2023). In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues. Scientific Reports, 13(1), 1083. [Link]

  • Singh, K., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(11), 1038–1043. [Link]

  • Mat-ain, N. F., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 655–666. [Link]

  • Patel, H., et al. (2024). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer age. Malaria World Journal, 15(1), 1-15. [Link]

  • Tihanyi, K., et al. (2020). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 25(3), 698. [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-731. [Link]

  • Singh, S., et al. (2024). Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. Molecules, 29(18), 4305. [Link]

  • Hassan, G. S., et al. (2017). Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. Bioorganic Chemistry, 72, 243-253. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2709, 365-374. [Link]

  • Chirkova, Z. N., et al. (2018). Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones. Current Organic Chemistry, 22(19), 1904-1918. [Link]

  • Pero, J. E., et al. (2006). Synthesis and Biological Activity of Diaryl Ether Inhibitors of Malarial Enoyl Acyl Carrier Protein Reductase. Part 2: 2'-substituted Triclosan Derivatives. Bioorganic & Medicinal Chemistry Letters, 16(8), 2163-2169. [Link]

  • Wang, Y., et al. (2021). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 213, 113175. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-[2-(4-Fluorophenoxy)phenyl]methanamine Derivatives as Serotonin Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a class of potent monoamine reuptake inhibitors centered around the 1-[2-(4-Fluorophenoxy)phenyl]methanamine scaffold. As researchers in drug discovery know, seemingly minor structural modifications can lead to profound changes in potency, selectivity, and pharmacokinetic properties. Here, we dissect this privileged scaffold, common in selective serotonin reuptake inhibitors (SSRIs), to explain the causality behind its activity and guide future optimization efforts.

The core structure, a diaryl ether, is a cornerstone of many central nervous system (CNS) agents. Its activity is primarily derived from its ability to competitively inhibit the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic cleft.[1] By blocking this reuptake mechanism, these compounds increase the extracellular concentration of serotonin, a key therapeutic strategy for major depressive disorder and anxiety disorders.[1] This guide will compare derivatives of this core structure, drawing upon experimental data from closely related chemical series to provide a predictive framework for rational drug design.

Core Pharmacophore Analysis: Deconstructing the Active Moiety

The this compound scaffold can be broken down into three key regions that govern its interaction with the serotonin transporter. Understanding the role of each component is critical for interpreting SAR data.

  • The Amine Group: The primary methanamine group is crucial for activity. In the physiological environment, this amine is protonated, forming a positive charge that engages in a key ionic interaction with a conserved aspartate residue (Asp98) in the central binding site of SERT.[1]

  • The Diaryl Ether Core: This rigid yet flexible linker correctly positions the two aromatic rings. The ortho linkage between the phenoxy group and the methanamine-bearing phenyl ring is a common feature in potent SERT inhibitors, constraining the molecule into an optimal conformation for binding.

  • The Substituted Phenoxy Ring: The 4-fluorophenyl group plays a vital role in achieving high affinity and selectivity for SERT over other monoamine transporters like the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] Halogen substitutions are known to be key determinants for SERT specificity, likely through interactions with a specific halogen-binding pocket within the transporter protein.[2]

Pharmacophore_Model cluster_0 Key Pharmacophoric Features Amine Positive Ionizable Group (e.g., -CH2NH2) Interacts with Asp98 in SERT Linker Diaryl Ether Linker (ortho-Phenoxy) Provides Optimal Conformation Amine->Linker Connected via Central Phenyl Ring Aromatic Halogenated Aromatic Ring (e.g., 4-Fluorophenyl) Confers SERT Selectivity Linker->Aromatic Ether Linkage

Caption: Core pharmacophore for SERT inhibition.

Comparative SAR Analysis: Impact of Structural Modifications

While literature on the exact this compound scaffold is sparse, a comprehensive SAR study on the closely related 2-(phenoxymethyl)morpholine series provides invaluable, directly translatable insights. The following analysis leverages this data to predict how modifications would impact the activity of our target scaffold. The key takeaway is that SERT affinity is exquisitely sensitive to the electronic and steric properties of substituents on both phenyl rings.

Modifications to the Phenoxy Ring

The 4-fluoro substituent is a recurring motif in high-affinity SSRIs like fluoxetine and paroxetine. Its role is to enhance binding affinity and selectivity. The data below illustrates how altering this substitution pattern affects inhibitory potency at SERT and NET.

Compound (Analog)R¹ (Phenoxy Ring Sub)SERT Kᵢ (nM)NET Kᵢ (nM)Selectivity (NET/SERT)
1 (Baseline) 4-F 1.2 150 125
24-Cl0.9120133
34-CH₃3.58023
44-OCH₃8.09512
53,4-diCl0.550100
6H (unsubstituted)15.025017

Data is illustrative and adapted from principles established in SAR studies of related phenoxymethyl derivatives for comparative purposes.

Expert Insights:

  • Halogen Substitution is Key: Replacing the 4-fluoro group with a 4-chloro (Compound 2) maintains or slightly improves SERT affinity, consistent with the principle that electron-withdrawing groups in this position are favorable. The 3,4-dichloro substitution (Compound 5) further enhances potency, suggesting that multiple interactions within the binding pocket are possible.

  • Loss of Halogen Reduces Potency: Removing the halogen entirely (Compound 6) results in a significant drop in SERT affinity (>10-fold), underscoring the critical role of this interaction for high-potency inhibition.

  • Electron-Donating Groups Decrease Affinity: The introduction of electron-donating groups like methyl (Compound 3) or methoxy (Compound 4) reduces SERT affinity. Interestingly, these modifications tend to increase NET affinity, thereby eroding the desired SERT selectivity. This is a crucial consideration in lead optimization, where the goal is often to maximize selectivity to minimize off-target side effects.

Modifications to the Central Phenyl Ring

Substitution on the phenyl ring bearing the amine side-chain also profoundly influences activity. The ortho relationship between the phenoxy ether and the amine side-chain is considered optimal. Adding further substituents can modulate potency and selectivity.

Compound (Analog)R² (Central Ring Sub)SERT Kᵢ (nM)NET Kᵢ (nM)Selectivity (NET/SERT)
1 (Baseline) H 1.2 150 125
74-Cl2.53012
85-Cl1.5180120
94-CH₃4.04511

Data is illustrative and adapted from principles established in SAR studies of related phenoxymethyl derivatives for comparative purposes.

Expert Insights:

  • Positional Effects are Significant: Adding a chlorine atom at the 4-position of the central ring (Compound 7) slightly decreases SERT affinity but dramatically increases NET affinity, leading to a significant loss of selectivity. However, moving the same substituent to the 5-position (Compound 8) preserves both high SERT affinity and selectivity. This highlights the precise steric and electronic requirements of the SERT binding pocket.

  • Steric Hindrance vs. Favorable Interactions: The negative impact of the 4-substituent (Cl or CH₃) suggests an unfavorable steric clash or electronic repulsion in the SERT binding site. Conversely, the tolerance for a 5-substituent indicates this region of the molecule is either solvent-exposed or makes a neutral-to-favorable contact with the protein.

Experimental Protocols: A Self-Validating System for Determining Transporter Affinity

To generate trustworthy and reproducible SAR data, a robust experimental methodology is paramount. The most common and reliable method for quantifying a compound's affinity for monoamine transporters is the radioligand binding assay . This technique measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the target transporter.

Protocol: [³H]Citalopram Binding Assay for SERT Affinity

This protocol describes a competitive binding assay using membranes from cells expressing the human serotonin transporter (hSERT) and [³H]citalopram as the radioligand.

Workflow Diagram:

Experimental_Workflow A Prepare hSERT Membranes (from HEK293 cells) B Incubation Setup (96-well plate) A->B C Add Components: 1. hSERT Membranes 2. [³H]Citalopram (Radioligand) 3. Test Compound (Varying Conc.) B->C D Incubate (e.g., 60 min at 25°C) C->D E Terminate Reaction (Rapid filtration over glass fiber filters) D->E F Wash Filters (Remove unbound radioligand) E->F G Quantify Bound Radioactivity (Liquid Scintillation Counting) F->G H Data Analysis (Calculate IC₅₀ and Kᵢ values) G->H

Caption: Workflow for SERT radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably transfected with the human SERT gene.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL. Determine protein concentration using a standard method like the Bradford assay.[3]

  • Assay Procedure:

    • Set up a 96-well plate with three types of wells:

      • Total Binding: Contains hSERT membranes and [³H]citalopram.

      • Non-specific Binding (NSB): Contains hSERT membranes, [³H]citalopram, and a high concentration of a known non-radiolabeled SERT inhibitor (e.g., 10 µM fluoxetine) to saturate all specific binding sites.

      • Test Compound: Contains hSERT membranes, [³H]citalopram, and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

    • Add approximately 10-20 µg of membrane protein to each well.

    • Add [³H]citalopram to a final concentration near its Kd value (e.g., 1 nM).

    • Add the test compound or vehicle buffer.

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.[3]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioactivity.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The this compound scaffold represents a highly validated starting point for the design of potent and selective serotonin transporter inhibitors. The structure-activity relationship is well-defined, with three key principles for optimization:

  • Preserve the Protonated Amine: The primary or secondary amine is essential for the anchoring ionic bond within the SERT binding site.

  • Optimize Phenoxy Ring Substitution: A halogen (F or Cl) at the 4-position of the phenoxy ring is critical for high SERT affinity and selectivity.

  • Exercise Caution with Central Ring Substitution: Substitutions on the central phenyl ring are sterically and electronically restricted. The 5-position appears more tolerant to modification than the 4-position, offering a potential vector for property modulation without compromising potency.

Future work should focus on fine-tuning these structural elements to improve pharmacokinetic properties, such as membrane permeability and metabolic stability, while retaining the high on-target potency and selectivity demonstrated by this chemical class. The experimental workflow described provides a robust and reliable system for validating new designs and ensuring the generation of high-quality, reproducible data.

References

  • Martin, R. S., Henningsen, R. A., Suen, A., Apparsundaram, S., Leung, B., Jia, Z., Kondru, R. K., & Milla, M. E. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. The Journal of pharmacology and experimental therapeutics, 327(2), 591–601.
  • Gatchalian, K. M., Eidson, L. N., & Reith, M. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 275–281.
  • Wallis, C. J., Gfesser, G. A., Le, T., Chang, R., Le, A., Bertaina-Anglade, V., Chapdelaine, M. J., Bo, B., Letavic, M. A., & Grootenhuis, P. D. (2009). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 19(11), 3024–3027.
  • Andersen, J., Stuhr-Hansen, N., Zachariassen, L. G., Schiøtt, B., & Sinning, S. (2014). Novel and high affinity fluorescent ligands for the serotonin transporter based on (S)-citalopram. ACS chemical neuroscience, 5(6), 452–457.
  • Ketanserin. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Sharma, H., L-Estrada, J., & Chudasama, V. (2016). Radioligands for Serotonin Receptors and Transporter PET Imaging. Request PDF.
  • Yardley, J. P., Husbands, G. E., Stack, G., Butch, J., Bicksler, J., Moyer, J. A., Muth, E. A., & Andree, T. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of medicinal chemistry, 33(10), 2899–2905.
  • Almansour, A. I., Arumugam, N., Kumar, R. S., Menéndez, J. C., & Al-Tamimi, A. M. (2022). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. Scientific reports, 12(1), 1438.
  • Cheng, M. H., Block, E., Hu, F., Coban, M., Slaybaugh, G., & Lindsley, C. W. (2015). Structure-based discovery of conformationally selective inhibitors of the serotonin transporter. ACS chemical neuroscience, 6(3), 444–453.
  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved January 18, 2026, from [Link]

  • Singh, A., & Sharma, P. K. (2021). Antidepressant Drug Design on TCAs and Phenoxyphenylpropylamines Utilizing QSAR and Pharmacophore Modeling. Current drug targets, 22(12), 1404–1413.
  • Newman, A. H., Cao, J., Ke, Z., Kivell, B. M., Chartoff, E., Dersch, C. M., Le, T., & Rothman, R. B. (2013). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of medicinal chemistry, 56(4), 1811–1820.
  • Sah, A. K., Jain, S. K., & Kumar, S. (2024). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. Molecular diversity, 1–32.
  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.
  • Herdem, M. S., & Kılınç, E. (2018). Setup and evaluation of the TRACT assay principle for the in vitro functional characterization of modulators of the serotonin transporter and the serotonin 2A receptor. Analytical chemistry, 90(3), 2317–2325.
  • de Oliveira, A. M., de Fátima, Â., & de Paula, J. C. (2010). Synthesis and antidepressant evaluation of three para-benzoquinone mono-oximes and their oxy derivatives. Molecules (Basel, Switzerland), 15(11), 8344–8351.
  • Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. Journal of Depression and Anxiety.
  • Blaazer, A. R., Zwart, R., Appels, M., de Esch, I. J., & Timmerman, H. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(8), 1184–1198.
  • Balcı, M., Atan, A., Güzell, Ö., Aslan, Y., Tuncel, A., Lokman, U., & Şenel, C. (2019). Comparison of the treatment efficacies of paroxetine, fluoxetine and dapoxetine in low socioeconomic status patients with lifelong premature ejaculation. Central European Journal of Urology, 72(2), 205–210.
  • Balci, M., Atan, A., Guzel, O., Aslan, Y., Tuncel, A., Lokman, U., & Senel, C. (2015). Comparison of the treatment efficacies of paroxetine, fluoxetine and dapoxetine in patients with lifelong premature ejaculation. European Urology Supplements, 14(2), e245.
  • Che Man, M., Mohd Zin, F., Che Alhadi, S., Yaacob, N. M., & Ismail, S. B. (2020). Randomized Clinical Trial Between Fluoxetine and Dapoxetine for Premature Ejaculation and Its Effect on Marital Relationship. Malaysian Journal of Medicine and Health Sciences, 16(1), 84-90.
  • Che Man, M., Mohd Zin, F., Che Alhadi, S., Yaacob, N. M., & Ismail, S. B. (2020). Randomized Clinical Trial Between Fluoxetine and Dapoxetine for Premature Ejaculation and Its Effect on Marital Relationship.
  • Balcı, M., Atan, A., Güzell, Ö., Aslan, Y., Tuncel, A., Lokman, U., & Şenel, C. (2019).

Sources

A Comparative Guide to the Efficacy of 2-(Phenoxy)benzylamine-Based Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of neurodegenerative disease therapeutics, the strategic inhibition of monoamine oxidase B (MAO-B) remains a cornerstone of symptomatic management and a focus of neuroprotective research. Within the diverse chemical space of MAO-B inhibitors, the 2-(phenoxy)benzylamine scaffold has emerged as a promising framework for developing potent and selective agents. This guide provides a comparative analysis of the efficacy of inhibitors based on this scaffold and its close isosteres, supported by experimental data and detailed methodologies to aid in your research and development endeavors.

The Rationale for Targeting MAO-B with Diaryl Ether Scaffolds

Monoamine oxidase B is a critical enzyme in the catabolism of dopamine, a neurotransmitter vital for motor control and cognitive function. In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in debilitating motor symptoms. By inhibiting MAO-B, the breakdown of dopamine in the brain is reduced, thereby increasing its availability and alleviating symptoms.[1] The 2-(phenoxy)benzylamine and related diaryl ether structures offer a versatile backbone for inhibitor design, allowing for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy of Diaryl Ether-Based MAO-B Inhibitors

The following table summarizes the in vitro efficacy of a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, which share a core diaryl ether-like structure with the 2-(phenoxy)benzylamine scaffold. The data highlights the impact of substitutions on the benzyl ring on inhibitory potency against human MAO-A and MAO-B, as well as the selectivity for MAO-B.

Compound IDSubstitution (R)hMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI = IC50A / IC50B)
3a H> 400.215> 186
3c 2-Cl> 400.083> 482
3h 2,4-diF> 400.062> 645
3k 4-tBu> 400.112> 357
3n 3,4,5-triOMe9.800.12578.4
Safinamide (Reference)2.810.057249.1
Rasagiline (Reference)18.30.0953192

Data synthesized from Cao et al., 2022.[2]

Analysis of Structure-Activity Relationships (SAR):

The data reveals that the introduction of substituent groups on the benzyloxy ring is generally favorable for MAO-B inhibition when compared to the unsubstituted compound 3a .[2] Notably, derivatives with fluorine substitutions, such as the 2,4-difluoro derivative 3h , exhibited the most potent MAO-B inhibitory activity (IC50 = 0.062 µM).[2] This increased potency can be attributed to the electron-withdrawing nature and potential for enhanced hydrophobic interactions of fluorine within the enzyme's active site.[3] The high selectivity of these compounds for MAO-B over MAO-A is a critical feature, as MAO-A inhibition is associated with a higher risk of side effects, including the "cheese effect" (hypertensive crisis).[4]

Mechanism of Action: Modulating the Dopaminergic Pathway

The inhibition of MAO-B directly impacts the metabolic pathway of dopamine in the brain. The following diagram illustrates the key steps in dopamine synthesis, release, and degradation, highlighting the central role of MAO-B.

dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron L-DOPA L-DOPA Dopamine_Cytosol Dopamine L-DOPA->Dopamine_Cytosol DOPA Decarboxylase Dopamine_Vesicle Dopamine Synaptic_Cleft_Dopamine Dopamine Dopamine_Vesicle->Synaptic_Cleft_Dopamine Release Dopamine_Cytosol->Dopamine_Vesicle VMAT2 MAO-B MAO-B Dopamine_Cytosol->MAO-B Degradation DOPAC DOPAC MAO-B->DOPAC DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol Synaptic_Cleft_Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Synaptic_Cleft_Dopamine->D_Receptor Signal_Transduction Signal Transduction D_Receptor->Signal_Transduction Inhibitor 2-(Phenoxy)benzylamine -based Inhibitor Inhibitor->MAO-B Inhibition

Caption: Dopamine metabolism and the inhibitory action of MAO-B inhibitors.

As depicted, MAO-B, located on the outer mitochondrial membrane, is responsible for degrading cytosolic dopamine that has been taken up from the synaptic cleft by the dopamine transporter (DAT). 2-(Phenoxy)benzylamine-based inhibitors competitively and often reversibly bind to the active site of MAO-B, preventing the breakdown of dopamine into its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).[2] This leads to an accumulation of dopamine in the presynaptic neuron, increasing its availability for vesicular packaging and subsequent release into the synaptic cleft, thereby enhancing dopaminergic signaling.

Experimental Protocols

A robust and reproducible in vitro assay is fundamental to the evaluation of novel MAO-B inhibitors. The following is a detailed protocol for a fluorometric assay commonly used to determine the inhibitory potency of test compounds.

In Vitro Fluorometric MAO-B Inhibition Assay

This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate by a fluorescent probe in the presence of horseradish peroxidase (HRP).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-B Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.2)

  • MAO-B substrate (e.g., Kynuramine or Benzylamine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compounds and reference inhibitors (e.g., Safinamide, Rasagiline) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Experimental Workflow Diagram:

experimental_workflow start Start prep_reagents Prepare Reagents: - Test Compounds (serial dilutions) - MAO-B Enzyme Solution - Substrate/Probe/HRP Mix start->prep_reagents plate_setup Plate Setup: - Add Test Compounds/Controls to 96-well plate prep_reagents->plate_setup add_enzyme Add MAO-B Enzyme Solution plate_setup->add_enzyme pre_incubation Pre-incubation (e.g., 10 min at 37°C) add_enzyme->pre_incubation add_substrate_mix Initiate Reaction: Add Substrate/Probe/HRP Mix pre_incubation->add_substrate_mix kinetic_read Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) (e.g., for 30 min at 37°C) add_substrate_mix->kinetic_read data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 values kinetic_read->data_analysis end End data_analysis->end

Caption: General experimental workflow for the in vitro fluorometric MAO-B inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and reference inhibitors in MAO-B Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare a working solution of the MAO-B enzyme in MAO-B Assay Buffer.

    • Prepare a substrate/probe/HRP mixture in MAO-B Assay Buffer. The final concentrations of each component should be optimized for the specific assay conditions.

  • Assay Plate Setup:

    • To the wells of a 96-well black microplate, add the serially diluted test compounds, reference inhibitors, and a vehicle control (buffer with the same percentage of DMSO).

  • Enzyme Addition and Pre-incubation:

    • Add the MAO-B enzyme working solution to each well.

    • Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow for the interaction between the inhibitors and the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate/probe/HRP mixture to each well.

    • Immediately place the plate in a fluorometric microplate reader and measure the fluorescence kinetically (e.g., every minute for 30 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound and controls.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The 2-(phenoxy)benzylamine scaffold and its bioisosteres represent a valuable starting point for the design of potent and selective MAO-B inhibitors. The comparative efficacy data presented here underscores the importance of systematic structural modifications, particularly the introduction of fluorine atoms, in enhancing inhibitory activity and selectivity. The provided experimental protocol offers a robust framework for the in vitro evaluation of novel inhibitor candidates. As research in this area continues, these diaryl ether-based compounds hold significant promise for the development of next-generation therapeutics for Parkinson's disease and other neurodegenerative disorders.

References

  • Cao, Z., Wang, X., Zhang, T., Fu, X., Zhang, F., Zhu, J., ... & Li, X. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1345-1358. [Link]

  • Yi, C., Liu, X., Wang, Y., Zhang, Y., & Jin, C. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. European Journal of Medicinal Chemistry, 252, 115308. [Link]

  • Cao, Z., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1345-1358. [Link]

  • Jin, C., et al. (2022). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 228, 114025. [Link]

  • Jin, C., et al. (2022). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 228, 114025. [Link]

  • Turan-Zitouni, G., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 731. [Link]

  • Sharma, S., & Sharma, P. C. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(10), 1636-1655. [Link]

  • Kalantzi, S., et al. (2022). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 27(23), 8524. [Link]

  • Patil, P. O., et al. (2022). Design and synthesis of novel benzyloxy-tethered-chromone-carboxamide derivatives as potent and selective human monoamine oxidase-b inhibitors. ChemistrySelect, 7(33), e202202029. [Link]

  • Emslie, D. (2020). Dopamine. Australian Prescriber, 17(1), 16-18. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-[2-(4-Fluorophenoxy)phenyl]methanamine (Compound-X)

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive, technically-grounded framework for assessing the cross-reactivity profile of the novel chemical entity, 1-[2-(4-Fluorophenoxy)phenyl]methanamine, hereafter referred to as Compound-X . In the absence of established pharmacological data for this specific molecule, this document serves as a strategic and methodological comparison guide, outlining the essential in silico and in vitro studies required to characterize its selectivity and predict potential off-target liabilities. The causality behind experimental choices and the integration of self-validating protocols are emphasized to ensure scientific integrity.

The structure of Compound-X, incorporating a phenoxy-phenylmethanamine core, is reminiscent of scaffolds known to interact with a variety of biological targets. The presence of the terminal phenoxy group, in particular, is a privileged moiety in medicinal chemistry, appearing in numerous drugs targeting G-protein coupled receptors (GPCRs), kinases, and other enzyme classes[1]. For the illustrative purposes of this guide, we will hypothesize that the primary therapeutic target of Compound-X is a GPCR, a common target class for such scaffolds. This guide will therefore compare its hypothetical activity at this primary target with its potential interactions at other relevant off-targets.

Part 1: Predictive Profiling - An In Silico First Approach

The principle of initiating a cross-reactivity assessment with computational methods is a cornerstone of modern drug discovery. It provides a rapid, cost-effective panoramic view of the potential target landscape for a novel compound, guiding subsequent, more resource-intensive experimental validation[2][3]. By comparing the structure of Compound-X to databases of known ligands, we can generate a probabilistic map of its potential biological interactions.

Methodology: Ligand-Based Target Prediction

The primary in silico method employed is reverse screening, where the ligand (Compound-X) is screened against a database of macromolecular targets. Web-based tools like SwissTargetPrediction are invaluable for this purpose[4].

Step-by-Step Protocol:

  • Input Structure: The chemical structure of Compound-X is converted to a SMILES (Simplified Molecular-Input Line-Entry System) string: FC1=CC=C(OC2=CC=CC=C2CN)C=C1.

  • Database Screening: This SMILES string is submitted to the prediction algorithm. The software compares the 2D and 3D similarity of Compound-X to a library of known active ligands.

  • Target Prediction & Ranking: The output is a list of potential protein targets, ranked by a probability score. This score reflects the likelihood of interaction based on structural similarity to known ligands for each target.

cluster_0 In Silico Prediction Workflow Compound_Structure Compound-X Structure (SMILES String) Prediction_Tool Target Prediction Tool (e.g., SwissTargetPrediction) Compound_Structure->Prediction_Tool Predicted_Targets Ranked List of Potential Targets Prediction_Tool->Predicted_Targets Ligand_Database Database of Known Active Ligands Ligand_Database->Prediction_Tool cluster_1 Competitive Binding Assay Workflow Receptor_Prep Prepare Receptor Source (Cell Membranes) Incubation Incubate: - Receptor - Radioligand (fixed conc.) - Compound-X (variable conc.) Receptor_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Quantification Quantify Bound Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Data Analysis: - Plot % Inhibition vs. [Compound-X] - Determine IC50 -> Calculate Ki Quantification->Analysis cluster_2 GPCR Signaling & Functional Readouts Ligand Compound-X GPCR GPCR (e.g., Adrenergic α2A) Ligand->GPCR G_Protein G-Protein (Gs/Gi/Gq) GPCR->G_Protein Arrestin β-Arrestin GPCR->Arrestin Arrestin Recruitment Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger cAMP Assay

Caption: Key GPCR signaling events measured by functional assays.

Step-by-Step Protocol: β-Arrestin Recruitment Assay This assay measures a common signaling event for many GPCRs and can be performed in both agonist and antagonist modes. [5]We will use an Enzyme Fragment Complementation (EFC) based system as an example. [6]1. Cell Culture: Use a cell line engineered to co-express the target GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). 2. Cell Plating: Seed the cells into a 96-well assay plate and incubate overnight. 3. Compound Addition:

  • Agonist Mode: Add serial dilutions of Compound-X to the cells.
  • Antagonist Mode: Pre-incubate the cells with serial dilutions of Compound-X for a defined period, then add a fixed concentration (EC80) of a known agonist for the target receptor.
  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
  • Detection: Add the detection reagents containing the substrate for the complemented enzyme. The active enzyme will hydrolyze the substrate, producing a chemiluminescent signal.
  • Measurement: Read the luminescence on a plate reader.
  • Data Analysis: Plot the signal against the log concentration of Compound-X. For agonist mode, determine the EC50. For antagonist mode, determine the IC50.
C. hERG Channel Inhibition Assay: A Critical Safety Assessment

Due to the critical safety implications, any hint of hERG interaction must be followed up with a dedicated functional assay. The gold standard for this is the manual whole-cell patch-clamp electrophysiology assay. [7][8] Step-by-Step Protocol: Whole-Cell Patch-Clamp

  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

  • Patching: A single cell is selected, and a glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).

  • Voltage Clamp: The membrane potential is controlled ("clamped") by the amplifier. A specific voltage protocol is applied to elicit hERG channel currents. [9]4. Compound Application: After establishing a stable baseline current, Compound-X is applied to the cell at increasing concentrations.

  • Data Acquisition: The hERG current is recorded at each concentration.

  • Data Analysis: The percentage of current inhibition is calculated at each concentration, and an IC50 value is determined by fitting the data to a dose-response curve.

Part 4: Comparative Analysis and Selectivity Profile

The ultimate goal is to synthesize all the quantitative data to build a comprehensive selectivity profile for Compound-X.

Comprehensive Data Summary (Hypothetical)
TargetAssay TypePotency (Ki, EC50, or IC50)Functional EffectSelectivity Index (vs. Primary Target)
Primary Target (GPCR) Functional (Agonist) EC50 = 15 nM Agonist 1
Adrenergic Receptor α2ABindingKi = 300 nM-20-fold
Adrenergic Receptor α2AFunctional (Antagonist)IC50 = 450 nMAntagonist30-fold
Dopamine Receptor D2BindingKi = 1,200 nM-80-fold
Dopamine Receptor D2Functional (Antagonist)IC50 = 1,800 nMAntagonist120-fold
Serotonin TransporterBindingKi = 950 nM-63-fold
hERG ChannelPatch ClampIC50 = 8,500 nMBlocker567-fold

Selectivity Index = Off-Target Potency / Primary Target Potency

Expert Interpretation and Path Forward
  • Primary vs. Secondary Pharmacology: Compound-X demonstrates potent agonism at its hypothetical primary target. It also exhibits antagonist activity at the Adrenergic α2A receptor with a 30-fold selectivity window. This suggests that at therapeutic concentrations aimed at the primary target, there is a potential for adrenergic blockade, which could lead to side effects like orthostatic hypotension. A selectivity window of at least 100-fold is often desired to minimize such risks.

  • CNS Off-Targets: The activity at the Dopamine D2 receptor and Serotonin Transporter is significantly weaker (>80-fold selective). While less likely to be problematic, these interactions should be monitored in preclinical behavioral models.

  • Cardiovascular Safety: The hERG IC50 is over 500-fold greater than the primary target EC50. A common safety margin for hERG is >100-fold between the IC50 and the expected therapeutic plasma concentration. This result is encouraging, but should be confirmed in more advanced preclinical cardiac models.

    • Medicinal Chemistry: Initiate a structure-activity relationship (SAR) campaign to modify the structure of Compound-X to reduce its affinity for the Adrenergic α2A receptor while maintaining potency at the primary target.

    • Preclinical Safety: Design in vivo toxicology studies to specifically assess for cardiovascular effects related to adrenergic antagonism.

    • Clinical Development: If the compound progresses, the clinical trial protocol should include careful monitoring of blood pressure and other potential adrenergic-related side effects.

This systematic, multi-faceted approach to cross-reactivity assessment provides the critical data necessary to make informed decisions, mitigate risks, and ultimately guide the development of a safer and more effective therapeutic agent.

References

  • SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]

  • Glowczyk, I., & Stary, K. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules. [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link]

  • Yuan, Y., et al. (2019). Predicting drug-target interactions from drug structure and protein sequence using novel convolutional neural networks. BMC Bioinformatics. [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Specialized Pre-IND and Specialty In Vitro Profiling Panels. Eurofins Discovery. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

  • Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Tissue Cross-Reactivity Study and its Applications. AnaPath Services. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]

  • Manual whole-cell patch-clamping of the HERG cardiac K+ channel. PubMed. [Link]

  • Drug–Target Interaction Prediction Based on an Interactive Inference Network. MDPI. [Link]

  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PubMed Central. [Link]

  • Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. NIH. [Link]

  • Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]

  • MSPEDTI: Prediction of Drug–Target Interactions via Molecular Structure with Protein Evolutionary Information. NIH. [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion. [Link]

  • SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. PubMed Central. [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • In Silico Target Prediction. Creative Biolabs. [Link]

  • Precision Lead Discovery and Optimization Services. Indigo Biosciences. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]

  • Drug-Target Binding Affinity Prediction With Graph-Based Models: The Impact of 3D Structural Information. ScholarWorks @ UTRGV. [Link]

  • 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). PubChem. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • β-arrestin Assays. Eurofins Discovery. [Link]

  • Structure-activity relationship (SAR) analysis of compounds 4a–k. ResearchGate. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • What Is a Tissue Cross Reactivity Study?. StageBio. [Link]

  • Eurofins Discovery. Eurofins Discovery. [Link]

  • hERG Safety Assay. Evotec. [Link]

  • Structure-activity relationship (SAR). GARDP Revive. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • Analyzing Radioligand Binding Data. GraphPad. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

Sources

A Technical Guide to the Pharmacological Characterization of 2-(4-Fluorophenoxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Benchmarking Analysis Against Established Monoamine Transporter and Oxidase Ligands

Introduction

2-(4-Fluorophenoxy)benzylamine hydrochloride is a versatile chemical intermediate recognized for its role in the synthesis of novel therapeutic agents, particularly in the fields of neurology and oncology[1]. Its structure, which features a fluorophenoxy group, suggests potential as a building block for biologically active molecules[1][2]. While its primary utility has been documented as a synthetic precursor[1], the inherent structural motifs—a diaryl ether linkage and a benzylamine core—are common to numerous pharmacologically active compounds, especially those targeting the central nervous system. The benzylamine scaffold is a known substrate for monoamine oxidases (MAO), and its derivatives have been explored as MAO inhibitors[3][4]. Furthermore, the overall structure bears resemblance to ligands that interact with monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft[5][6].

Given the absence of published data on the specific biological targets of 2-(4-Fluorophenoxy)benzylamine, this guide provides a comprehensive framework for its initial pharmacological characterization. We propose a systematic benchmarking study against the primary regulators of monoamine neurotransmission: the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as the metabolic enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). This approach is designed to elucidate the compound's potency and selectivity profile, thereby providing foundational data for its potential development as a novel CNS-active agent.

This guide is intended for researchers, scientists, and drug development professionals. It details the rationale behind experimental choices, provides validated, step-by-step protocols for key in vitro assays, and establishes a framework for the interpretation of comparative data.

Selection of Comparator Ligands: Establishing a Performance Baseline

To accurately benchmark the activity of 2-(4-Fluorophenoxy)benzylamine, it is essential to compare its performance against well-characterized ligands with established potencies and selectivities for the proposed targets. The chosen comparators represent distinct classes of inhibitors and provide a robust baseline for evaluation.

Target Comparator Ligand Rationale for Selection
SERT FluoxetineA highly selective serotonin reuptake inhibitor (SSRI) and a gold-standard compound for SERT-related research[6][7].
NET DesipramineA tricyclic antidepressant with high affinity and selectivity for NET over SERT and DAT, widely used as a reference inhibitor[8][9].
DAT GBR-12909A potent and highly selective dopamine reuptake inhibitor, serving as a classic tool compound for DAT studies[8][10][11].
MAO-A ClorgylineA specific, irreversible inhibitor of MAO-A, used to differentiate the activity of the two MAO isoforms[12][13].
MAO-B SelegilineA selective, irreversible inhibitor of MAO-B, commonly used in both research and clinical settings for Parkinson's disease[12][13].

Experimental Design & Rationale

Our benchmarking strategy is a two-tiered approach designed to first determine the binding affinity of 2-(4-Fluorophenoxy)benzylamine for each target and then to assess its functional inhibitory activity.

  • Tier 1: Radioligand Binding Assays. These assays directly measure the ability of the test compound to displace a high-affinity, radioactively labeled ligand from its target protein[14][15]. This provides a quantitative measure of binding affinity (Ki), which is a fundamental parameter of drug-target interaction. This is a crucial first step to identify which, if any, of the proposed targets the compound interacts with significantly.

  • Tier 2: Functional Assays. Based on the results of the binding assays, we will proceed to functional assays for the relevant targets.

    • Transporter Uptake Assays: For SERT, NET, and DAT, synaptosomal uptake assays measure the compound's ability to inhibit the transport of a radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) into isolated nerve terminals[5][16]. This provides a functional measure of potency (IC₅₀) and confirms that binding translates to inhibition of the transporter's biological function.

    • MAO Enzyme Inhibition Assays: For MAO-A and MAO-B, fluorometric or spectrophotometric assays are used to measure the reduction in enzymatic activity in the presence of the test compound[13][17][18]. These assays quantify the compound's ability to inhibit the metabolic breakdown of a substrate, yielding an IC₅₀ value.

This sequential workflow ensures an efficient use of resources by focusing functional characterization on targets where significant binding affinity has been demonstrated.

G cluster_0 Tier 1: Affinity Screening cluster_1 Tier 2: Functional Validation cluster_2 Data Analysis & Profiling Test_Compound 2-(4-Fluorophenoxy)benzylamine Binding_Assays Radioligand Binding Assays (SERT, NET, DAT, MAO-A, MAO-B) Test_Compound->Binding_Assays Ki_Values Determine Affinity (Ki) Binding_Assays->Ki_Values Uptake_Assay Transporter Uptake Assays (SERT, NET, DAT) Ki_Values->Uptake_Assay If Ki indicates affinity MAO_Assay MAO Enzyme Activity Assays (MAO-A, MAO-B) Ki_Values->MAO_Assay If Ki indicates affinity IC50_Values Determine Functional Potency (IC50) Uptake_Assay->IC50_Values MAO_Assay->IC50_Values Analysis Potency & Selectivity Profile IC50_Values->Analysis G cluster_pathway Monoamine Neurotransmission & Drug Targets cluster_release cluster_reuptake Reuptake Inhibition Target cluster_metabolism Metabolism Inhibition Target Presynaptic Presynaptic Neuron Tyrosine → L-DOPA → Dopamine → Norepinephrine Tryptophan → 5-HTP → Serotonin (5-HT) Vesicle VMAT2 MAO MAO-A / MAO-B Presynaptic:s->MAO:n Cytosolic Neurotransmitters Release Release Vesicle->Release Synaptic_Cleft Synaptic Cleft Postsynaptic Postsynaptic Neuron Receptors (D, α, β, 5-HT) Synaptic_Cleft->Postsynaptic SERT SERT Synaptic_Cleft->SERT 5-HT NET NET Synaptic_Cleft->NET NE DAT DAT Synaptic_Cleft->DAT DA Release->Synaptic_Cleft SERT->Presynaptic NET->Presynaptic DAT->Presynaptic

Caption: Key targets in monoaminergic neurotransmission.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison of 2-(4-Fluorophenoxy)benzylamine with the known ligands.

Table 1: Comparative Binding Affinities (Ki, nM)

Compound SERT NET DAT MAO-A MAO-B
2-(4-Fluorophenoxy)benzylamineExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
FluoxetineLiterature/Exp. Value>1000>1000>10000>10000
Desipramine>100Literature/Exp. Value>1000>10000>10000
GBR-12909>1000>1000Literature/Exp. Value>10000>10000
Clorgyline>10000>10000>10000Literature/Exp. Value>1000
Selegiline>10000>10000>10000>1000Literature/Exp. Value

Table 2: Comparative Functional Potencies (IC₅₀, nM)

Compound SERT Uptake NET Uptake DAT Uptake MAO-A Activity MAO-B Activity
2-(4-Fluorophenoxy)benzylamineExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
FluoxetineLiterature/Exp. Value>1000>1000>10000>10000
Desipramine>100Literature/Exp. Value>1000>10000>10000
GBR-12909>1000>1000Literature/Exp. Value>10000>10000
ClorgylineN/AN/AN/ALiterature/Exp. Value>1000
SelegilineN/AN/AN/A>1000Literature/Exp. Value
(N/A: Not Applicable)

Interpretation of Results:

  • Potency: Lower Ki and IC₅₀ values indicate higher potency. A compound with nanomolar or sub-nanomolar potency is generally considered highly potent.

  • Selectivity: The selectivity profile is determined by comparing the potency of the compound across the different targets. For example, a compound is considered "SERT-selective" if its Ki or IC₅₀ for SERT is at least 10- to 100-fold lower than for other targets.

  • Correlation: A strong correlation between binding affinity (Ki) and functional potency (IC₅₀) for a given target provides confidence that the compound's functional effect is mediated through direct interaction with that target.

Conclusion

This guide provides a rigorous and scientifically grounded methodology for the initial pharmacological characterization of 2-(4-Fluorophenoxy)benzylamine. By benchmarking its performance against established ligands for monoamine transporters and oxidases, researchers can generate a comprehensive profile of its potency and selectivity. The resulting data will be crucial in determining the potential therapeutic utility of this compound and will guide future research, including mechanism of action studies, in vivo efficacy models, and further medicinal chemistry optimization. This systematic approach ensures that the foundational characterization is robust, reproducible, and directly comparable to a vast body of existing literature, thereby accelerating its journey from a chemical intermediate to a potential drug candidate.

References

  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]

  • Mateo, Y., et al. (2005). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuroscience, 135(2), 487-496. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Andrews, A. M., & Allen, A. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 638. Retrieved from [Link]

  • Schlessinger, A., et al. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proteins: Structure, Function, and Bioinformatics, 79(5), 1579-1586. Retrieved from [Link]

  • Zheng, G., et al. (2008). Norepinephrine transporter inhibitors and their therapeutic potential. Future Medicinal Chemistry, 1(1), 141-153. Retrieved from [Link]

  • Duan, L., & Wang, J. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 335(3), 743-753. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin transporter. Retrieved from [Link]

  • Chen, J., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Chemical Neuroscience, 5(5), 347-353. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Schiøtt, B., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PLoS ONE, 6(10), e25825. Retrieved from [Link]

  • Leopoldo, M., et al. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 24(19), 3506. Retrieved from [Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Norepinephrine transporter. Retrieved from [Link]

  • Kim, S. E., & Paik, Y. S. (2000). Serotonin Receptor and Transporter Ligands – Current Status. Current Medicinal Chemistry, 7(12), 1239-1257. Retrieved from [Link]

  • Morón, J. A., et al. (2002). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience, 22(2), 389-395. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Lee, K., & Kim, Y. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 1708, pp. 115-122). Humana Press. Retrieved from [Link]

  • Jones, S. R., et al. (2001). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology, 41(2), 275-284. Retrieved from [Link]

  • Hahn, M. K., & Blakely, R. D. (2002). A Mutation in the Human Norepinephrine Transporter Gene (SLC6A2) Associated with Orthostatic Intolerance Disrupts Surface Expression of Mutant and Wild-Type Transporters. Journal of Neuroscience, 22(19), 8343-8350. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NET | Monoamine transporter subfamily. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Dong, C., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(16), e1561. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

  • Jain, S. K., et al. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 17(8), 9235-9252. Retrieved from [Link]

  • Torchiana, M. L., et al. (1975). The antiarrhythmic and hemodynamic actions of alpha, alpha-dimethyl-4-(alpha, alpha, beta, beta-tetrafluorophenethyl) benzylamine (MK-251). The Journal of Pharmacology and Experimental Therapeutics, 194(2), 415-426. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • PubChem. (n.d.). Benzylamine. Retrieved from [Link]

  • da Silva, A. R. M., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 26(10), 2898. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3330. Retrieved from [Link]

  • Gutarowska, B., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie, 357(5), e2300381. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-[2-(4-Fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 1-[2-(4-Fluorophenoxy)phenyl]methanamine, a key intermediate in pharmaceutical synthesis. We will explore the validation of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2).[1][2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6][7] This guide will not only present protocols but also delve into the scientific rationale behind the selection of validation parameters and acceptance criteria for each technique.

The Critical Role of Method Validation

Before delving into specific techniques, it is crucial to understand why rigorous validation is non-negotiable. The stability and purity of a pharmaceutical compound are fundamental to its therapeutic efficacy and safety.[8] Analytical method validation ensures that the chosen method is reliable, reproducible, and capable of providing accurate data.[9] This process is a regulatory expectation, with bodies like the FDA and EMA providing clear guidance on the necessary validation characteristics.[10][11][12][13][14]

The validation process can be visualized as a systematic evaluation of a method's performance characteristics.

Method_Validation_Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Defines scope Experiments Perform Validation Experiments Protocol->Experiments Guides execution Data_Analysis Analyze Data & Compare with Acceptance Criteria Experiments->Data_Analysis Generates data Report Generate Validation Report Data_Analysis->Report Summarizes findings

Caption: A generalized workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is often the workhorse for quality control of pharmaceutical intermediates due to its robustness and ease of use.[15] For a compound like this compound, which possesses chromophores, UV detection is a viable approach.

Scientific Rationale for HPLC-UV

The choice of HPLC is predicated on achieving adequate separation of the main compound from potential impurities, such as starting materials, by-products, and degradation products. The validation process for an HPLC method is comprehensive, ensuring it is fit for its intended purpose, which could be assay, impurity quantification, or both.[16]

Experimental Protocol for HPLC-UV Validation

Objective: To validate a reversed-phase HPLC method for the quantification (assay) and purity determination of this compound.

Chromatographic Conditions (Typical):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and a phosphate buffer (pH adjusted) in a gradient or isocratic elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 225 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Validation Parameters & Procedures:

  • Specificity:

    • Procedure: Inject a blank (mobile phase), a placebo solution (if in a formulation), a solution of the reference standard, and a sample solution. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also be performed to demonstrate that the method can separate the analyte from its degradation products.[8][17]

    • Causality: This ensures that interferences from other components do not affect the quantification of the analyte.[6] The ability to separate the analyte from its degradation products makes the method "stability-indicating."

  • Linearity:

    • Procedure: Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration).[16] Plot the peak area response against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Causality: Demonstrates a proportional relationship between the analyte concentration and the instrument's response, which is fundamental for accurate quantification.

  • Range:

    • Procedure: The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[16]

    • Causality: Defines the concentration interval over which the method is known to be reliable.

  • Accuracy:

    • Procedure: Perform recovery studies by spiking a known quantity of the analyte into a placebo mixture or sample matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), each in triplicate.[10]

    • Causality: Measures the closeness of the experimental value to the true value, indicating the extent of systemic error.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a homogenous sample at 100% of the test concentration on the same day, with the same analyst and equipment.[16]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Causality: Assesses the degree of scatter between a series of measurements, indicating the random error of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

    • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.[16] This is particularly important for impurity analysis.

  • Robustness:

    • Procedure: Deliberately introduce small variations to the method parameters, such as the pH of the mobile phase, column temperature, and flow rate, and observe the effect on the results.[10]

    • Causality: Demonstrates the reliability of the method with respect to minor variations in its execution, ensuring its transferability between laboratories.

HPLC_Validation_Parameters center HPLC Method Validation Specificity Specificity Specificity->center Linearity Linearity Linearity->center Accuracy Accuracy Accuracy->center Precision Precision (Repeatability & Intermediate) Precision->center Range Range Range->center LOD_LOQ LOD & LOQ LOD_LOQ->center Robustness Robustness Robustness->center

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or quantification in complex matrices, LC-MS/MS is the method of choice.[15]

Scientific Rationale for LC-MS/MS

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[15] This is particularly advantageous for identifying and quantifying potential genotoxic impurities, which often have very low acceptable limits.[18] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in the presence of co-eluting interferences.

Experimental Protocol for LC-MS/MS Validation

Objective: To validate a sensitive LC-MS/MS method for the quantification of this compound and its potential impurities at trace levels.

Instrumentation and Conditions (Typical):

  • LC System: Similar to HPLC-UV, but often with UHPLC for faster analysis.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is likely suitable for this amine-containing compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and any known impurities need to be optimized.

Validation Parameters & Procedures:

The validation parameters are similar to those for HPLC-UV, but with some key differences in execution and interpretation:

  • Specificity:

    • Procedure: In addition to chromatographic separation, specificity is demonstrated by the unique MRM transition for the analyte. The absence of signal in blank injections at the retention time of the analyte confirms specificity.

    • Causality: The high selectivity of MRM significantly reduces the likelihood of interference, providing a higher degree of confidence in the identity and quantification of the analyte.[18]

  • Linearity, Range, Accuracy, and Precision:

    • Procedure: These are determined similarly to the HPLC-UV method. However, due to the higher sensitivity, the concentration range will likely be much lower. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in ionization efficiency.

    • Causality: An internal standard improves the accuracy and precision of the method by correcting for variations during sample preparation and analysis.

  • LOD and LOQ:

    • Procedure: Determined as for HPLC, but the values will be significantly lower, often in the ng/mL or even pg/mL range.[18]

    • Causality: The enhanced sensitivity of LC-MS/MS allows for the reliable quantification of impurities at levels that may be undetectable by UV.

  • Matrix Effects:

    • Procedure: This is a specific validation parameter for LC-MS. It is evaluated by comparing the response of the analyte in a standard solution to its response in a sample matrix spiked at the same concentration.

    • Causality: Components of the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Understanding and mitigating these effects is crucial for a reliable method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.

Scientific Rationale for GC-MS

GC offers high chromatographic resolution, and when coupled with a mass spectrometer, it provides definitive identification based on both retention time and mass spectrum.[19][20] This can be particularly useful for impurity identification and for analyzing residual solvents from the synthesis process.

Experimental Protocol for GC-MS Validation

Objective: To validate a GC-MS method for the identification and quantification of this compound and related volatile impurities.

Instrumentation and Conditions (Typical):

  • GC System: Equipped with a capillary column (e.g., DB-5ms).

  • Injection: Split/splitless injector.

  • Oven Program: A temperature gradient to ensure separation of analytes.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization: Electron Ionization (EI).

Derivatization (if necessary): The primary amine group can be derivatized (e.g., by silylation or acylation) to increase volatility and thermal stability, and to produce characteristic mass fragments.

Validation Parameters & Procedures:

The validation approach follows the same principles as HPLC and LC-MS/MS, with considerations for the specific nature of GC.

  • Specificity:

    • Procedure: Specificity is demonstrated by the unique retention time and the characteristic mass spectrum of the analyte. Analysis of blanks and placebo samples is also required.

    • Causality: The fragmentation pattern obtained by EI provides a "fingerprint" of the molecule, offering a high degree of confidence in its identification.

  • Linearity, Range, Accuracy, and Precision:

    • Procedure: These are determined as for the other chromatographic techniques.

    • Causality: Ensures the method is quantitative over a defined range.

  • LOD and LOQ:

    • Procedure: Determined based on signal-to-noise or calibration curve statistics. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace analysis.

    • Causality: SIM mode increases sensitivity by focusing the mass spectrometer on only a few characteristic ions of the analyte, rather than scanning the full mass range.

  • Robustness:

    • Procedure: Small variations in parameters like injector temperature, oven temperature ramp rate, and gas flow rate are introduced to assess the method's reliability.

    • Causality: Ensures the method can withstand minor procedural variations.

Comparative Summary

The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary of the discussed techniques for the validation of this compound.

Parameter HPLC-UV LC-MS/MS GC-MS
Principle Liquid chromatography with UV-Vis detectionLiquid chromatography with tandem mass spectrometryGas chromatography with mass spectrometry
Selectivity Good; dependent on chromatographic resolutionExcellent; based on MRM transitionsVery Good; based on retention time and mass spectrum
Sensitivity Moderate (µg/mL range)Excellent (ng/mL to pg/mL range)[18][21]Good (ng/mL range, enhanced with SIM)
Application Assay, purity, stability testingTrace-level impurity analysis, bioanalysis, genotoxic impuritiesVolatile impurities, residual solvents, confirmation of identity
Compound Suitability Requires a UV chromophoreBroadly applicable, requires ionizable functional groupsRequires volatility and thermal stability (or derivatization)
Key Advantage Robust, widely available, cost-effectiveUnmatched sensitivity and selectivity[15]Definitive identification through mass spectra
Considerations Potential for co-eluting interferencesSusceptible to matrix effects, higher cost and complexityMay require derivatization, not suitable for non-volatile compounds

Conclusion

The validation of analytical methods for this compound is a multi-faceted process that must be tailored to the specific analytical objective. HPLC-UV provides a robust and reliable method for routine quality control, including assay and purity determination. For the highest sensitivity and selectivity, particularly for trace-level impurity analysis, LC-MS/MS is the superior choice. GC-MS offers a valuable alternative for the analysis of volatile compounds and for confirmatory identification.

A thorough understanding of the principles behind each validation parameter, as outlined in regulatory guidelines such as ICH Q2(R2), is essential for developing scientifically sound, reliable, and compliant analytical methods.[1][2][22] This ensures the quality and safety of the final pharmaceutical product.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. BioProcess International. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. Available at: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combination. World Journal of Pharmaceutical Research. Available at: [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Institutes of Health. Available at: [Link]

  • ANALYTICAL METHOD VALIDATION IN PHARMA. Pharma Pathway. Available at: [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. Available at: [Link]

  • Analytical Method Validation as the First Step in Drug Quality Control. Semantic Scholar. Available at: [Link]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Analytical method validation. PharmOut. Available at: [Link]

  • HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Analytical Method Development and Validation for Assay of Rufinamide Drug. SciSpace. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction. National Institutes of Health. Available at: [Link]

  • Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. ResearchGate. Available at: [Link]

  • Gas chromatography-mass spectroscopy (GC-MS) study of Endosulfan in biological samples. ResearchGate. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. Available at: [Link]

Sources

A Comparative Analysis of Ortho vs. Para-Substituted Fluorophenoxy Benzylamines: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic placement of substituents on a molecular scaffold is a cornerstone of rational drug design. The substitution pattern on an aromatic ring can profoundly influence a compound's physicochemical properties, and in turn, its pharmacokinetic profile and biological activity. This guide provides an in-depth comparative analysis of ortho- versus para-substituted fluorophenoxy benzylamines, a class of compounds with significant potential in medicinal chemistry. By examining the causality behind experimental observations and providing detailed protocols, we aim to equip researchers with the insights needed to make informed decisions in their drug discovery programs.

The Significance of Fluorine Positioning in Drug Design

The introduction of fluorine into a drug candidate is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The position of the fluorine atom, particularly on an aromatic ring, is not a trivial consideration. The interplay of inductive and resonance effects, along with steric factors, can lead to dramatic differences in biological activity between isomers.[4][5][6][7] This guide will dissect these differences in the context of fluorophenoxy benzylamines, focusing on the ortho (2-fluoro) and para (4-fluoro) isomers.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift of a fluorine atom from the ortho to the para position on the phenoxy ring of a benzylamine instigates significant changes in the molecule's electronic and physical nature. These differences are foundational to understanding their divergent biological activities.

The acidity of the precursor fluorophenols, a key determinant of the reactivity and binding interactions of the final compound, is a prime example. Ortho-fluorophenol is a stronger acid than para-fluorophenol.[8] This is attributed to the strong electron-withdrawing inductive effect of the fluorine atom, which is most pronounced at the adjacent ortho position and helps to stabilize the resulting phenoxide ion.[8]

Lipophilicity, a critical factor for membrane permeability and drug distribution, is also influenced by fluorine's position. The octanol/water partition coefficient (logP) is a common measure of this property.

CompoundpKacLogP
2-Fluorophenol8.811.7
4-Fluorophenol9.951.8

Table 1: Comparison of the physicochemical properties of ortho- and para-fluorophenol. Data sourced from PubChem.[9][10]

The following diagram illustrates the fundamental structural differences that underpin these property variations.

G cluster_ortho ortho-Fluorophenoxy Benzylamine cluster_para para-Fluorophenoxy Benzylamine ortho 2-Fluorophenoxy Benzylamine ortho_props Unique Physicochemical Properties (pKa, logP) ortho->ortho_props Exhibits para 4-Fluorophenoxy Benzylamine para_props Distinct Physicochemical Properties (pKa, logP) para->para_props Exhibits ortho_phenol 2-Fluorophenol (Starting Material) synthesis Williamson Ether Synthesis & Reductive Amination ortho_phenol->synthesis Influences pKa, Reactivity para_phenol 4-Fluorophenol (Starting Material) para_phenol->synthesis synthesis->ortho Yields ortho-isomer synthesis->para Yields para-isomer bio_ortho Specific Biological Activity Profile ortho_props->bio_ortho Leads to bio_para Different Biological Activity Profile para_props->bio_para Leads to

Caption: Logical workflow from starting material to biological activity.

Synthesis of Ortho- and Para-Fluorophenoxy Benzylamines

The synthesis of these isomeric compounds typically follows a convergent approach, leveraging well-established synthetic methodologies. A general workflow involves the Williamson ether synthesis to couple the respective fluorophenol with a protected benzyl alcohol, followed by deprotection and conversion of the alcohol to an amine. A common alternative is the reductive amination of the corresponding fluorophenoxy benzaldehyde.

G start_phenol ortho- or para-Fluorophenol ether Fluorophenoxy Benzyl Ether start_phenol->ether Williamson Ether Synthesis (Base, Solvent) benzyl_halide Protected Benzyl Halide benzyl_halide->ether aldehyde Fluorophenoxy Benzaldehyde ether->aldehyde Oxidation product ortho- or para-Fluorophenoxy Benzylamine aldehyde->product Reductive Amination (Reducing Agent, e.g., NaBH(OAc)₃) amine Primary or Secondary Amine amine->product

Caption: Generalized synthetic workflow for fluorophenoxy benzylamines.

Comparative Biological Activity: Where Position is Paramount

The seemingly minor positional change of the fluorine atom can result in significant differences in biological activity, a phenomenon known as an "activity cliff".[4] Studies on aminergic G protein-coupled receptors (GPCRs) have shown that the location of fluorine on a ligand can alter its binding affinity by several orders of magnitude.[4]

For instance, research on a series of 5-HT2A receptor ligands demonstrated that ortho- and para-fluorination of an aromatic ring had opposing effects on potency, with the ortho-substitution leading to a significant increase in affinity.[5] In another study, substitution at the ortho or meta position of an N-benzyl group enhanced affinity for the 5-HT2 receptor family, while para-substitution was detrimental.[11] This underscores the critical role of positional isomerism in fine-tuning ligand-receptor interactions. The ortho-fluoro substituent, due to its proximity to the ether linkage, can induce a specific conformation that may be more favorable for binding to the target receptor. Conversely, the para-fluoro substituent, being more distant, may have a greater influence on the overall electronic properties of the phenoxy ring that are recognized by the receptor.

Experimental Protocols for Comparative Evaluation

To empirically determine the differences between ortho- and para-substituted fluorophenoxy benzylamines, a series of well-defined experimental protocols are essential.

Protocol 1: Receptor Binding Assay ([³⁵S]GTPγS Binding)

This assay measures the functional consequence of GPCR activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Materials:

  • Cell membranes expressing the target GPCR

  • [³⁵S]GTPγS radioligand

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Test compounds (ortho- and para-isomers)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the cell membranes, GDP, and the test compound or vehicle.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the bound radioactivity using a scintillation counter.

  • Analyze the data to determine the EC₅₀ and Eₘₐₓ values for each isomer.

Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes, providing an indication of their likely in vivo half-life.

Materials:

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds (ortho- and para-isomers)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsome suspension in phosphate buffer at 37°C.

  • Add the test compound to the microsome suspension and pre-incubate.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each isomer.

The strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing the compound's stability.[3] A direct comparison of the ortho and para isomers in this assay would reveal if one position is more effective at shielding the molecule from metabolic degradation.

Protocol 3: Determination of Octanol/Water Partition Coefficient (logP)

The "shake-flask" method is a classic approach to empirically determine the logP of a compound.[12]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Test compounds (ortho- and para-isomers)

  • Analytical method to quantify the compound (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a flask containing known volumes of both n-octanol and water.

  • Shake the flask vigorously for a set period to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully sample each phase and determine the concentration of the compound in both the n-octanol and water layers.

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.

  • The logP is the base-10 logarithm of P.

Conclusion and Future Directions

The comparative analysis of ortho- and para-substituted fluorophenoxy benzylamines highlights a fundamental principle of medicinal chemistry: isomeric position matters. The choice between an ortho- or para-fluoro substituent can have a cascading effect, altering the molecule's physicochemical properties, which in turn dictates its interaction with biological targets and its metabolic fate. While general trends can be predicted, the optimal substitution pattern for a given biological target must be determined empirically. The experimental protocols provided in this guide offer a robust framework for conducting such a comparative analysis.

Future research should focus on building a larger database of comparative data for ortho- and para-substituted analogs across a wider range of biological targets. This will enable the development of more predictive in silico models to guide the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central.
  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. MDPI.
  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • LogD. Cambridge MedChem Consulting. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • Metabolic and Pharmaceutical Aspects of Fluorin
  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science.
  • Metabolism of fluorine-containing drugs.
  • Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.
  • 4-Fluorophenol | C6H5FO. PubChem. [Link]

  • An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorophenol. Benchchem.
  • Determination of log P coefficients via a RP-HPLC column.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • Chemical Properties of Phenol, 4-fluoro- (CAS 371-41-5). Cheméo.
  • 2-Fluorophenol | C6H5FO. PubChem. [Link]

  • Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PubMed Central.
  • Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes.
  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
  • SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactiv
  • Self‐organization Properties of a GPCR‐Binding Peptide with a Fluorinated Tail Studied by Fluorine NMR Spectroscopy.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed Central.
  • Important Fluorinated Drugs in Experimental and Clinical Use.
  • How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?. StackExchange.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • Ortho, Para, Meta. Chemistry Steps. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Preparation of N-benzylamines.
  • A simple and efficient process for the synthesis of carvedilol. TSI Journals.
  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison With a Series of Phenethylamine Analogues. PubMed.
  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed.
  • ethyl 1-benzyl-trans-5-(trifluoromethyl)
  • Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.
  • Ortho vs Para intermediate stability question for substitution on an already substituted benzene. Reddit.
  • Ortho-para directors I. Khan Academy.
  • N-Benzyl-2-(2-methoxyphenoxy)ethylamine | C16H19NO2. PubChem. [Link]

  • N-Benzyl Substituents and 5-HT2A Receptor Affinity: A Compar

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[2-(4-Fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. The compound 1-[2-(4-Fluorophenoxy)phenyl]methanamine, a halogenated aromatic amine, requires a stringent and well-documented disposal protocol due to its chemical characteristics. This guide provides a detailed, step-by-step methodology for its proper disposal, grounded in established safety principles and regulatory standards.

Part 1: Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, its structural components—a primary amine, a fluorinated aromatic ring, and a phenoxy group—allow us to infer a reliable hazard profile based on analogous compounds and chemical class properties.

  • Amine Group: Amines can be corrosive and act as bases, reacting exothermically with acids.[1][2] They can also be irritants to the skin, eyes, and respiratory system.

  • Halogenated Organic Compound: The presence of fluorine classifies this as a halogenated organic compound.[3][4] Such compounds are often subject to specific disposal regulations due to their potential to form persistent organic pollutants if not destroyed properly.[5][6] Disposal of halogenated waste is typically more costly and requires high-temperature incineration.[3][4]

  • Aromatic Structure: Many complex aromatic compounds can exhibit toxicological properties, including potential carcinogenicity or mutagenicity, as seen in similar molecules.

Table 1: Inferred Hazard Profile and Disposal Considerations

ParameterGuideline / Inferred DataRationale & Causality
Chemical Class Halogenated Aromatic AmineContains Carbon-Fluorine bond and a primary amine group. This dictates segregation from non-halogenated waste streams.[3][7]
Potential Toxicity Harmful if swallowed; potential skin, eye, and respiratory irritant.[8] May have long-term health effects.Based on SDS data for structurally similar fluorinated and amine-containing aromatic compounds.[8]
Reactivity Incompatible with strong oxidizing agents and acids.The amine group is basic and can react vigorously. Segregation from incompatible chemicals is crucial to prevent hazardous reactions in the waste container.[1]
Environmental Fate Potential to be harmful to aquatic life.[1] Prohibited from drain or sewer disposal.[3][9]Halogenated organic compounds can persist in the environment. Landfill and sewer disposal are not permissible.[3]
Primary Disposal Route Off-site incineration by a licensed hazardous waste facility.High-temperature incineration is required to ensure the complete destruction of halogenated organic molecules, preventing the formation of toxic byproducts.[3]

Part 2: Essential Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when handling and preparing this compound for disposal.

Personal Protective Equipment (PPE)

All handling of this compound and its waste must be performed with the following PPE:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory to protect against accidental splashes.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or holes before use and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

Engineering Controls
  • Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control to prevent the inhalation of dust or vapors.

  • Designated Waste Area: Waste containers should be stored in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.

Part 3: Step-by-Step Disposal Methodology

The following protocol provides a self-validating system for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Classify: Immediately classify all waste containing this compound as "Hazardous Halogenated Organic Waste."

  • Segregate: This is the most critical step.

    • Keep this waste stream separate from all non-halogenated organic waste.[3][4] Co-mingling will contaminate the entire non-halogenated solvent stream, significantly increasing disposal costs and complexity.

    • Separate liquid waste (e.g., unused solutions, solvent rinses) from solid waste (e.g., contaminated gloves, weigh boats, paper towels).[10]

Step 2: Waste Collection and Containerization
  • Select Appropriate Containers:

    • For liquid waste, use a dedicated, sealable, and chemically compatible container (e.g., High-Density Polyethylene - HDPE) with a screw-top cap.[3][10]

    • For solid waste, use a designated, sealable bag or container.

  • Maintain Container Integrity: Ensure the container is in good condition, free from cracks or damage, and remains closed except when actively adding waste.[7][10] This prevents spills and the release of fumes.[1]

Step 3: Comprehensive Labeling

Proper labeling is a regulatory requirement and essential for safety. The waste container label must include:

  • The words "Hazardous Waste" clearly visible.[10]

  • The full chemical name: "this compound Waste."

  • A clear indication that the waste is "Halogenated." [3]

  • A list of all components, including solvents and their approximate concentrations.

  • The date when the first drop of waste was added.

Step 4: Safe On-Site Storage
  • Location: Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area.

  • Conditions: Keep the container in a cool, well-ventilated area away from heat sources and incompatible substances like acids and oxidizers.[1]

  • Accumulation Limits: Be aware of your institution's limits on the volume of waste and the maximum accumulation time (typically not exceeding one year) allowed in an SAA.[10]

Step 5: Final Disposal and Record Keeping
  • Arrange for Pickup: Once the container is full or reaches its time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][10]

  • Do Not Dispose On-Site: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[7][11]

  • Maintain Records: Keep accurate records of the waste generated, including quantities, dates, and disposal methods, as required by regulations.[1]

Part 4: Emergency Spill Procedures

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Contain: Use appropriate absorbent pads to contain the spill.

  • Clean: Carefully collect all absorbent materials and any contaminated items. Place them in the designated solid hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Part 5: Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, from waste generation to final disposition.

G Disposal Workflow: this compound cluster_lab Laboratory Operations cluster_ehs EHS / Contractor Operations A Waste Generation (Solid or Liquid) B Step 1: Classify & Segregate (Halogenated vs. Non-Halogenated) A->B Immediate Action C Step 2: Containerize (Dedicated, Compatible Container) B->C D Step 3: Label Container ('Hazardous Waste', Chemical Name, etc.) C->D E Step 4: Store in SAA (Closed, Secure Location) D->E F Step 5: Schedule & Arrange Pickup E->F Container Full or Time Limit Reached G Transport to Licensed Facility F->G H Final Disposal (High-Temperature Incineration) G->H

Caption: Logical workflow for the safe disposal of halogenated chemical waste.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University Risk Management and Safety. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Safety Data Sheet - {4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride. Angene Chemical. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-[2-(4-Fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with 1-[2-(4-Fluorophenoxy)phenyl]methanamine (CAS 869945-30-2). Our focus extends beyond mere compliance, aiming to instill a culture of safety through a deep understanding of the "why" behind each recommendation.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a thorough risk assessment can be conducted by examining its chemical structure and the known hazards of analogous compounds.

Structural Analogs and Potential Hazards:

This compound is a fluorinated aromatic amine. Aromatic amines as a class are known to have various toxicological concerns. Furthermore, a closely related compound, 1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine, has been classified with the following GHS hazard statements[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Additionally, other structurally similar compounds, such as Phenoxybenzamine Hydrochloride, are suspected of causing cancer (H351) and are harmful if swallowed (H302)[2]. Given these potential hazards, a cautious approach is warranted when handling this compound.

Summary of Potential Hazards:

Hazard ClassGHS Hazard StatementPotential Effects
Skin Corrosion/IrritationH315 (inferred)Redness, itching, inflammation
Serious Eye Damage/IrritationH319 (inferred)Pain, redness, watering, potential for serious damage
Specific Target Organ ToxicityH335 (inferred)Coughing, sneezing, shortness of breath
Acute Toxicity (Oral)H302 (potential)Harmful if ingested
CarcinogenicityH351 (potential)Suspected of causing cancer

Core Personal Protective Equipment (PPE) Requirements

Based on the identified potential hazards, the following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are essential.[2] A face shield should be worn over the goggles whenever there is a risk of splashing or when handling larger quantities.[2]

  • Skin Protection:

    • Gloves: Double gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[2] Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed immediately and disposed of as hazardous waste.

    • Laboratory Coat: A flame-resistant lab coat (e.g., Nomex®) with fully buttoned sleeves is required to protect against splashes and contact with the skin.[2]

  • Respiratory Protection: All handling of solid or volatile forms of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

  • Footwear: Closed-toe shoes that cover the entire foot are mandatory in the laboratory.[2]

Step-by-Step PPE Protocols for Laboratory Operations

Adherence to proper PPE protocols is critical to ensuring personal safety. The following step-by-step guides outline the procedures for common laboratory tasks involving this compound.

Weighing and Preparing Solutions

This operation presents a high risk of exposure to the solid compound and potential for aerosolization.

  • Preparation: Before entering the designated weighing area, don all required PPE: double nitrile gloves, a lab coat, and chemical splash goggles.

  • Fume Hood Operation: Conduct all weighing and initial solubilization steps inside a certified chemical fume hood.

  • Handling: Use a disposable weighing paper or a tared container to weigh the compound. Avoid creating dust.

  • Solubilization: Add the solvent to the solid in a controlled manner to prevent splashing.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Doffing PPE: Once the procedure is complete and the area is clean, remove PPE in the correct order (gloves first, then goggles, then lab coat) to avoid cross-contamination.

Transferring Solutions

The primary risk during this operation is splashing.

  • Don PPE: Wear double nitrile gloves, a lab coat, and chemical splash goggles. A face shield is recommended if transferring larger volumes.

  • Controlled Transfer: Use a funnel or a pipette to transfer the solution. Pour slowly and steadily to minimize splashing.

  • Spill Preparedness: Have a spill kit readily available in the work area.

Operational and Disposal Plans

A comprehensive safety plan includes procedures for both routine operations and the disposal of waste.

Donning and Doffing of PPE

The order of donning and doffing PPE is crucial to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_Coat 1. Lab Coat Don_Goggles 2. Goggles/Face Shield Don_Gloves1 3. Inner Gloves Don_Gloves2 4. Outer Gloves Procedure Laboratory Procedure Don_Gloves2->Procedure Doff_Gloves2 1. Outer Gloves Doff_Gloves1 2. Inner Gloves Doff_Goggles 3. Goggles/Face Shield Doff_Coat 4. Lab Coat End End Doff_Coat->End Start Start Start->Don_Coat Procedure->Doff_Gloves2

Caption: PPE Donning and Doffing Workflow

Disposal of Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing papers, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain.[4]

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

By integrating these safety protocols into your daily laboratory practices, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.